molecular formula C10H10F2O3 B1437344 3-[4-(Difluoromethoxy)phenyl]propanoic acid CAS No. 1000932-18-2

3-[4-(Difluoromethoxy)phenyl]propanoic acid

Cat. No.: B1437344
CAS No.: 1000932-18-2
M. Wt: 216.18 g/mol
InChI Key: FOBBJWXKCGHQLT-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C₁₀H₁₀F₂O₃ and is characterized by a phenylpropanoic acid backbone substituted at the para position with a difluoromethoxy group (-OCF₂H) . This structure classifies it among the phenylpropanoic acids, a family of compounds known to include metabolites and synthetic intermediates with significant biological relevance . The difluoromethoxy group is a key functional moiety in modern medicinal chemistry, often used to fine-tune the physicochemical properties of drug candidates, such as enhancing metabolic stability and modifying membrane permeability. As such, this compound serves as a valuable chemical building block for the synthesis of more complex molecules. While specific biological data for this exact molecule is limited in the public domain, its structural features make it a potential intermediate for developing pharmaceutical research targets . For instance, difluoromethoxy-substituted phenyl derivatives are investigated in various therapeutic areas, including as potential inhibitors for enzymes like beta-secretase (BACE) . Researchers can utilize this compound as a precursor in organic synthesis, particularly for incorporating the difluoromethoxyphenyl fragment into larger molecular architectures. For Research Use Only . This product is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for handling information.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBBJWXKCGHQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-[4-(Difluoromethoxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for advancing a candidate compound.[1] This guide provides a comprehensive, technically detailed framework for the complete structure elucidation of 3-[4-(difluoromethoxy)phenyl]propanoic acid, a compound featuring a unique difluoromethoxy moiety. This document is intended for researchers, analytical scientists, and professionals in drug development, offering not just a sequence of protocols, but the underlying scientific rationale for each analytical choice. We will proceed through an integrated workflow, leveraging chromatographic separation and a suite of spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods—to build a self-validating case for the compound's precise molecular architecture.

Introduction: The Imperative of Structural Integrity

The journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical checkpoints. The identity, purity, and structural integrity of an active pharmaceutical ingredient (API) are non-negotiable. For a molecule like this compound, which contains a para-substituted aromatic ring, a propanoic acid side chain, and a difluoromethoxy group, each structural element must be confirmed with orthogonal analytical techniques. The presence of the difluoromethoxy group, in particular, offers a unique analytical handle (the ¹⁹F nucleus) that is invaluable for definitive confirmation.[2][3] This guide presents a logical, multi-technique workflow designed to systematically assemble and verify the structure, ensuring the highest degree of scientific confidence.

The Integrated Analytical Workflow

Structure_Elucidation_Workflow cluster_0 Step 1: Purity Assessment cluster_1 Step 2: Core Structural Information cluster_2 Step 3: Detailed Connectivity & Confirmation cluster_3 Step 4: Final Verification Purity HPLC-UV/DAD MS HRMS (ESI/APCI) Molecular Formula Purity->MS Pure Sample For Analysis IR FTIR Functional Groups Purity->IR Confirm Functional Groups NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Proton/Carbon Framework MS->NMR_1D Formula Constraint IR->NMR_1D Framework Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) Atom Connectivity NMR_1D->NMR_2D Establish Connectivity Confirmation Data Synthesis & Final Structure Confirmation NMR_2D->Confirmation Assemble Structure

References

3-[4-(Difluoromethoxy)phenyl]propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-[4-(Difluoromethoxy)phenyl]propanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated analogue of phenylpropanoic acid. Phenylpropanoic acid and its derivatives are significant in medicinal chemistry and drug development. This document details the physicochemical properties, potential synthetic routes, analytical methodologies, and prospective applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The inclusion of the difluoromethoxy group is of particular interest due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Introduction

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety.[1][2] These structures serve as foundational scaffolds in a variety of applications, including the food industry, cosmetics, and notably, pharmaceuticals.[2] The therapeutic potential of phenylpropanoic acid derivatives is broad, with examples including G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes and compounds targeting central nervous system disorders.[3][4][5][6]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group (-OCF₂H) in this compound is a bioisostere of other functional groups and can significantly influence the electronic and lipophilic properties of the parent molecule, making it a compound of considerable interest for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[7]
Molecular Weight 216.18 g/mol Calculated
Monoisotopic Mass 216.0598 Da[7]
IUPAC Name This compound[7]
SMILES C1=CC(=CC=C1CCC(=O)O)OC(F)F[7]
InChI InChI=1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14)[7]
InChIKey FOBBJWXKCGHQLT-UHFFFAOYSA-N[7]
Predicted XlogP 2.8[7]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; F1 [label="F"]; F2 [label="F"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; C10 [label="C"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Propanoic acid side chain C1 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; O2 -- H10;

// Difluoromethoxy group C4 -- O3; O3 -- C10; C10 -- F1; C10 -- F2; C10 -- H9;

// Hydrogens on the ring C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4;

// Hydrogens on the side chain C7 -- H5; C7 -- H6; C8 -- H7; C8 -- H8;

}

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A potential synthetic pathway could start from 4-(difluoromethoxy)benzaldehyde. This starting material can undergo a Knoevenagel condensation with malonic acid, followed by reduction and decarboxylation to yield the desired product. Alternatively, a Heck reaction or other cross-coupling methods could be employed to construct the carbon skeleton.

Below is a conceptual workflow for a potential synthesis:

Synthesis_Workflow start 4-(Difluoromethoxy)benzaldehyde step1 Knoevenagel Condensation (Malonic Acid, Piperidine/Pyridine) start->step1 intermediate1 3-[4-(Difluoromethoxy)phenyl]acrylic acid step1->intermediate1 step2 Catalytic Hydrogenation (H₂, Pd/C) intermediate1->step2 product This compound step2->product

Caption: Conceptual synthetic workflow for this compound.

Analytical Methodologies

The analysis of this compound would likely employ standard chromatographic and spectrometric techniques to ensure purity and structural confirmation. Based on methods used for similar compounds, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary analytical tools.[9][10]

A. Sample Preparation: For analysis, the compound would typically be dissolved in a suitable organic solvent such as methanol or acetonitrile. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[11]

B. Chromatographic Separation: Reversed-phase HPLC would be the method of choice for separation. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

C. Detection and Quantification: For HPLC, UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring would be suitable for quantification. For more sensitive and specific detection, particularly in biological matrices, LC-MS or LC-MS/MS would be employed.[11] The mass spectrometer would be operated in either positive or negative ion mode, monitoring for the parent ion and specific fragment ions.

Analytical_Workflow sample Sample containing This compound prep Sample Preparation (Dissolution, Extraction) sample->prep hplc HPLC Separation (Reversed-Phase C18) prep->hplc detection Detection hplc->detection uv UV-Vis Detector detection->uv Quantification ms Mass Spectrometer (LC-MS, LC-MS/MS) detection->ms Identification & High-Sensitivity Quantification data Data Analysis (Quantification, Purity Assessment) uv->data ms->data

Caption: General analytical workflow for this compound.

Applications in Research and Drug Development

Phenylpropanoic acid derivatives are valuable scaffolds in drug discovery.[5][6] The introduction of a difluoromethoxy group can confer several advantageous properties, making this compound a compound of interest for several therapeutic areas.

  • Metabolic Diseases: Phenylpropanoic acid derivatives have been identified as potent agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion, making them promising candidates for the treatment of type 2 diabetes.[4] The difluoromethoxy group can enhance the metabolic stability and cell permeability of such agonists.

  • Central Nervous System (CNS) Disorders: The structural features of this compound are relevant to the development of drugs targeting CNS disorders, such as antidepressants and antipsychotics.[3] The difluoromethoxy group can improve the pharmacokinetic profile, including brain penetration.

  • Inflammation and Pain: Phenylpropanoic acids are also explored for their potential in managing inflammation and pain.[3]

  • Anticancer Research: Some phenylpropanoic acid derivatives have been investigated as potential anticancer agents.[12]

The causality behind these applications lies in the ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor, which can alter receptor binding interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is essential before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

This compound is a fluorinated organic compound with significant potential in the field of drug discovery and development. Its physicochemical properties, conferred in part by the difluoromethoxy group, make it an attractive candidate for the synthesis of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis, biological activity, and analytical characterization of this compound is warranted to fully explore its potential applications.

References

The Multifaceted Therapeutic Potential of Phenylpropanoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Phenylpropanoic acid derivatives, a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety, are ubiquitously found in nature and have garnered significant attention in the scientific community. Their versatile chemical scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic properties of these derivatives, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation of these promising compounds.

Section 1: The Antioxidant Power of Phenylpropanoic Acid Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous chronic diseases. Phenylpropanoids and their derivatives are known to possess multifaceted effects, including significant antioxidant activity.[1][2] The presence of phenolic groups and the potential for electron delocalization across their structure are key determinants of their ability to scavenge free radicals and chelate pro-oxidant metals.

Mechanistic Insights into Antioxidant Action

The antioxidant capacity of phenylpropanoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive. Caffeic acid esters, for instance, which contain a catechol moiety, have demonstrated significant radical scavenging activity against 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[3] Furthermore, some derivatives can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS through the Fenton reaction.

A proposed mechanism for the antioxidant activity of phenolic compounds involves the disruption of radical chain reactions.

Radical (R•) Radical (R•) Neutralized Radical (RH) Neutralized Radical (RH) Radical (R•)->Neutralized Radical (RH) Accepts H• from PPA-OH Phenylpropanoic Acid Derivative (PPA-OH) Phenylpropanoic Acid Derivative (PPA-OH) PPA Radical (PPA-O•) PPA Radical (PPA-O•) Phenylpropanoic Acid Derivative (PPA-OH)->PPA Radical (PPA-O•) Donates H• Stable Product Stable Product PPA Radical (PPA-O•)->Stable Product Resonance Stabilization

Caption: Hydrogen atom donation mechanism of phenylpropanoic acid derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of compounds.[4] It is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • Test compounds (phenylpropanoic acid derivatives) dissolved in a suitable solvent (e.g., methanol or DMSO)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Data Presentation:

The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundIC₅₀ (µg/mL)
Phenylpropanoic Acid Derivative A15.2 ± 1.3
Phenylpropanoic Acid Derivative B25.8 ± 2.1
Ascorbic Acid (Positive Control)8.5 ± 0.9

Section 2: Anti-inflammatory Properties and Mechanisms

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases.[5][6] Phenylpropanoic acid derivatives, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, exhibit potent anti-inflammatory effects.[7][8][9] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many phenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[10] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

cluster_0 Arachidonic Acid Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation PPA Derivative PPA Derivative PPA Derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenylpropanoic acid derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, glutathione)

  • Test compounds

  • Positive control (e.g., Ibuprofen, Celecoxib)

  • Assay buffer

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compounds and controls at various concentrations.

  • In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme.

  • Add the test compounds or controls to the respective wells.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

Data Presentation:

Results are typically presented as IC₅₀ values for both COX-1 and COX-2, allowing for the determination of the compound's selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Phenylpropanoic Acid Derivative C50.32.124.0
Phenylpropanoic Acid Derivative D15.810.51.5
Ibuprofen (Control)12.125.30.48
Celecoxib (Control)>1000.05>2000

Section 3: Antimicrobial Activity Against Pathogenic Microbes

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Phenylpropanoic acid derivatives have emerged as a promising class of compounds with potential antimicrobial properties.[11][12]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of phenylpropanoic acid derivatives can be varied. For phenolic compounds, a plausible mechanism is the disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[11] The lipophilicity of the derivatives can also play a crucial role in their ability to penetrate microbial cell walls and membranes. Structure-activity relationship (SAR) studies have shown that modifications to the molecular scaffold, such as the introduction of specific substituents on the phenyl ring, can significantly influence their antimicrobial potency.[13]

cluster_0 Antimicrobial Workflow Synthesis of Derivatives Synthesis of Derivatives Characterization (NMR, MS) Characterization (NMR, MS) Synthesis of Derivatives->Characterization (NMR, MS) Antimicrobial Screening Antimicrobial Screening Characterization (NMR, MS)->Antimicrobial Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies

Caption: Experimental workflow for antimicrobial evaluation of phenylpropanoic acid derivatives.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][14][15]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Synthesized phenylpropanoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (medium with solvent)

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Prepare a stock solution of each test compound and the control antibiotic.

  • Dispense 100 µL of sterile broth or medium into all wells of a 96-well plate.

  • Perform serial two-fold dilutions of the compounds and controls directly in the plate.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

The antimicrobial activity is reported as the MIC value.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Phenylpropanoic Acid Derivative E163264
Phenylpropanoic Acid Derivative F81632
Ciprofloxacin10.5N/A
Amphotericin BN/AN/A2

Section 4: Anticancer Potential and Cytotoxicity Evaluation

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Phenylpropanoic acid derivatives have demonstrated promising antiproliferative and cytotoxic activities against various cancer cell lines.[16][17]

Structure-Activity Relationships and Mechanisms of Action

The anticancer activity of phenylpropanoic acid derivatives is highly dependent on their chemical structure.[16] Studies have shown that the presence of lipophilic esters can enhance their antiproliferative effects.[16][17] The introduction of certain substituents, such as a 2-furyl group, has been shown to improve anticancer activity and selectivity towards cancer cells.[18] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been found to target specific enzymes like SIRT2 and EGFR.[19]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[20] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., Vero, HEK293) for selectivity assessment

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (phenylpropanoic acid derivatives)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and controls for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

The cytotoxic effect is typically expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Vero (Non-cancerous) IC₅₀ (µM)Selectivity Index (Vero/A549)
Phenylpropanoic Acid Derivative G7.812.3>100>12.8
Phenylpropanoic Acid Derivative H21.535.1>100>4.7
Doxorubicin0.50.81.22.4

Conclusion

Phenylpropanoic acid derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their inherent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, coupled with the amenability of their chemical structure to modification, make them attractive candidates for drug discovery and development. The experimental protocols and insights provided in this guide offer a framework for the systematic evaluation of these compounds, from initial screening to mechanistic studies. As research in this field continues to evolve, a deeper understanding of the structure-activity relationships and molecular targets of phenylpropanoic acid derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

A Technical Guide to Determining the Solubility of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of drug development.[1] For an active pharmaceutical ingredient (API) like 3-[4-(Difluoromethoxy)phenyl]propanoic acid, understanding its solubility profile in different organic solvents is paramount for several reasons:

  • Process Chemistry: The selection of an appropriate solvent is crucial for synthesis, purification, and crystallization processes. Knowledge of solubility allows for the optimization of reaction conditions and the maximization of yield and purity.

  • Formulation Development: Poor solubility can lead to challenges in developing bioavailable drug formulations.[2] Characterizing solubility in various excipients and solvent systems is a key step in creating effective delivery systems.

  • Preclinical Studies: In early-stage drug discovery, assessing solubility helps in identifying potential liabilities of a drug candidate.[1] Low solubility can result in unpredictable outcomes in in vitro and in vivo assays.[2]

This guide will focus on the practical application of the most reliable method for determining thermodynamic (equilibrium) solubility: the shake-flask method.[3][4]

Physicochemical Properties of this compound

While specific experimental data for the target compound is limited, we can infer some properties based on its structure and available data for similar compounds. The molecule possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, and a difluoromethoxy-substituted phenyl ring, which contributes to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

PropertyValueSource
Molecular FormulaC10H10F2O3[5]
Molecular Weight216.18 g/mol Inferred from formula
Predicted XlogP2.8[5]

The predicted octanol-water partition coefficient (XlogP) of 2.8 indicates a moderate degree of lipophilicity, suggesting that the compound will likely exhibit solubility in a range of organic solvents.[5] The general principle of "like dissolves like" is a useful starting point for solvent selection.[6]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in thermodynamic equilibrium.[3][4] The procedure involves agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.

Rationale for Method Selection

Kinetic solubility methods, often used in high-throughput screening, can overestimate thermodynamic solubility because they can lead to the formation of supersaturated solutions.[3] For the precise and accurate data required in later-stage drug development, the equilibrium method is indispensable.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound combine Combine in a sealed vial prep_compound->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine incubate Incubate at constant temperature with agitation (e.g., 24-72h) combine->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute saturated solution filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Slurries:

    • Accurately weigh an excess amount of this compound into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

    • To remove any remaining suspended particles, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to ensure that no solid particles are carried over into the analytical sample.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution by a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Methanol25Experimental DataHPLC-UV
Ethanol25Experimental DataHPLC-UV
Acetone25Experimental DataHPLC-UV
Ethyl Acetate25Experimental DataHPLC-UV
Dichloromethane25Experimental DataHPLC-UV
Toluene25Experimental DataHPLC-UV
Hexane25Experimental DataHPLC-UV

Interpreting the results will involve correlating the observed solubilities with the properties of the solvents. For instance, higher solubility is expected in more polar solvents that can interact favorably with the carboxylic acid group.

Conclusion

While direct solubility data for this compound is not currently published, this guide provides a robust and scientifically sound methodology for its determination. By following the detailed shake-flask protocol, researchers can generate the high-quality, reliable data essential for advancing their research and development activities. The principles and techniques outlined here are fundamental to the broader field of physical chemistry and are directly applicable to the characterization of other novel chemical entities.

References

Elucidating the Mechanism of Action of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid: A Strategic Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern drug discovery is characterized by the strategic design of small molecules that exhibit optimized pharmacokinetic and pharmacodynamic properties. The compound 3-[4-(Difluoromethoxy)phenyl]propanoic acid is a prime example of such rational design. Its structure consists of three key moieties: a phenylpropanoic acid scaffold, a carboxylic acid functional group, and a difluoromethoxy substituent.

The phenylpropanoic acid core is a privileged scaffold found in numerous biologically active compounds, notably as agonists for G protein-coupled receptors (GPCRs) like the free fatty acid receptors FFA4 (GPR120) and GPR40, which are significant targets in metabolic diseases.[1][2][3] The terminal carboxylic acid provides a critical anchor for electrostatic and hydrogen-bonding interactions within a target's binding pocket.[4] The difluoromethoxy (-OCF₂H) group is a strategic addition from medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for hydroxyl or methoxy groups, often improving a drug candidate's half-life.[5][6]

Given the absence of a defined mechanism of action (MoA) for this specific molecule in public literature, this guide presents a comprehensive, multi-tiered research strategy to systematically identify its molecular target(s), validate target engagement, and delineate the subsequent signaling pathways. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the causal logic behind the proposed experimental workflow.

Section 1: Initial Characterization and Hypothesis Generation

Before embarking on complex cellular assays, a foundational understanding of the compound's physicochemical properties is essential. These properties will influence its behavior in biological systems and inform assay design.

1.1. Physicochemical Profiling

A summary of key physicochemical parameters provides a baseline for understanding the compound's drug-like properties.

PropertyPredicted/Measured ValueSignificance in MoA Studies
Molecular Weight~230.19 g/mol Influences diffusion and membrane permeability.
logP~2.5 - 3.5Indicates lipophilicity; affects membrane transport and potential for non-specific binding.
pKa~4.5 - 5.0The carboxylic acid will be predominantly ionized at physiological pH, influencing solubility and receptor interaction.[7]
Aqueous SolubilityModerateCritical for preparing stock solutions and ensuring bioavailability in cell-based assays.
Metabolic StabilityHigh (Predicted)The difluoromethoxy group is resistant to oxidative metabolism, suggesting the parent compound is the primary active agent.[6]

1.2. Primary Hypothesis Formulation

Based on its structural similarity to known agonists, the primary hypothesis is:

  • Hypothesis 1: this compound acts as an agonist on a G protein-coupled receptor (GPCR), likely a free fatty acid receptor such as FFA4 (GPR120), modulating downstream signaling pathways involved in metabolic regulation.

An alternative hypothesis, based on the activity of similar benzoic acid structures, is:

  • Hypothesis 2: The compound modulates intracellular signaling pathways, such as the TGF-β/Smad pathway, which has been implicated in fibrosis and cellular transformation.[8]

This research plan is designed to test these hypotheses through a systematic and unbiased approach.

Section 2: A Tiered Strategy for Target Identification and Validation

The cornerstone of any MoA study is the unambiguous identification of the drug's molecular target.[9] A sequential approach, beginning with unbiased discovery and proceeding to rigorous validation, minimizes false positives and builds a robust mechanistic narrative.[10]

Target_ID_Workflow cluster_0 Tier 1: Unbiased Target Discovery cluster_1 Tier 2: In-Cell Target Validation Start Compound Synthesis Probe Synthesize Affinity Probe (Biotinylated Compound) Start->Probe ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) Probe->ACMS Hits Identify Potential Binding Proteins ('Hits') ACMS->Hits CETSA Cellular Thermal Shift Assay (CETSA) Hits->CETSA Test top hits Target Confirmed Cellular Target CETSA->Target Positive Shift NoTarget No Target Engagement (Re-evaluate Hits) CETSA->NoTarget Negative Result

Caption: Workflow for target identification and validation.

2.1. Tier 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

This method is chosen for its ability to isolate binding partners from a complex biological mixture without prior assumptions about the target's identity.[11][12] It involves immobilizing the small molecule to a solid support to "pull down" its interacting proteins from a cell lysate.[11]

Experimental Protocol: AC-MS for Target Identification

  • Affinity Probe Synthesis:

    • Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) terminating in a biotin tag. The linker attachment point should be distal to the core pharmacophore (e.g., on the phenyl ring) to minimize disruption of binding.

    • Rationale: Biotin's high affinity for streptavidin allows for efficient capture of the probe and its binding partners.[11]

  • Cell Lysate Preparation:

    • Select a relevant cell line. Based on the primary hypothesis, a cell line endogenously expressing FFA4, such as a human monocytic cell line (THP-1) or a colorectal cancer cell line (NCI-H716), would be appropriate.

    • Culture cells to ~80-90% confluency and harvest.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

    • Rationale: A native protein conformation is required for the binding interaction to occur.

  • Affinity Pull-Down:

    • Incubate the biotinylated probe with the cell lysate (~1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with an excess of the free, non-biotinylated compound before adding the biotinylated probe.

    • Rationale: The competition control is critical. Proteins that bind to the probe but are displaced by the free compound are considered specific binders. Non-specific binders will remain attached in both conditions.

  • Capture and Elution:

    • Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C.[13]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins via SDS-PAGE and perform an in-gel tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search (e.g., Mascot, Sequest) against a human proteome database.

    • Rationale: LC-MS/MS provides high-resolution identification of proteins, even in complex mixtures.[14]

  • Data Analysis:

    • Compare the protein lists from the experimental and competition control samples.

    • "Hits" are defined as proteins that are significantly enriched in the experimental sample compared to the control.

2.2. Tier 2: Target Validation with the Cellular Thermal Shift Assay (CETSA)

AC-MS identifies potential binders, but CETSA confirms direct target engagement in the relevant biological context: the intact cell.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment:

    • Culture the selected cell line and treat with either the vehicle (e.g., DMSO) or varying concentrations of this compound for 1-2 hours.

    • Rationale: This allows the compound to enter the cells and engage with its target.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[15]

    • Include an unheated control sample.

    • Rationale: This step denatures and precipitates unbound proteins. Ligand-bound proteins will remain soluble at higher temperatures.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the putative target protein (identified from AC-MS) remaining in the soluble fraction at each temperature using Western blotting.

    • Rationale: Western blotting provides specific detection and quantification of the target protein.

  • Data Analysis:

    • Generate a "melting curve" by plotting the percentage of soluble protein against temperature for both vehicle- and drug-treated samples.

    • A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating thermal stabilization and thus, target engagement.[17]

Section 3: Delineating Downstream Signaling and Function

Once a target is confirmed, the next step is to understand the functional consequences of its modulation. This involves analyzing the downstream signaling pathways and measuring a relevant functional output.

Signaling_Pathway Compound 3-[4-(Difluoromethoxy)phenyl] propanoic acid GPCR FFA4/GPR120 (Hypothesized Target) Compound->GPCR Gq11 Gαq/11 GPCR->Gq11 Activates PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca MAPK MAPK Cascade (Raf → MEK → ERK) Ca->MAPK PKC->MAPK pERK p-ERK1/2 MAPK->pERK Phosphorylates Transcription Gene Transcription (e.g., via CREB, AP-1) pERK->Transcription Regulates

Caption: Hypothesized FFA4/GPR120 signaling pathway.

3.1. Signaling Pathway Analysis via Western Blotting

If the target is a GPCR like FFA4, known downstream pathways include the activation of MAPK/ERK and PI3K/Akt signaling.[19] Western blotting can quantify the phosphorylation status of key proteins in these cascades, which is a direct measure of pathway activation.

Experimental Protocol: Western Blot for Pathway Activation

  • Cell Stimulation and Lysis:

    • Starve cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling activity.

    • Treat cells with the compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.

    • Rationale: Time-course and dose-response experiments are crucial for understanding the dynamics of signal transduction.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[20]

    • Separate proteins by electrophoresis.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Rationale: Using phospho-specific antibodies allows for direct measurement of protein activation.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Quantify band intensities using densitometry software.

3.2. Functional Confirmation with a Reporter Gene Assay

A reporter gene assay provides a quantitative measure of a specific transcriptional event downstream of the signaling cascade, confirming the functional outcome of target engagement.[21][22]

Experimental Protocol: Dual-Luciferase® Reporter Assay

  • Cell Transfection:

    • Select a suitable host cell line (e.g., HEK293T) that is easily transfectable.

    • Co-transfect the cells with three plasmids:

      • An expression vector for the target receptor (e.g., human FFA4/GPR120), if not endogenously expressed.

      • A reporter plasmid containing a Firefly luciferase gene downstream of a response element sensitive to the pathway of interest (e.g., a Serum Response Element (SRE) for the MAPK/ERK pathway).

      • A control plasmid expressing Renilla luciferase from a constitutive promoter (e.g., CMV).

    • Rationale: The Renilla luciferase signal is used to normalize for variations in cell number and transfection efficiency.[21]

  • Compound Treatment:

    • After 24-48 hours to allow for protein expression, treat the transfected cells with a dose-range of the compound. Include a vehicle control and a positive control (a known agonist).[22]

    • Incubate for an appropriate time (typically 6-24 hours) to allow for luciferase expression.

  • Cell Lysis and Luminescence Measurement:

    • Lyse the cells using the passive lysis buffer provided with the assay kit.

    • In a luminometer-compatible plate, add the Firefly luciferase substrate to the lysate and measure the luminescence.

    • Subsequently, add the Stop & Glo® reagent, which quenches the Firefly signal and activates the Renilla luciferase, and measure the second signal.[23]

  • Data Analysis:

    • Calculate the normalized response by dividing the Firefly luminescence by the Renilla luminescence for each well.

    • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Section 4: Data Synthesis and Mechanistic Conclusion

The successful execution of this research plan will yield a cohesive dataset.

ExperimentExpected Outcome for a Positive ResultMechanistic Interpretation
AC-MS A specific protein (e.g., FFA4/GPR120) is highly enriched in the pull-down and absent in the competition control.FFA4 is a high-confidence binding partner of the compound.
CETSA The compound induces a dose-dependent thermal stabilization (rightward shift) of FFA4 in intact cells.The compound directly engages FFA4 in a cellular environment.
Western Blot The compound rapidly and transiently increases the phosphorylation of ERK1/2 and/or Akt.Engagement of FFA4 by the compound activates canonical downstream Gq and/or Gi signaling pathways.
Reporter Assay The compound stimulates SRE-driven luciferase expression in a dose-dependent manner in cells expressing FFA4.The activation of the signaling pathway leads to a functional transcriptional output, confirming agonism.

References

Methodological & Application

Synthesis of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 3-[4-(difluoromethoxy)phenyl]propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the Perkin reaction of 4-(difluoromethoxy)benzaldehyde with acetic anhydride, yielding the corresponding α,β-unsaturated cinnamic acid derivative. Subsequent catalytic hydrogenation of the intermediate affords the target saturated propanoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and reliable synthesis.

Introduction

The difluoromethoxy functional group has garnered significant attention in medicinal chemistry due to its ability to modulate the physicochemical properties of bioactive molecules. It can enhance metabolic stability, improve lipophilicity, and act as a bioisostere for other functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. This document outlines a robust and scalable laboratory procedure for its synthesis.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence, as illustrated in the workflow diagram below. The initial step involves a Perkin reaction, a classic organic transformation that condenses an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid. The second step is a standard catalytic hydrogenation to reduce the carbon-carbon double bond of the cinnamic acid derivative.

Synthesis_Workflow Start 4-(Difluoromethoxy)benzaldehyde Step1 Perkin Reaction (Acetic Anhydride, Triethylamine) Start->Step1 Intermediate 3-[4-(Difluoromethoxy)phenyl]propenoic acid Step1->Intermediate Step2 Catalytic Hydrogenation (H2, Pd/C) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-[4-(Difluoromethoxy)phenyl]propenoic Acid via Perkin Reaction

Mechanistic Insight

The Perkin reaction is a base-catalyzed condensation between an aromatic aldehyde and an acid anhydride.[1][2] In this synthesis, triethylamine acts as the base, deprotonating acetic anhydride to form an enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of 4-(difluoromethoxy)benzaldehyde. A series of subsequent steps, including dehydration, leads to the formation of the α,β-unsaturated carboxylic acid intermediate. The electron-donating nature of the difluoromethoxy group at the para position can influence the reactivity of the benzaldehyde.

Perkin_Mechanism cluster_step1 Enolate Formation cluster_step2 Nucleophilic Attack cluster_step3 Dehydration & Hydrolysis Acetic Anhydride Acetic Anhydride Enolate Enolate Acetic Anhydride->Enolate Et3N Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + 4-(Difluoromethoxy)benzaldehyde Unsaturated Anhydride Unsaturated Anhydride Aldol Adduct->Unsaturated Anhydride - H2O Final Product Final Product Unsaturated Anhydride->Final Product Hydrolysis Hydrogenation_Workflow Start 3-[4-(Difluoromethoxy)phenyl]propenoic acid Reaction H2 (balloon or Parr apparatus) 10% Pd/C Methanol Start->Reaction Workup Filtration Solvent Evaporation Reaction->Workup Product This compound Workup->Product

References

Application Notes and Protocols for the Synthesis of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Detailed Analysis and Structuring of the Synthesis Protocol

Based on the initial search, a multi-step synthesis starting from 4-(difluoromethoxy)benzaldehyde appears to be a viable and well-documented approach. The key reactions involved are a Knoevenagel condensation followed by a reduction/hydrolysis sequence. This will form the core of the protocol.

Information Gathered and its Relevance:

  • Starting Material: 4-(difluoromethoxy)benzaldehyde is commercially available and its properties are documented. This is a crucial starting point for the synthesis.

  • Knoevenagel Condensation: This reaction is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malonic acid or its esters.[1][2][3][4] The "Doebner modification," which uses pyridine as a solvent and malonic acid, is particularly relevant as it often leads to simultaneous decarboxylation.[1][5] This is a key step in building the carbon skeleton of the target molecule.

  • Malonic Ester Synthesis: This is a related and powerful method for preparing carboxylic acids.[6][7][8] While not the direct route chosen here, the principles of using malonic esters as nucleophiles are highly relevant to understanding the Knoevenagel condensation.

  • Reduction of the Double Bond: After the Knoevenagel condensation, the resulting α,β-unsaturated acid needs to be reduced to a saturated acid. Catalytic hydrogenation (e.g., using palladium on carbon) is a standard and effective method for this transformation. A similar reduction is described for a related compound, 3-(3,4-methylenedioxy-phenyl)-propionic acid.[9]

  • Hydrolysis and Decarboxylation: If a malonic ester is used in the initial step, the resulting diester needs to be hydrolyzed to the diacid, which then decarboxylates upon heating to yield the desired propanoic acid.[6][7][8] The Doebner modification of the Knoevenagel condensation often achieves condensation and decarboxylation in a single step.[1][5]

  • Purification: Standard techniques like recrystallization will be necessary to obtain the final product in high purity.[10]

  • Characterization: Techniques such as NMR (¹H and ¹³C) and mass spectrometry will be essential to confirm the structure and purity of the synthesized compound.[11][12][13][14]

Structuring the Application Note:

Based on this analysis, the application note will be structured as follows:

  • Title: Synthesis Protocol for 3-[4-(Difluoromethoxy)phenyl]propanoic acid.

  • Introduction: Briefly introduce the target molecule, its potential significance (e.g., as a building block in medicinal chemistry), and an overview of the chosen synthetic strategy. The difluoromethoxy group is known to impart desirable properties in drug candidates.

  • Overall Synthetic Scheme: A visual representation of the entire reaction sequence.

  • Part 1: Knoevenagel-Doebner Condensation of 4-(Difluoromethoxy)benzaldehyde with Malonic Acid.

    • Principle and Causality: Explain the mechanism of the Knoevenagel-Doebner reaction, highlighting the roles of pyridine as a base and solvent, and the subsequent decarboxylation.[1][5]

    • Detailed Protocol: Provide a step-by-step procedure with precise quantities of reagents, reaction conditions (temperature, time), and work-up instructions.

    • Diagram: A Graphviz diagram illustrating this specific reaction step.

  • Part 2: Reduction of the Intermediate Cinnamic Acid Derivative.

    • Principle and Causality: Explain the mechanism of catalytic hydrogenation for reducing the carbon-carbon double bond.

    • Detailed Protocol: Provide a step-by-step procedure including the catalyst, solvent, hydrogen pressure, and work-up.

    • Diagram: A Graphviz diagram for the reduction step.

  • Purification and Characterization.

    • Protocol: Detail the recrystallization process for purifying the final product.

    • Analytical Data: Provide expected analytical data (e.g., melting point, ¹H NMR, ¹³C NMR, and MS) for the final product, with annotations explaining the expected signals. This will serve as a self-validating system.

  • Quantitative Data Summary: A table summarizing reagent amounts, molecular weights, molar equivalents, and expected yields for each step.

  • Safety Precautions: Outline necessary safety measures for handling the reagents and performing the reactions.

  • References: A complete, numbered list of all cited sources with clickable URLs.

This structure provides a logical flow from the theoretical underpinnings of the synthesis to the practical, step-by-step instructions, ensuring both scientific integrity and usability for the target audience of researchers. The inclusion of mechanistic explanations and expected analytical data will enhance the trustworthiness and educational value of the document. The next step will be to flesh out each of these sections with the detailed information gathered. Based on the comprehensive information gathered, I have a clear plan for creating the detailed application note and protocol for the synthesis of this compound. I have identified a robust synthetic route, understood the underlying mechanisms, and have access to relevant procedural details and characterization data. Therefore, I can now proceed to generate the complete response without needing further Google searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable synthetic intermediate in the field of medicinal chemistry and drug development. The incorporation of the difluoromethoxy group (CHF₂O-) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed, field-proven protocol for the synthesis of this compound, starting from commercially available 4-(difluoromethoxy)benzaldehyde. The described methodology follows a logical and efficient two-step sequence: a Knoevenagel-Doebner condensation followed by catalytic hydrogenation. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and scalability.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the Knoevenagel-Doebner condensation of 4-(difluoromethoxy)benzaldehyde and malonic acid, followed by the reduction of the resulting cinnamic acid derivative.

Overall Synthesis 4-(Difluoromethoxy)benzaldehyde 4-(Difluoromethoxy)benzaldehyde Intermediate_Cinnamic_Acid Intermediate_Cinnamic_Acid 4-(Difluoromethoxy)benzaldehyde->Intermediate_Cinnamic_Acid  Malonic Acid, Pyridine, Piperidine (Knoevenagel-Doebner) 3-[4-(Difluoromethoxy)phenyl]propanoic_acid 3-[4-(Difluoromethoxy)phenyl]propanoic_acid Intermediate_Cinnamic_Acid->3-[4-(Difluoromethoxy)phenyl]propanoic_acid  H2, Pd/C (Catalytic Hydrogenation)

Caption: Overall synthetic route for this compound.

Part 1: Knoevenagel-Doebner Condensation

Principle and Causality

The first step employs a Knoevenagel condensation, specifically the Doebner modification, to form a carbon-carbon double bond.[1] In this reaction, the active methylene compound, malonic acid, is deprotonated by a weak base (piperidine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-(difluoromethoxy)benzaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid. The Doebner modification utilizes pyridine as the solvent, which facilitates the decarboxylation of the intermediate upon heating, directly affording the desired (E)-3-[4-(difluoromethoxy)phenyl]acrylic acid.[5]

Knoevenagel-Doebner Condensation Aldehyde 4-(Difluoromethoxy)benzaldehyde Reaction Pyridine, Piperidine Aldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction Intermediate (E)-3-[4-(Difluoromethoxy)phenyl]acrylic acid Reaction->Intermediate

Caption: Workflow for the Knoevenagel-Doebner condensation step.

Experimental Protocol
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(difluoromethoxy)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5 vol).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 eq) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.

  • Drying: Dry the isolated solid in a vacuum oven to yield (E)-3-[4-(difluoromethoxy)phenyl]acrylic acid.

Part 2: Catalytic Hydrogenation

Principle and Causality

The second step involves the reduction of the carbon-carbon double bond of the intermediate cinnamic acid derivative to a single bond. This is achieved through catalytic hydrogenation. The reaction mixture is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the alkene, facilitating the syn-addition of two hydrogen atoms across the double bond, resulting in the desired propanoic acid.[9]

Catalytic Hydrogenation Intermediate (E)-3-[4-(Difluoromethoxy)phenyl]acrylic acid Reaction H2 (gas), Pd/C, Methanol Intermediate->Reaction Product This compound Reaction->Product

Caption: Workflow for the catalytic hydrogenation step.

Experimental Protocol
  • Reaction Setup: To a hydrogenation vessel, add (E)-3-[4-(difluoromethoxy)phenyl]acrylic acid (1.0 eq) and a suitable solvent such as methanol or ethyl acetate (10-15 vol).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification Protocol

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Analytical Data (Expected)
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.20 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~6.50 (t, 1H, OCHF₂), ~2.95 (t, 2H, Ar-CH₂), ~2.65 (t, 2H, CH₂-COOH).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~179.0 (C=O), ~149.0 (Ar-C), ~135.0 (Ar-C), ~130.0 (Ar-C), ~120.0 (Ar-C), ~115.0 (t, OCHF₂), ~35.0 (CH₂), ~30.0 (CH₂).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₀F₂O₃ [M-H]⁻: 215.05. Found: 215.1.

Quantitative Data Summary

Reagent/ProductMolecular Weight ( g/mol )Molar Eq.Quantity (Example Scale)
Step 1: Knoevenagel-Doebner Condensation
4-(Difluoromethoxy)benzaldehyde172.131.017.2 g
Malonic Acid104.061.212.5 g
Pyridine79.10Solvent85 mL
Piperidine85.150.10.85 g
(E)-3-[4-(Difluoromethoxy)phenyl]acrylic acid214.15-Expected Yield: ~85%
Step 2: Catalytic Hydrogenation
(E)-3-[4-(Difluoromethoxy)phenyl]acrylic acid214.151.018.2 g (from step 1)
10% Palladium on Carbon-Catalyst0.9 - 1.8 g
Methanol32.04Solvent200 mL
This compound216.17-Expected Yield: >95%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pyridine and piperidine are flammable and have strong, unpleasant odors. Handle with care.

  • Concentrated HCl is corrosive. Handle with extreme caution.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out on the filter paper.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

References

Application Notes and Protocols for the Characterization of 3-[4-(Difluoromethoxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[4-(Difluoromethoxy)phenyl]propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science research. The presence of the difluoromethoxy group can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it an interesting candidate for drug development.[1] Accurate and robust analytical methods are therefore essential for its characterization, enabling researchers to confirm its identity, purity, and stability.

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a framework for both qualitative and quantitative analysis. The protocols are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃[4]
Molecular Weight 216.18 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available. For comparison, the melting point of the similar compound 3-(4-Fluorophenyl)propionic acid is 86-91 °C.[7][8]-
Boiling Point Not available.-
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and acetonitrile, and sparingly soluble in water. The solubility of propanoic acid is high in polar solvents like water and ethanol.[9]General knowledge

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantitative assay determination. A reversed-phase HPLC method is generally suitable for this type of compound.[6][9]

Rationale for Method Design

A C18 stationary phase is chosen for its versatility and broad applicability in reversed-phase chromatography, effectively retaining the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention and peak shape. Acetonitrile serves as the organic modifier, while the acidic buffer (pH ~3) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is appropriate due to the presence of the aromatic ring, which provides a chromophore.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Injection C->D Inject Sample E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Quantification F->G H Purity Assessment & Reporting G->H

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol: HPLC Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Mobile Phase Preparation:

  • Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid.[9]

  • Mobile Phase: Mix the buffer and acetonitrile in a 50:50 (v/v) ratio.[9]

  • Degas the mobile phase by sonication or vacuum filtration before use.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

5. Sample Solution Preparation:

  • Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of the mobile phase.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm (based on the UV absorbance of similar aromatic compounds).[9]

  • Run Time: Approximately 10 minutes.

7. System Suitability:

  • Perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor should be between 0.8 and 1.5.

  • The theoretical plate count should be greater than 2000.

8. Data Analysis:

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: Compare the peak area of the sample solution to that of the standard solution of a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework.

Rationale for NMR Analysis

¹H NMR will reveal the number of different types of protons and their connectivity. The characteristic signals for the aromatic protons, the propanoic acid chain, and the proton of the difluoromethoxy group will be observed. ¹³C NMR provides information on the carbon skeleton, with distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the propanoic acid and difluoromethoxy groups. ¹⁹F NMR is particularly informative for fluorinated compounds, providing a clear signal for the difluoromethoxy group with characteristic coupling to the attached proton.

Predicted NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~12.0SingletCOOH
~7.2Doublet2H, Ar-H (ortho to propanoic acid)
~7.0Doublet2H, Ar-H (ortho to OCF₂H)
~6.5Triplet1H, OCF₂H
~2.9Triplet2H, -CH₂-Ar
~2.6Triplet2H, -CH₂-COOH
¹³C NMR ~178SingletC OOH
~150SingletAr-C -O
~135SingletAr-C -CH₂
~130SingletAr-C H (ortho to propanoic acid)
~118SingletAr-C H (ortho to OCF₂H)
~115TripletOC F₂H
~35Singlet-C H₂-Ar
~30Singlet-C H₂-COOH
¹⁹F NMR ~ -80 to -90Doublet-OCF₂ H

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Protocol: NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

3. Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures.

4. Data Processing and Interpretation:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern, which can be used for structural confirmation.

Rationale for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways.

Predicted Fragmentation Pattern (Negative Ion Mode)

MS_Fragmentation M_minus_H [M-H]⁻ m/z 215.05 Fragment1 [M-H-CO₂]⁻ m/z 171.06 M_minus_H->Fragment1 Loss_CO2 Fragment2 [C₇H₆FO]⁻ m/z 125.04 M_minus_H->Fragment2 Loss_CH2COOH Loss_CO2 Loss of CO₂ Loss_CH2COOH Loss of CH₂COOH

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Protocol: Mass Spectrometry Analysis

1. Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

2. Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

3. Infusion or LC-MS Analysis:

  • Introduce the sample into the mass spectrometer via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS).

4. Data Acquisition:

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform MS/MS analysis on the parent ion to obtain fragmentation data.

5. Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it with the theoretical mass.

  • Analyze the fragmentation pattern to confirm the structure of the molecule. The loss of CO₂ from the carboxylate anion is a characteristic fragmentation for carboxylic acids.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Rationale for FTIR Analysis

The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch, the aromatic C=C stretches, and the C-F stretches of the difluoromethoxy group.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretching (carboxylic acid)
1710-1680StrongC=O stretching (carboxylic acid dimer)
1600-1450MediumC=C stretching (aromatic ring)
1300-1200StrongC-O stretching (carboxylic acid)
1100-1000StrongC-F stretching (difluoromethoxy group)

Note: Predicted absorption bands are based on general FTIR correlation tables and may vary.

Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

3. Data Acquisition:

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

4. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, NMR, MS, and FTIR allows for the unambiguous confirmation of its identity, purity, and structure. Adherence to the principles of method validation as outlined by the ICH and USP is crucial to ensure the generation of reliable and reproducible data in a research and drug development setting.

References

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Verification

3-[4-(Difluoromethoxy)phenyl]propanoic acid is a compound of interest in medicinal chemistry and materials science, featuring a unique difluoromethoxy (-OCHF₂) substituent. The electronic properties imparted by this group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

High-resolution ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, including the number and type of protons, their chemical environments, and their connectivity through spin-spin coupling.[1][2] This application note serves as a practical guide, blending theoretical principles with field-proven protocols to empower researchers to confidently analyze this and structurally related molecules.

Predicted ¹H NMR Spectrum Analysis

A proactive analysis of the expected spectrum is fundamental to accurate interpretation. The structure of this compound presents four distinct proton environments, each with a characteristic chemical shift (δ), multiplicity, and integration value.

Figure 1: Molecular structure of this compound with proton environments labeled.

A. Aromatic Region (δ 6.9 – 7.3 ppm)

The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

  • Hb Protons (ortho to -OCHF₂): The difluoromethoxy group is electron-donating, causing these two protons to be shielded. They will appear upfield (lower ppm) as a doublet.

  • Hc Protons (ortho to propanoic acid): The propanoic acid substituent is weakly electron-withdrawing, deshielding these two protons. They will appear downfield (higher ppm) as a doublet.

  • Coupling: The ortho-coupling (³JHH) between Hb and Hc typically ranges from 7 to 9 Hz, which dictates the splitting of each doublet.[3]

B. Propanoic Acid Chain (δ 2.6 – 3.0 ppm)

This aliphatic chain produces two signals, both expected to be triplets due to vicinal coupling.

  • Ha Protons (-CH₂-Ar): These two protons are adjacent to the aromatic ring and a methylene group. They are expected to resonate around 2.9 ppm as a triplet.

  • Hb' Protons (-CH₂-COOH): Positioned alpha to the carbonyl group, these two protons are more deshielded and will appear further downfield, typically around 2.6 ppm, also as a triplet.[4][5]

  • Coupling: The vicinal coupling (³JHH) between the Ha and Hb' protons is expected to be in the range of 6-8 Hz.[6]

C. Difluoromethoxy Proton (δ 6.4 – 6.8 ppm)

This is the most characteristic signal in the spectrum.

  • Hd Proton (-OCHF₂): This single proton is attached to a carbon bonded to one oxygen and two highly electronegative fluorine atoms. This environment causes significant deshielding.

  • Multiplicity: The proton is coupled to two equivalent fluorine-19 nuclei (¹⁹F, spin I = ½). According to the n+1 rule, this results in a triplet (2+1=3).[7]

  • Coupling Constant: The geminal H-F coupling constant (²JHF) is typically very large, in the range of 70-75 Hz, making this triplet easily identifiable.[7]

D. Carboxylic Acid Proton (δ 10 – 12 ppm)
  • He Proton (-COOH): The acidic proton is highly deshielded and appears far downfield.[1][8] It typically presents as a broad singlet due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon adding a drop of deuterium oxide.[4]

Summary of Predicted Spectral Data
Assignment Protons Integration Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
He-COOH 1H10.0 - 12.0broad singlet (br s)N/A
HcAr-H 2H~7.15doublet (d)³JHH = 7-9
HbAr-H 2H~7.00doublet (d)³JHH = 7-9
Hd-OCH F₂1H~6.60triplet (t)²JHF = 70-75
HaAr-CH₂ -2H~2.95triplet (t)³JHH = 6-8
Hb'-CH₂ -COOH2H~2.65triplet (t)³JHH = 6-8

Experimental Protocols

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocols outline the best practices for sample preparation, data acquisition, and processing.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Select & Add Deuterated Solvent (~0.6 mL) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Vortex to Dissolve prep3->prep4 prep5 Filter into NMR Tube prep4->prep5 acq1 Insert Sample & Lock prep5->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (TMS at 0 ppm) proc3->proc4 proc5 Integrate & Analyze proc4->proc5

Figure 2: Standardized workflow for NMR analysis from sample preparation to final data interpretation.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous, particle-free solution of the analyte suitable for high-resolution NMR analysis.

Materials:

  • This compound (5-10 mg)

  • High-quality 5 mm NMR tube, clean and dry[9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)[10]

  • Internal standard: Tetramethylsilane (TMS)

  • Vial and cap

  • Pasteur pipette and glass wool

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial.[11]

    • Scientist's Note: This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to high viscosity.[9]

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

    • Rationale: Deuterated solvents are used to avoid large, interfering signals from solvent protons. The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.[10]

  • Standard Addition: If the deuterated solvent does not already contain an internal standard, add a very small amount of TMS.

    • Rationale: TMS provides a reference signal at 0.0 ppm for calibrating the chemical shift axis.[12]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into the NMR tube.[9]

    • Trustworthiness Check: This step is critical. Solid particles in the sample will disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution. The final solution must be completely transparent.

  • Labeling: Cap the NMR tube and label it clearly. The final sample depth in the tube should be approximately 4-5 cm.

Protocol 2: Data Acquisition & Processing

Objective: To acquire a high-quality Free Induction Decay (FID) signal and process it into an interpretable spectrum.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: Set up a standard 1D proton experiment with the following key parameters:

    • Spectral Width: ~16 ppm (to include the range from TMS to the carboxylic acid proton).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Acquire Data: Start the acquisition to obtain the FID.

  • Fourier Transformation: Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.[13][14][15]

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode and the baseline is flat.[14][16]

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.[13]

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.[2]

  • Integration: Integrate the area under each peak. Normalize the integration values to a known number of protons (e.g., the single -OCHF₂ proton) to determine the relative number of protons for all other signals.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By following the detailed protocols for sample preparation and data processing outlined in this note, researchers can obtain high-fidelity spectra. A systematic analysis of the chemical shifts, integration values, and coupling patterns—particularly the characteristic triplet of the -OCHF₂ proton and the distinct signals of the aromatic and propanoic moieties—allows for unambiguous confirmation of the molecular structure. This rigorous approach ensures data integrity, which is paramount in research and development settings.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[4-(Difluoromethoxy)phenyl]propanoic acid and its derivatives represent a class of compounds with significant interest in pharmaceutical and agrochemical research. The incorporation of the difluoromethoxy group can profoundly alter the physicochemical and metabolic properties of a molecule, often enhancing its potency, metabolic stability, and lipophilicity. Accurate and robust analytical methods are therefore essential for the characterization, quantification, and metabolic profiling of these compounds. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, offering detailed protocols and expert insights into method development.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of these compounds due to its high sensitivity, selectivity, and ability to provide structural information.[1] This guide will focus on electrospray ionization (ESI), a soft ionization technique well-suited for polar molecules like carboxylic acids, and will explore the expected fragmentation patterns under collision-induced dissociation (CID).[2][3]

Physicochemical Properties and Expected Mass Spectrometric Behavior

To develop a robust mass spectrometry method, it is crucial to understand the fundamental properties of the analyte.

PropertyValue/PredictionSource/Rationale
Compound Name This compound-
Molecular Formula C₁₀H₁₀F₂O₃Derived from structure
Monoisotopic Mass 216.0598 g/mol Calculated
Ionization Mode Negative Ion Electrospray (ESI-)The carboxylic acid moiety is readily deprotonated.[4]
Primary Ion [M-H]⁻ at m/z 215.0525Expected loss of a proton from the carboxylic acid.
Alternative Ionization Positive Ion Electrospray (ESI+)Possible formation of adducts such as [M+Na]⁺ or [M+NH₄]⁺.[5][6]

The presence of the acidic proton on the carboxylic acid group makes negative ion mode ESI the most logical and sensitive choice for the analysis of this compound and its non-esterified derivatives.[7]

Experimental Workflow: From Sample to Spectrum

A successful mass spectrometric analysis relies on a well-defined workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: High-level workflow for the LC-MS analysis of the target compounds.

Part 1: Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[8][9]

Objective: To prepare this compound for LC-MS analysis.

Materials:

  • This compound standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 2 mL autosampler vials with septa[8]

  • Micropipettes and tips

  • Vortex mixer

  • 0.22 µm syringe filters (if particulate matter is present)

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of methanol in a clean vial.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for extended periods.

  • Working Solution Preparation (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.[8]

    • Vortex to mix thoroughly. This working solution is suitable for direct injection.

  • Final Dilution and Acidification:

    • For optimal chromatographic peak shape and ionization efficiency, especially in reversed-phase chromatography, it is beneficial to acidify the sample.[4]

    • Prepare a final sample by diluting the working solution as needed with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • A typical starting concentration for analysis is in the range of 10-100 ng/mL.

Expert Insights:

  • Solvent Choice: Methanol and acetonitrile are excellent choices for dissolving small organic molecules and are fully compatible with ESI-MS.[8]

  • Acidification: The addition of a small amount of formic acid to the sample and mobile phase helps to keep the carboxylic acid in its protonated state, leading to better retention on reversed-phase columns and more stable ESI spray.[4]

  • Concentration: It is crucial to avoid overloading the mass spectrometer. Starting with a low concentration (e.g., 10 ng/mL) and increasing if necessary is a good practice to prevent detector saturation and contamination.[8]

Part 2: Liquid Chromatography Method

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the preferred separation technique.[1]

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5-10 minutesA generic gradient suitable for screening and method development.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 1 - 5 µLMinimize peak distortion and column overload.

Part 3: Mass Spectrometry Method

Ionization Technique: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules, generating intact molecular ions with minimal fragmentation.[10] For this compound, negative ion mode is preferred.

Mass Spectrometer Settings (Negative Ion Mode):

ParameterTypical ValueRationale
Ionization Mode ESI NegativeTo detect the deprotonated molecule [M-H]⁻.
Capillary Voltage 2.5 - 3.5 kVOptimizes the electrospray process.
Cone/Nozzle Voltage 20 - 40 VCan be adjusted to control in-source fragmentation.
Source Temperature 120 - 150°CAids in desolvation of the ESI droplets.
Desolvation Gas Temp. 350 - 450°CFacilitates solvent evaporation.
Desolvation Gas Flow 600 - 800 L/hrAssists in the desolvation process.
Full Scan (MS1) Range m/z 50 - 500To detect the precursor ion (m/z 215.05) and potential adducts.
Collision Energy (for MS/MS) 10 - 40 eVVaries to induce fragmentation for structural elucidation.

Anticipated Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion at m/z 215.05 will provide structural information. Based on the fragmentation of similar phenylpropanoic acids and fluorinated compounds, the following pathways are anticipated.[11][12][13]

Caption: Predicted MS/MS fragmentation of this compound.

Explanation of Key Fragmentations:

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids, resulting in the loss of 44 Da.[12] This would yield a fragment at m/z 171.06.

  • Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons of the propanoic acid side chain is also a probable fragmentation route, leading to a stable benzylic anion. This would result in a fragment at m/z 143.03.

  • Cleavage of the Propanoic Acid Side Chain: The loss of the entire propanoic acid side chain could lead to a fragment corresponding to the difluoromethoxyphenyl anion at m/z 127.02.

  • Loss of Hydrogen Fluoride (HF): Fluorinated compounds can undergo the neutral loss of HF (20 Da).[11] This would produce a fragment at m/z 195.04.

Data Analysis and Interpretation

  • Extracted Ion Chromatogram (XIC): To selectively visualize the analyte of interest, extract the ion chromatogram for the [M-H]⁻ ion at m/z 215.0525 ± 5 ppm.

  • Peak Integration: Integrate the area under the chromatographic peak to determine the analyte's response.

  • Calibration Curve: For quantitative analysis, prepare a series of calibration standards of known concentrations and inject them. Plot the peak area versus concentration to generate a calibration curve.

  • Structural Confirmation: Compare the experimentally obtained MS/MS spectrum with the predicted fragmentation pattern to confirm the identity of the compound. High-resolution mass spectrometry can be used to determine the elemental composition of the precursor and fragment ions, providing further confidence in the identification.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Low Signal Incorrect ionization mode; Low analyte concentration; Incompatible mobile phase.Verify ESI negative mode is active; Increase sample concentration; Ensure mobile phase is compatible with ESI.
Poor Peak Shape Inappropriate mobile phase pH; Column overload; Secondary interactions with the column.Ensure mobile phase is acidified (e.g., 0.1% formic acid); Dilute the sample; Try a different column chemistry.
High Background Noise Contaminated solvent or system; Non-volatile salts in the sample.Use fresh, high-purity solvents; Clean the MS source; Ensure sample is free of salts.[8]
Unexpected Fragments In-source fragmentation; Presence of isomers or impurities.Reduce cone/nozzle voltage; Improve chromatographic separation to resolve isomers.

Conclusion

The methods outlined in this application note provide a robust framework for the sensitive and selective analysis of this compound and its derivatives by LC-MS. By leveraging negative ion electrospray ionization and tandem mass spectrometry, researchers can confidently characterize and quantify these important compounds in various matrices. The predicted fragmentation patterns serve as a valuable guide for structural confirmation and metabolite identification studies. As with any analytical method, optimization of chromatographic and mass spectrometric parameters is recommended to achieve the best performance for specific applications.

References

Application Note: A Robust, Step-by-Step Guide to HPLC Method Development for Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and foundational principles for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of phenylpropanoic acid derivatives. These compounds, which include widely used non-steroidal anti-inflammatory drugs (NSAIDs) and important synthetic intermediates, require a reliable analytical method for quality control, impurity profiling, and pharmacokinetic studies. This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development process, from initial parameter selection to final method validation. It is intended for researchers, scientists, and drug development professionals seeking to establish a precise, accurate, and trustworthy analytical workflow.

Foundational Principles: Understanding the Analyte and System

A successful HPLC method is built upon a fundamental understanding of the analyte's chemistry and its interaction with the chromatographic system. Phenylpropanoic acid (PPA) derivatives share a common structural scaffold that dictates their behavior.

1.1. Key Analyte Properties

  • Acidic Nature: The presence of a carboxylic acid group makes these molecules weak acids. Their ionization state is therefore highly dependent on the pH of the surrounding medium. This is the most critical parameter to control for achieving reproducible retention and symmetrical peak shapes.[1]

  • Hydrophobicity: The phenyl ring and associated alkyl chains confer significant non-polar character, making them ideal candidates for reversed-phase chromatography.

  • UV Chromophore: The benzene ring acts as a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, typically at lower wavelengths where the carboxyl group also contributes to absorbance.[2]

1.2. Rationale for Reversed-Phase HPLC

Reversed-phase (RP) HPLC is the separation mode of choice for PPA derivatives.[3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The separation mechanism relies on the differential partitioning of analytes between the two phases. Because PPA derivatives are primarily non-polar, they will be retained on a hydrophobic stationary phase, such as octadecylsilane (C18). Elution is achieved by increasing the organic solvent content in the mobile phase, which increases its non-polar character and pushes the analytes through the column.[4]

1.3. The Critical Role of Mobile Phase pH

For ionizable compounds like PPAs, pH control is paramount. To ensure consistent retention and avoid peak tailing, the analysis should be performed at a pH where the carboxylic acid group is fully protonated (in its neutral form). A general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[5][6] This suppresses the ionization of the carboxyl group, rendering the molecule more non-polar and enhancing its retention on the C18 stationary phase. This un-ionized state also prevents the formation of secondary interactions with the silica backbone of the stationary phase, which is a common cause of peak tailing.[1]

The Method Development Workflow

A systematic approach to method development saves time and ensures the final method is robust. The process can be broken down into three main stages: initial parameter selection (scouting), method optimization, and final validation.

G cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Scouting Initial Parameter Selection - Column: C18, 150x4.6mm, 5µm - Mobile Phase: ACN/Buffered Water - pH: ~2.5-3.0 - Detection: ~210-225 nm - Initial Gradient Run Optimization Refine Parameters - Adjust Gradient Slope - Fine-tune Mobile Phase Ratio - Optimize Temperature & Flow Rate - Evaluate Isocratic vs. Gradient Scouting->Optimization Evaluate Initial Results Validation Method Validation (ICH) - Specificity, Linearity - Accuracy, Precision - LOD, LOQ, Robustness Optimization->Validation Finalized Method

Caption: A systematic workflow for HPLC method development.

Protocol 1: Initial Method Scouting

This protocol outlines the selection of initial parameters to serve as a robust starting point.

3.1. Reagents and Equipment

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid (~85%).[2]

  • Reference Standards: High-purity reference standards of the target phenylpropanoic acid derivatives.

  • Equipment: HPLC system with a UV/PDA detector, analytical balance, volumetric flasks, pipettes, pH meter, sonicator, and 0.45 µm solvent filters.[2]

3.2. Step-by-Step Procedure

  • Column Selection: Choose a versatile C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7][8] This is the most common starting point for reversed-phase methods due to its broad applicability.

  • Mobile Phase Preparation:

    • Aqueous Phase (Mobile Phase A): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.5 using concentrated phosphoric acid.[7] Filter the buffer through a 0.45 µm filter.

    • Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of each PPA reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to create a 100 µg/mL stock solution.[2][7] If solubility is an issue, a small amount of acetonitrile can be used to dissolve the standard before diluting with the mobile phase.

    • Prepare a working solution (e.g., 10 µg/mL) by diluting the stock solution with the mobile phase.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm (provides good sensitivity for the phenyl-carboxyl chromophore system).[7]

    • Injection Volume: 10 µL

    • Scouting Gradient:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Execution: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved. Inject a blank (mobile phase) followed by the working standard solution.

Method Optimization: Refining the Separation

The scouting run provides the necessary information to optimize the method. The goal is to achieve adequate resolution (Rs > 1.5) for all peaks of interest in the shortest possible run time.

4.1. Causality in Optimization

  • Adjusting the Gradient: If peaks are clustered together, the gradient slope in that region should be made shallower (i.e., increase the %B more slowly) to improve resolution. If peaks are too far apart, the slope can be steepened to reduce the run time.

  • Switching to Isocratic: If the required %B to elute all compounds in the scouting run is within a narrow range (e.g., all peaks elute between 40% and 60% ACN), an isocratic method may be more suitable.[5] An isocratic run uses a constant mobile phase composition, which can be simpler and more robust.

  • Temperature Effects: Increasing the column temperature generally decreases the viscosity of the mobile phase, which lowers backpressure and can sharpen peaks. It can also slightly alter selectivity, providing another tool for improving resolution between closely eluting peaks.

4.2. Example Optimization Data

The table below illustrates how changing a single parameter can affect the separation of two hypothetical PPA derivatives.

ParameterCondition 1Condition 2Outcome
Gradient 10-90% ACN in 20 min40-60% ACN in 15 minImproved Resolution: Focusing the gradient on the elution window significantly increases the separation between the two analytes.
Temperature 30 °C40 °CReduced Run Time: Higher temperature decreases retention times and can improve peak efficiency.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Altered Selectivity: Methanol may change the elution order or improve the resolution of specific peak pairs due to different solvent-analyte interactions.[6]

Protocol 2: Final Optimized Method and Validation

After optimization, a final method is established and must be validated to ensure it is fit for its intended purpose. The following is an example of a final, optimized method.

G Prep Sample & Mobile Phase Preparation Equil System Equilibration (Stable Baseline) Prep->Equil Inject Inject Sample (10 µL) Equil->Inject Run Data Acquisition (Optimized Gradient) Inject->Run Analyze Data Analysis (Integration & Quantification) Run->Analyze

Caption: The final analytical workflow for PPA analysis.

5.1. Final Optimized HPLC Conditions

ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 2.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 10 µL
Gradient Program 0-2 min (45% B), 2-12 min (45-65% B), 12-13 min (65-45% B), 13-15 min (45% B)

5.2. Method Validation Protocol

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate the method's reliability.[7][9]

G cluster_0 Core Performance cluster_1 Method Attributes Method Validated HPLC Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Linearity Linearity (R²) Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity

Caption: Key parameters for HPLC method validation.

  • Specificity: Inject a blank, individual standards, and a mixed standard solution to ensure that each analyte peak is well-resolved from others and from any potential interference.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 1 to 50 µg/mL). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Analyze samples with a known concentration of analyte (spiked samples) at three different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Inject one sample six times on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine experimentally by injecting progressively more dilute solutions. Typically, LOD is where the signal-to-noise ratio is ~3:1, and LOQ is ~10:1.[7]

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH ± 0.1, temperature ± 2°C, flow rate ± 0.1 mL/min) and assess the impact on the results. The retention times and peak areas should remain within acceptable limits.

Validation Acceptance Criteria Summary

ParameterAcceptance Criterion
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte
Robustness System suitability parameters pass

Conclusion

This application note has detailed a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of phenylpropanoic acid derivatives. By starting with an understanding of the analyte's chemical properties, a logical workflow of scouting and optimization can be employed to achieve a reliable separation. The final, validated method, as demonstrated through the provided protocols, is shown to be specific, linear, accurate, and precise, making it suitable for routine use in a quality control or research environment.

References

Application Notes & Protocols: Investigating 3-[4-(Difluoromethoxy)phenyl]propanoic Acid in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The search for novel therapeutics with improved efficacy and safety profiles is paramount. This document provides a comprehensive guide to investigating the therapeutic potential of 3-[4-(Difluoromethoxy)phenyl]propanoic acid , a novel small molecule. Based on its structural features—a propanoic acid backbone and a difluoromethoxy functional group—we postulate its primary mechanism of action involves the modulation of key metabolic sensors, such as G-protein coupled receptor 40 (GPR40/FFAR1) and Peroxisome Proliferator-Activated Receptors (PPARs). This guide offers a logical, stepwise framework for characterizing the compound, from initial in vitro target engagement and functional cellular assays to in vivo proof-of-concept studies in relevant animal models of metabolic disease.

Introduction and Scientific Rationale

The structure of this compound contains two key pharmacophores that suggest a strong potential for activity in metabolic disease:

  • Propanoic Acid Moiety: Propionic acid is a short-chain fatty acid (SCFA) known to influence host metabolism.[1][2] Its derivatives are recognized as ligands for critical metabolic receptors. Specifically, phenylpropanoic acid scaffolds have been successfully developed as potent agonists for GPR40 (FFAR1), a receptor primarily expressed on pancreatic β-cells that mediates fatty acid-stimulated insulin secretion.[3][4]

  • Difluoromethoxy (-OCF₂H) Group: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5] The difluoromethoxy group serves as a bioisostere for methoxy or hydroxyl groups, offering distinct advantages. It can enhance metabolic stability by blocking oxidative metabolism, and its unique electronic properties can fine-tune receptor binding affinity and lipophilicity, thereby improving pharmacokinetic profiles.[5]

Based on this structural analysis, we hypothesize that this compound functions as an agonist of GPR40 and/or PPARs, making it a compelling candidate for treating hyperglycemia and dyslipidemia.

Physicochemical Properties: The Role of the -OCF₂H Group

The difluoromethoxy group provides a nuanced modulation of molecular properties, often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This allows for precise optimization of a drug candidate's profile.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)Rationale for Investigation
Hansch π (Lipophilicity) -0.02+0.59 +1.04Provides moderate lipophilicity, potentially improving cell permeability and oral absorption over a simple methoxy group without the excessive lipophilicity of a trifluoromethoxy group.[5]
Metabolic Stability Susceptible to O-demethylationResistant to oxidation Highly resistant to oxidationThe strong C-F bonds increase resistance to cytochrome P450-mediated metabolism, which can lead to a longer biological half-life.[5]
Hydrogen Bonding H-bond acceptorH-bond acceptor & weak H-bond donor H-bond acceptorThe C-H bond in -OCF₂H can act as a weak hydrogen bond donor, offering unique potential interactions within a receptor's binding pocket.

Postulated Mechanism of Action: GPR40 and PPAR Signaling

Our primary hypothesis is that the compound activates GPR40, and potentially PPARs, to exert its metabolic effects.

A. GPR40 (FFAR1) Agonism in Pancreatic β-Cells: GPR40 is a G-protein coupled receptor that, upon activation by long-chain fatty acids, stimulates insulin secretion in a glucose-dependent manner.[6][7] This glucose dependency is a highly attractive feature for a therapeutic, as it minimizes the risk of hypoglycemia.[6] Activation of GPR40 leads to the release of insulin and incretin hormones like GLP-1, improving glycemic control.[6][7]

GPR40_Pathway cluster_membrane Cell Membrane GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Compound 3-[4-(Difluoromethoxy) phenyl]propanoic acid Compound->GPR40 Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle Triggers Exocytosis Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Fig 1. Postulated GPR40 signaling pathway in pancreatic β-cells.

B. PPARα/γ Agonism in Liver and Adipose Tissue: PPARs are nuclear receptors that regulate gene expression related to lipid and glucose metabolism.[8][9]

  • PPARα (abundant in the liver) activation increases fatty acid oxidation.[8]

  • PPARγ (abundant in adipose tissue) activation improves insulin sensitivity and promotes lipid storage in adipocytes.[8][10]

PPAR_Pathway cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus PPAR PPARα / PPARγ Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Transcription Gene Transcription PPRE->Transcription Metabolic_Effects ↑ Fatty Acid Oxidation ↑ Glucose Uptake ↑ Insulin Sensitivity Transcription->Metabolic_Effects Leads to Compound Test Compound Compound->PPAR Binds & Activates Heterodimer->PPRE Binds

Fig 2. Postulated PPAR signaling pathway in target tissues.

Application I: In Vitro Characterization Workflow

The initial phase of investigation focuses on confirming the compound's activity and mechanism in validated cellular models.

In_Vitro_Workflow Start Compound Synthesis & QC Target_Binding Protocol 1 & 2: Target Engagement (GPR40 & PPAR Assays) Start->Target_Binding Glucose_Metabolism Protocol 3: Functional Glucose Uptake Assay Target_Binding->Glucose_Metabolism If Active Lipid_Metabolism Protocol 4: Functional Fatty Acid Oxidation Assay Target_Binding->Lipid_Metabolism If Active End Candidate Prioritization Glucose_Metabolism->End Lipid_Metabolism->End

Fig 3. Stepwise workflow for in vitro characterization.
Protocol 1: Functional Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine if the compound stimulates glucose uptake in an insulin-sensitive cell type. 3T3-L1 cells are a standard model for studying adipogenesis and glucose metabolism.[11]

Materials:

  • Differentiated 3T3-L1 adipocytes (see differentiation protocol below)

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin (P/S)

  • Phosphate-Buffered Saline (PBS)

  • This compound, Rosiglitazone (positive control), DMSO (vehicle)

  • Insulin (100 nM final concentration)

  • 2-Deoxy-D-[³H]-glucose or a non-radioactive glucose uptake assay kit (e.g., Abcam ab136955).

Sub-Protocol: 3T3-L1 Differentiation

  • Proliferation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until 100% confluent.

  • Initiation (Day 0): Two days post-confluency, switch to differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL insulin).[10]

  • Maturation (Day 2): Replace with DMEM, 10% FBS, and 10 µg/mL insulin.[10]

  • Maintenance (Day 4 onwards): Culture in DMEM with 10% FBS, replacing the medium every 2-3 days. Adipocytes are typically ready for experiments by Day 10-12.[10]

Procedure:

  • Serum Starvation: Wash mature adipocytes twice with warm PBS. Incubate in serum-free DMEM for 3-4 hours.[10]

  • Compound Treatment: Replace starvation media with serum-free DMEM containing the test compound at various concentrations (e.g., 1 nM to 10 µM), Rosiglitazone (e.g., 1 µM), or vehicle (DMSO, 0.1% final concentration) for 18-24 hours.

  • Insulin Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer with or without 100 nM insulin and incubate for 30 minutes at 37°C.[12]

  • Glucose Uptake: Add 2-Deoxy-D-[³H]-glucose (0.5 µCi/well) to each well and incubate for 10 minutes.[13][14]

  • Termination: Stop the uptake by washing cells three times with ice-cold PBS.

  • Lysis & Measurement: Lyse the cells with 0.1 M NaOH. Transfer lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[13]

  • Data Normalization: Normalize counts per minute (CPM) to total protein content in each well (measured via BCA assay).

Protocol 2: Fatty Acid Oxidation (FAO) Assay in HepG2 Hepatocytes

Objective: To assess the compound's effect on lipid metabolism by measuring the oxidation of fatty acids in a liver cell model.

Materials:

  • HepG2 cells

  • [1-¹⁴C]Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Test compound, Fenofibrate (PPARα agonist, positive control), DMSO

  • Perchloric acid (PCA)

Procedure:

  • Cell Plating: Seed HepG2 cells in 24-well plates and allow them to reach ~80-90% confluency.

  • Compound Pre-treatment: Treat cells with the test compound, Fenofibrate (e.g., 50 µM), or vehicle for 24 hours.

  • Substrate Preparation: Prepare the ¹⁴C-palmitate-BSA conjugate.[15][16] Briefly, dissolve sodium palmitate and BSA in buffer and warm to facilitate binding. Add [1-¹⁴C]palmitic acid.

  • Oxidation Reaction: Wash cells and add the reaction medium containing the ¹⁴C-palmitate-BSA substrate. Incubate for 2-3 hours at 37°C.

  • Measurement of Acid-Soluble Metabolites (ASMs): The β-oxidation of [1-¹⁴C]palmitic acid generates ¹⁴C-labeled acetyl-CoA and other acid-soluble intermediates.[15]

    • Stop the reaction by adding ice-cold PCA to the medium.

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant (containing ASMs) to a scintillation vial and measure radioactivity.[17]

  • Data Analysis: Compare the DPM (disintegrations per minute) in compound-treated wells to vehicle controls. An increase in ASMs indicates an enhancement of fatty acid oxidation. Normalize results to total protein content.

Application II: In Vivo Efficacy Evaluation

Following successful in vitro characterization, the next critical step is to assess the compound's efficacy in a relevant animal model of metabolic disease.

Model Selection: Diet-Induced Obese (DIO) C57BL/6J Mice

We recommend using C57BL/6J mice fed a high-fat diet (HFD, e.g., 60% kcal from fat) for 12-16 weeks.[18] This model closely mimics the pathophysiology of human metabolic syndrome, including obesity, insulin resistance, hyperglycemia, and dyslipidemia.[19][20]

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the compound's effect on glucose disposal and insulin sensitivity in vivo.

Materials:

  • Male DIO C57BL/6J mice (age-matched controls on a chow diet)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • D-glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., tail-nick method)

Procedure:

  • Acclimatization and Dosing: Acclimatize animals to handling. Administer the test compound or vehicle via oral gavage at a predetermined dose (e.g., 10, 30, 100 mg/kg).

  • Fasting: After 1 hour (or a time determined by preliminary PK studies), fast the mice for 6 hours.

  • Baseline Blood Glucose (t=0): Measure blood glucose from a tail-nick. This is the baseline reading.

  • Glucose Challenge: Immediately administer the D-glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Expected Outcome Data (Hypothetical)

Treatment GroupDose (mg/kg)Glucose AUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle (HFD)-35,000 ± 2,500-
Test Compound 1028,500 ± 2,10018.6%
Test Compound 3022,100 ± 1,80036.8%
Test Compound 10016,500 ± 1,50052.9%**
Chow Control-15,000 ± 1,200-
p<0.05, **p<0.01 vs. Vehicle

Application III: Bioanalytical Quantification

To establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, it is essential to quantify the compound's concentration in biological matrices.

Protocol 4: Quantification in Plasma by LC-MS/MS

Objective: To develop a robust method for measuring the concentration of this compound in plasma samples from in vivo studies.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[21][22]

Key Steps:

  • Sample Preparation: Extract the compound from plasma. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[23][24]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is the ideal IS. If unavailable, a close structural analog can be used.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode. Optimize the detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[21]

    • Q1 (Precursor Ion): Set to the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.

    • Q3 (Product Ion): Set to the m/z of a stable fragment ion generated by collision-induced dissociation.

  • Calibration Curve: Prepare a standard curve by spiking known concentrations of the compound into blank plasma. Plot the peak area ratio (analyte/IS) against concentration and apply a linear regression.

  • Quantification: Determine the concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

This document outlines a comprehensive, hypothesis-driven strategy for the preclinical evaluation of this compound as a potential therapeutic for metabolic diseases. The proposed protocols provide a robust framework for assessing its mechanism of action, cellular function, and in vivo efficacy. Positive results from this workflow would provide a strong rationale for advancing the compound into more extensive preclinical safety and toxicology studies, ultimately paving the way for potential clinical development.

References

Application Notes and Protocols: 3-[4-(Difluoromethoxy)phenyl]propanoic Acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a highly valuable substituent for its unique ability to modulate lipophilicity, enhance metabolic stability, and introduce favorable hydrogen bonding interactions.[3][4] This guide details the utility of 3-[4-(difluoromethoxy)phenyl]propanoic acid, a key building block that combines the advantageous properties of the -OCF₂H group with the versatile phenylpropanoic acid scaffold. We provide an in-depth analysis of the scientific rationale for its use, detailed protocols for its application in amide bond formation, and workflows for the generation of novel chemical libraries, aimed at researchers and scientists in the field of drug development.

The Strategic Value of the Difluoromethoxy Moiety

The choice of a building block in a drug discovery campaign is dictated by the properties conferred by its functional groups. The 4-(difluoromethoxy)phenyl moiety is employed to systematically address common challenges in lead optimization, such as metabolic instability and suboptimal polarity.

Modulation of Physicochemical Properties

The -OCF₂H group serves as a unique bioisosteric replacement for more common functional groups like the methoxy (-OCH₃) or hydroxyl (-OH) groups.[1][3] Its properties are often intermediate between its methoxy and trifluoromethoxy (-OCF₃) analogues, offering a nuanced tool for property modulation.[1][5]

  • Lipophilicity (LogP): The difluoromethoxy group moderately increases lipophilicity compared to a hydroxyl or methoxy group.[3] This can improve a compound's ability to cross cellular membranes, a critical factor for bioavailability.[4] Unlike the more lipophilic -OCF₃ group, the -OCF₂H moiety provides a more subtle adjustment, avoiding the potential for excessive lipophilicity which can lead to poor solubility and off-target effects. The lipophilicity of the -OCF₂H group is also considered "dynamic," as it can adapt to its chemical environment through simple bond rotation.[3][4]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, which is critical for controlling the ionization state of a drug at physiological pH.[3]

  • Hydrogen Bonding: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, a capability not present in the -OCH₃ or -OCF₃ groups.[1][4] This allows it to form additional beneficial interactions with target proteins, potentially increasing binding affinity and selectivity.

Comparative Analysis of Phenyl Substituents
SubstituentHansch Pi (π) ValueH-Bond CapabilityKey Feature
Methoxy (-OCH₃)-0.02AcceptorCommon, but prone to O-demethylation.
Difluoromethoxy (-OCF₂H) +0.43 Acceptor & Donor Metabolically robust bioisostere for methoxy/hydroxyl groups.[1][3]
Trifluoromethoxy (-OCF₃)+1.04AcceptorHighly lipophilic and metabolically stable.[5][6]
Enhancement of Pharmacokinetic Properties (ADME)

A primary driver for incorporating the -OCF₂H group is to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][7] Replacing a metabolically labile methoxy group, which is susceptible to O-demethylation, with a -OCF₂H group can block this metabolic pathway, thereby increasing the drug's half-life and reducing clearance.[1][8]

G cluster_0 Bioisosteric Replacement Strategy Lead_OCH3 Lead Compound (R-Ph-OCH₃) Metabolite Metabolite (R-Ph-OH) (Inactive/Toxic) Lead_OCH3->Metabolite CYP450 O-demethylation Lead_OCF2H Optimized Lead (R-Ph-OCF₂H) Lead_OCH3->Lead_OCF2H Bioisosteric Replacement Properties Improved Properties: • Increased Half-Life • Blocked Metabolism • H-Bond Donor Lead_OCF2H->Properties

Figure 1: Bioisosteric replacement of a methoxy group.

Physicochemical & Analytical Data

This compound is a white to off-white solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques prior to use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀F₂O₃PubChem[9]
Molecular Weight 216.18 g/mol PubChem[9]
Monoisotopic Mass 216.0598 DaPubChem[9]
Predicted XlogP 2.8PubChem[9]
SMILES C1=CC(=CC=C1CCC(=O)O)OC(F)FPubChem[9]
InChIKey FOBBJWXKCGHQLT-UHFFFAOYSA-NPubChem[9]
Expected Analytical Characterization:
  • ¹H NMR: Expect signals corresponding to the aromatic protons (typically two doublets), the two methylene groups of the propanoic acid chain (typically two triplets), the difluoromethoxy proton (a triplet due to coupling with the two fluorine atoms), and the acidic proton of the carboxylic acid (a broad singlet).

  • ¹⁹F NMR: Expect a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the -OCF₂H group.

  • Mass Spectrometry (MS): In ESI-negative mode, the expected [M-H]⁻ ion would be at m/z 215.05. In ESI-positive mode, the [M+H]⁺ ion would be at m/z 217.07 and the [M+Na]⁺ adduct at 239.05.[9]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), and strong C-F stretches (1000-1200 cm⁻¹).

Synthetic Utility: Amide Bond Formation

The carboxylic acid functionality makes this compound an ideal intermediate for constructing amide libraries. The amide bond is one of the most common and stable linkages in pharmaceuticals.[10] The general process involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine.[10]

G cluster_workflow General Amide Coupling Workflow A 1. Reagent Preparation Dissolve acid, amine, and coupling agents B 2. Acid Activation Add coupling reagent and base A->B C 3. Amine Addition Introduce amine to activated acid B->C D 4. Reaction Monitoring Track progress via TLC or LC-MS C->D E 5. Aqueous Work-up Quench reaction and extract product D->E F 6. Purification Column chromatography or recrystallization E->F G 7. Characterization Confirm structure and purity (NMR, MS) F->G

Figure 2: A typical experimental workflow for amide coupling.

Detailed Experimental Protocols

The following protocols provide robust, field-tested methods for the derivatization of this compound.

Protocol 4.1: High-Efficiency Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and low rate of racemization, making it ideal for complex or challenging substrates.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Causality Note: DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine hydrochloride if used as a starting material.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting carboxylic acid using Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-4 hours).

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 4.2: Classic Amide Coupling using EDC/HOBt

This method uses a water-soluble carbodiimide (EDC) in conjunction with an additive (HOBt) to suppress side reactions and minimize racemization.[11]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.3 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.3 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Causality Note: Cooling helps to control the exothermic reaction and minimize potential side reactions.

  • EDC Addition: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous extraction as described in Protocol 4.1.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue by flash chromatography or recrystallization to obtain the final product.

Application in Target-Oriented Drug Discovery

The true power of this compound lies in its use for creating diverse libraries of amides for biological screening. Phenylpropanoic acid derivatives have been successfully explored as potent and selective agonists for targets such as G protein-coupled receptor 40 (GPR40) and Free Fatty Acid Receptor 4 (FFA4), as well as Peroxisome Proliferator-Activated Receptors (PPARs), which are implicated in metabolic diseases like type 2 diabetes and dyslipidemia.[12][13][14]

G BuildingBlock 3-[4-(OCF₂H)phenyl] propanoic acid Coupling Amide Coupling (Protocol 4.1/4.2) BuildingBlock->Coupling AmineLibrary Diverse Amine Building Blocks (R-NH₂) AmineLibrary->Coupling CompoundLibrary Novel Chemical Library [>1000s of compounds] Coupling->CompoundLibrary Screening High-Throughput Screening CompoundLibrary->Screening Hits Hit Compounds Screening->Hits Targets Biological Targets (e.g., GPCRs, PPARs, Kinases) Targets->Screening LeadOpt Lead Optimization Hits->LeadOpt

Figure 3: Role of the intermediate in a drug discovery pipeline.

Conclusion

This compound is a strategic and highly versatile intermediate for medicinal chemistry. The difluoromethoxy group imparts desirable properties, including enhanced metabolic stability and modulated lipophilicity, that can overcome common liabilities in drug candidates. The protocols provided herein offer reliable and efficient methods for leveraging this building block to generate novel amide libraries, accelerating the discovery of next-generation therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols for the Study of 3-[4-(Difluoromethoxy)phenyl]propanoic acid as a Free Fatty Acid Receptor 4 (FFA4) Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting FFA4, a Key Regulator of Metabolic and Inflammatory Pathways

Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has emerged as a critical therapeutic target for a range of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2] As a G protein-coupled receptor (GPCR) activated by long-chain fatty acids (LCFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), FFA4 plays a pivotal role in regulating glucose homeostasis, adipogenesis, and inflammation.[1][2] Its activation has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, and to exert potent anti-inflammatory effects in macrophages and other cell types.[1]

The development of synthetic small-molecule agonists for FFA4 offers a promising therapeutic strategy to harness the beneficial effects of FFA4 activation with improved pharmacokinetic and pharmacodynamic properties compared to natural ligands. Among the various chemical scaffolds explored, phenylpropanoic acid derivatives have shown significant promise as potent and selective FFA4 agonists.[3][4][5] This document provides detailed application notes and protocols for the investigation of a specific phenylpropanoic acid derivative, 3-[4-(difluoromethoxy)phenyl]propanoic acid , as an FFA4 agonist.

Compound Profile: this compound

Chemical Structure:

Chemical structure of this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀F₂O₃

  • Molecular Weight: 216.18 g/mol

  • Physical State: Solid

  • Solubility: Soluble in DMSO and ethanol.

Rationale for Investigation:

Synthesis Overview:

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the difluoromethylation of a corresponding phenolic precursor followed by chain extension to introduce the propanoic acid moiety. For detailed synthetic procedures of analogous compounds, researchers can refer to the medicinal chemistry literature on FFA4 agonists.[6][7]

FFA4 Signaling Pathways: A Dual Mechanism of Action

Activation of FFA4 by an agonist like this compound initiates a cascade of intracellular signaling events through two primary pathways: Gαq/11 coupling and β-arrestin recruitment. Understanding these pathways is crucial for designing and interpreting functional assays.

FFA4_Signaling cluster_membrane Plasma Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Agonist 3-[4-(Difluoromethoxy)phenyl] propanoic acid FFA4 FFA4 (GPR120) Agonist->FFA4 Binds Gq Gαq/11 FFA4->Gq Activates GRK GRK FFA4->GRK Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion ERK ERK1/2 Phosphorylation PKC->ERK P_FFA4 Phosphorylated FFA4 GRK->P_FFA4 Phosphorylates beta_Arrestin β-Arrestin P_FFA4->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects beta_Arrestin->Anti_inflammatory experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock & Dilutions) Ca_Assay Calcium Mobilization Assay Compound_Prep->Ca_Assay Arrestin_Assay β-Arrestin Recruitment Assay Compound_Prep->Arrestin_Assay ERK_Assay ERK Phosphorylation Assay Compound_Prep->ERK_Assay Cell_Culture Cell Culture (FFA4-expressing cells) Cell_Culture->Ca_Assay Cell_Culture->Arrestin_Assay Cell_Culture->ERK_Assay Dose_Response Dose-Response Curves Ca_Assay->Dose_Response Arrestin_Assay->Dose_Response ERK_Assay->Dose_Response EC50_Calc EC₅₀ Calculation Dose_Response->EC50_Calc Data_Interpretation Data Interpretation EC50_Calc->Data_Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-[4-(Difluoromethoxy)phenyl]propanoic acid. This guide is designed for researchers, chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, it provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges in this multi-step synthesis and maximize your yield and purity.

General FAQs

Q1: What is the most common synthetic route for this compound?

A1: The most established and reliable synthetic pathway consists of three core steps. This route is favored for its use of readily available starting materials and its generally robust nature.

G cluster_0 Overall Synthetic Workflow A 4-Hydroxybenzaldehyde B 4-(Difluoromethoxy)benzaldehyde A->B Step 1: O-Difluoromethylation C 3-[4-(Difluoromethoxy)phenyl]propenoic acid (Cinnamic Acid Intermediate) B->C Step 2: Knoevenagel Condensation D This compound (Final Product) C->D Step 3: Catalytic Hydrogenation

Caption: A common 3-step synthetic route.

Q2: What are the most critical stages of this synthesis for yield optimization?

A2: Each step presents unique challenges. However, the first two steps, O-difluoromethylation and the Knoevenagel condensation, are often the most critical for establishing the final yield. Incomplete difluoromethylation can lead to difficult-to-remove impurities, while the Knoevenagel condensation is an equilibrium-driven reaction where optimizing conditions is key to driving it to completion.

Troubleshooting Guide & In-Depth Protocols

Step 1: O-Difluoromethylation of 4-Hydroxybenzaldehyde

This initial step involves the formation of the crucial difluoromethoxy group. The reaction is typically a nucleophilic attack of the phenoxide on a difluorocarbene precursor. Common challenges include incomplete reaction, side-product formation, and harsh reaction conditions.

Q: My difluoromethylation reaction is showing low conversion of 4-hydroxybenzaldehyde. What are the likely causes and how can I improve the yield?

A: Low conversion in this step is a frequent issue and can typically be traced back to one of three areas: the base, the difluoromethylating agent, or the reaction conditions.

  • Causality—The Role of the Base: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the reactive phenoxide ion. If the base is too weak or used in a substoichiometric amount, the concentration of the nucleophile will be too low, leading to a sluggish or incomplete reaction. Conversely, an excessively strong base can promote side reactions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective and economical choices.

  • Choice of Difluoromethylating Agent:

    • Chlorodifluoromethane (ClCF₂H): This is a common, gaseous reagent. Ensuring efficient bubbling through the reaction mixture and maintaining a slight positive pressure is critical for its availability in the reaction medium. Patent literature describes its use in solvents like DMF or 1,4-dioxane.[1]

    • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This solid reagent thermally decomposes in situ to generate difluorocarbene (:CF₂). It can be easier to handle than gaseous reagents. Patents suggest reaction temperatures between 60-120°C for this process.[2] The key is to ensure the temperature is high enough for efficient decomposition without degrading the starting material or product. A review on modern difluoromethylation techniques provides further context on the landscape of available reagents.[3]

  • Optimizing Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF is generally preferred as it effectively dissolves the reactants and helps to stabilize the charged intermediates.

    • Temperature: The reaction often requires heating (e.g., 70-80°C) to proceed at a reasonable rate.[1] Monitor the reaction by TLC or HPLC to track conversion and stop the reaction once the starting material is consumed to prevent side-product formation.

    • Water Content: The presence of excessive water can consume the base and react with the difluoromethylating agent. While aqueous bases are often used, ensuring the organic solvent is anhydrous can be beneficial.

Optimized Protocol: O-Difluoromethylation
  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq) in DMF (5-10 volumes), add 30% aqueous NaOH (2.0-2.5 eq) dropwise at room temperature.

  • Heat the mixture to 70-75°C.

  • Begin bubbling chlorodifluoromethane gas through the solution at a steady rate.

  • Monitor the reaction progress by TLC (e.g., using a 5:1 Hexane:Ethyl Acetate mobile phase). Periodically, it may be necessary to add more base to maintain a basic pH and drive the reaction to completion.[1]

  • Upon completion (typically 5-8 hours), cool the mixture to room temperature and quench by adding water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 4-(difluoromethoxy)benzaldehyde can be purified by column chromatography or recrystallization.

Step 2: Knoevenagel Condensation

This step forms the carbon-carbon double bond, creating the cinnamic acid backbone. The reaction involves the condensation of 4-(difluoromethoxy)benzaldehyde with an active methylene compound, typically malonic acid, followed by decarboxylation.

Q: I'm observing a low yield in my Knoevenagel condensation with malonic acid. How can I drive the reaction towards the product?

A: The Knoevenagel condensation is a reversible reaction, so optimizing conditions to favor the product is crucial.[4] The key factors are the catalyst system, solvent, and removal of the water byproduct.

  • Causality—The Catalyst System: This reaction is base-catalyzed. The base deprotonates malonic acid, forming a nucleophilic enolate that attacks the aldehyde.[4]

    • Piperidine/Pyridine: This classic combination is highly effective. Pyridine acts as the solvent and a mild base, while piperidine is a more potent basic catalyst.

    • Ammonium Salts: Catalysts like ammonium acetate or piperidinium acetate can also be effective.

    • The electron-withdrawing nature of the difluoromethoxy group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, which can facilitate the reaction.[4]

  • Driving the Equilibrium: The elimination of water is the thermodynamic driving force for this reaction.

    • Azeotropic Removal: Using a solvent like toluene in combination with a Dean-Stark apparatus is a highly effective method to physically remove water as it forms, pushing the equilibrium towards the product side.

    • High Temperature: Running the reaction at reflux in a high-boiling solvent like pyridine also helps to drive off water.

Troubleshooting Flowchart: Knoevenagel Condensation

G Start Low Yield in Knoevenagel Condensation Check_Catalyst Is the base catalyst (e.g., piperidine) fresh and sufficient? Start->Check_Catalyst Check_Water Is water being effectively removed from the reaction? Check_Catalyst->Check_Water Yes Add_Catalyst Action: Add fresh catalyst (0.1 eq piperidine) Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature high enough (e.g., reflux)? Check_Water->Check_Temp Yes Use_DeanStark Action: Switch to Toluene and use a Dean-Stark trap. Check_Water->Use_DeanStark No Increase_Temp Action: Increase temperature to ensure reflux. Check_Temp->Increase_Temp No Success Yield Optimized Check_Temp->Success Yes Add_Catalyst->Check_Water Use_DeanStark->Check_Temp Increase_Temp->Success

Caption: Troubleshooting decision tree for the Knoevenagel reaction.

Optimized Protocol: Knoevenagel Condensation
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(difluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq).

  • Add pyridine (3-5 volumes) as the solvent and piperidine (0.1 eq) as the catalyst.

  • Heat the mixture to reflux (approx. 115°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of CO₂ (from decarboxylation) and confirmed by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product. The pH should be ~1-2.

  • Filter the resulting solid, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum.

  • The crude 3-[4-(difluoromethoxy)phenyl]propenoic acid is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if needed.

Step 3: Catalytic Hydrogenation

The final step is the selective reduction of the carbon-carbon double bond of the cinnamic acid intermediate to yield the desired propanoic acid.

Q: My hydrogenation is very slow or stalls before completion. What factors should I investigate?

A: Incomplete hydrogenation is typically related to catalyst activity, hydrogen availability, or the presence of catalyst poisons.

  • Causality—Catalyst Choice and Activity: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation, as it is highly effective at reducing C=C double bonds without affecting the aromatic ring or the carboxylic acid group under mild conditions.[5]

    • Catalyst Loading: A loading of 5-10 mol% Pd/C is standard. If the reaction is slow, increasing the catalyst loading can help.

    • Catalyst Quality: The activity of Pd/C can degrade over time, especially if not stored properly. Using a fresh batch of catalyst is a crucial troubleshooting step. The type of carbon support (e.g., wood, coconut) can also influence activity.[5]

    • Catalyst Poisons: Sulfur compounds, strong amines, or residual pyridine from the previous step can poison the palladium catalyst. Ensure the cinnamic acid intermediate is thoroughly washed and dried.

  • Hydrogen Source and Pressure:

    • Hydrogen Gas: The reaction is often run under a positive pressure of hydrogen (from a balloon up to 50 psi). Ensure there are no leaks in your system. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

    • Transfer Hydrogenation: As an alternative to using hydrogen gas, transfer hydrogenation can be employed.[6] This method uses a hydrogen donor like formic acid or ammonium formate in the presence of the palladium catalyst. This can be a safer and more convenient option for labs not equipped for pressure hydrogenations.[6][7]

Comparative Table: Hydrogenation Conditions
ParameterStandard HydrogenationTransfer Hydrogenation
Hydrogen Source H₂ gas (balloon or pressure vessel)Formic Acid / Ammonium Formate[6]
Catalyst 5-10% Pd/C[5]5-10% Pd/C or PdCl₂[6]
Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Water (with base)[6]
Temperature Room Temperature to 50°CRoom Temperature to 85°C[7]
Pressure 1-4 atm (15-60 psi)Atmospheric
Key Advantage High atom economy, clean workupAvoids handling of flammable H₂ gas[6]
Optimized Protocol: Catalytic Hydrogenation
  • To a solution of 3-[4-(difluoromethoxy)phenyl]propenoic acid (1.0 eq) in ethanol (10-20 volumes) in a flask suitable for hydrogenation, add 5% Palladium on Carbon (5 mol% Pd).

  • Seal the vessel and purge the atmosphere with nitrogen, followed by hydrogen.

  • Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once complete, carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent system like toluene or a hexane/ethyl acetate mixture.

References

Technical Support Center: Purification of Crude 3-[4-(Difluoromethoxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-[4-(Difluoromethoxy)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The methodologies and recommendations provided herein are based on established principles of organic chemistry and extensive experience in the purification of carboxylic acids and fluorinated compounds.

I. Understanding the Chemistry: Potential Impurities and Purification Strategy

The synthesis of this compound typically involves the O-difluoromethylation of a phenolic precursor, such as 3-(4-hydroxyphenyl)propanoic acid.[1] This synthetic route can introduce several types of impurities that need to be addressed during purification:

  • Unreacted Starting Materials: Residual 3-(4-hydroxyphenyl)propanoic acid is a common impurity.

  • Byproducts of Difluoromethylation: The reagents used for difluoromethylation, such as sodium chlorodifluoroacetate, can generate various byproducts.[1]

  • Solvent Residues: Solvents used in the reaction, commonly dimethylformamide (DMF), may be present in the crude product.[1]

  • Degradation Products: The target compound or intermediates may degrade under the reaction conditions.

A robust purification strategy will typically involve a combination of techniques to remove these diverse impurities. The acidic nature of the target molecule allows for strategic use of acid-base extraction, while its polarity and potential for hydrogen bonding will guide the choice of crystallization solvents and chromatographic conditions.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Crystallization Issues
ProblemPossible Cause(s)Solution(s)
Low or No Crystal Formation - Solvent is too good: The compound is too soluble in the chosen solvent. - Supersaturation not reached: The solution is not concentrated enough. - Presence of impurities inhibiting crystallization. - Add an anti-solvent: Gradually add a solvent in which your compound is insoluble to induce precipitation. Common choices for carboxylic acids include hexanes or petroleum ether when using a more polar solvent like ethyl acetate. - Concentrate the solution: Carefully evaporate some of the solvent. - Scratch the inside of the flask: Use a glass rod to create nucleation sites. - Seed the solution: Add a tiny crystal of pure product if available. - Perform a preliminary purification: Use acid-base extraction or a quick filtration through a silica plug to remove gross impurities.
Oiling Out (Formation of a liquid phase instead of solid crystals) - High impurity levels: Impurities can lower the melting point of the mixture. - Cooling the solution too quickly. - Solvent is not ideal for crystallization of this specific compound. - Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. - Try a different solvent system. For carboxylic acids, consider solvent mixtures like ethanol/water or toluene.[2][3] - Purify further before crystallization: Utilize column chromatography to remove impurities that may be causing the oiling out.
Poor Recovery of Purified Product - Too much solvent used for crystallization. - Product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the filtration funnel and filter paper with hot solvent before filtering the hot solution. [4]
Chromatography Challenges
ProblemPossible Cause(s)Solution(s)
Streaking or Tailing of the Compound Spot on TLC/Column - Strong interaction between the carboxylic acid group and the acidic silica gel. This can lead to a mixture of protonated and deprotonated forms, causing the compound to smear.[4]- Acidify the mobile phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This ensures the carboxylic acid remains fully protonated and elutes as a sharp band.
Poor Separation from a Key Impurity - Similar polarity of the compound and the impurity. - Inappropriate solvent system. - Optimize the solvent system: Experiment with different solvent mixtures and gradients. A common starting point for compounds of this nature is a hexane/ethyl acetate system. - Consider a different stationary phase: For fluorinated compounds, a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) phase) can offer different selectivity compared to standard silica gel.[6]
Compound Stuck on the Column - The mobile phase is not polar enough to elute the compound. - Irreversible adsorption to the stationary phase. - Increase the polarity of the mobile phase gradually. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a small amount of methanol can be added to the eluent. - Ensure the mobile phase is acidified as described above to minimize strong interactions with the silica.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a crystallization protocol for this compound?

A good starting point is to test the solubility of your crude product in a range of solvents of varying polarities. Common solvents for the crystallization of carboxylic acids include ethanol, methanol, water, acetic acid, toluene, and mixtures such as ethyl acetate/hexanes.[2][3] Perform small-scale solubility tests in test tubes to identify a solvent that dissolves your compound when hot but gives poor solubility when cold.

Q2: How can I effectively remove the unreacted 3-(4-hydroxyphenyl)propanoic acid starting material?

Both the starting material and the product are carboxylic acids, so their polarities might be similar, making chromatographic separation challenging. However, the phenolic hydroxyl group in the starting material provides a handle for separation.

  • Acid-Base Extraction: While both are acidic, there might be a slight pKa difference that could be exploited with careful pH control during extraction, though this can be difficult.

  • Chromatography: A well-optimized flash column chromatography system, likely with an acidified mobile phase, should be able to separate the two compounds. The starting material, being more polar due to the additional hydroxyl group, should have a lower Rf value than the product.

Q3: My purified product is a persistent oil. What can I do?

If you have already tried optimizing the crystallization conditions, it's possible that your compound has a low melting point or you still have significant impurities.

  • Confirm Purity: Analyze your oil by NMR or LC-MS to determine its purity. If it is pure, it may simply be a low-melting solid or an oil at room temperature.

  • Co-distillation: If residual solvent is the issue, dissolving the oil in a volatile solvent like dichloromethane and evaporating it under reduced pressure can help remove traces of higher-boiling solvents like DMF. This can be repeated several times.

  • Further Purification: If impurities are present, another round of purification using a different technique (e.g., chromatography if you previously used crystallization) is recommended.

Q4: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography is a viable option, especially if you are struggling with normal-phase silica gel chromatography. A C18 column with a mobile phase of water and acetonitrile (or methanol), typically with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to keep the carboxylic acid protonated, would be a good starting point.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel multiple times, venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your carboxylic acid will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Extract the organic layer again with fresh NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The protonated carboxylic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for purifying the target compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add one drop of acetic acid to the TLC jar. Aim for an Rf value of 0.2-0.3 for the product spot.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visual Diagrams

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Crystallization Crystallization Acid_Base_Extraction->Crystallization Further Purification Chromatography Flash Chromatography Acid_Base_Extraction->Chromatography Alternative Purification Pure_Product Pure Product Crystallization->Pure_Product Chromatography->Pure_Product Troubleshooting_Logic Start Purification Issue Crystallization_Problem Crystallization Problem? Start->Crystallization_Problem Chromatography_Problem Chromatography Problem? Start->Chromatography_Problem Oiling_Out Oiling Out Crystallization_Problem->Oiling_Out Yes Low_Yield Low Yield Crystallization_Problem->Low_Yield Yes Tailing Tailing/Streaking Chromatography_Problem->Tailing Yes Poor_Separation Poor Separation Chromatography_Problem->Poor_Separation Yes

References

Technical Support Center: Scaling Up Phenylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenylpropanoic acid (also known as hydrocinnamic acid)[1]. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning phenylpropanoic acid synthesis from the laboratory bench to pilot or industrial scale. Here, we address specific issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure your scale-up is safe, efficient, and robust.

Section 1: Reaction Kinetics and Catalyst Stability

Scaling up reactions often reveals issues that are negligible at the bench scale, such as subtle changes in reaction rates or catalyst longevity[2]. This section addresses the core of the chemical conversion.

Q1: My Heck-type carbonylation of styrene is showing a significant drop in yield and rate upon scale-up. What are the primary causes?

A1: This is a classic scale-up challenge often rooted in two interconnected issues: mass transfer limitations and catalyst deactivation .

  • Causality Explained: At a small scale, reactants, especially gases like carbon monoxide (CO), can easily diffuse into the reaction medium. In a large reactor, inefficient mixing leads to a low concentration of dissolved CO, starving the catalyst and slowing the reaction. Furthermore, localized "hot spots" from poor heat dissipation can accelerate catalyst decomposition, reducing the overall yield[2][3].

Troubleshooting Protocol:

  • Evaluate Mass Transfer:

    • Increase Agitation: Ensure the stirrer design and speed are adequate for the larger vessel to create a sufficient vortex for gas incorporation.

    • Optimize Gas Sparging: Use a fritted sparger to introduce CO as fine bubbles, maximizing the surface area for gas-liquid transfer.

    • Increase CO Pressure: Elevating the CO pressure increases its solubility in the reaction medium, which can significantly boost the reaction rate. However, this must be done within the safety limits of the reactor.

  • Investigate Catalyst Stability:

    • Run a Control Batch: Before the full-scale run, perform a small-scale reaction using the same reagents and catalyst batch to confirm their integrity.

    • Check for Poisons: Ensure starting materials and solvents are free from impurities like sulfur or other nucleophilic compounds that can poison palladium catalysts[4].

    • Consider Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading is necessary at scale to compensate for a low level of unavoidable deactivation.

Q2: I'm observing catalyst deactivation in my heterogeneous catalysis system. How can I diagnose and mitigate this?

A2: Catalyst deactivation is a major concern in industrial processes and can stem from several mechanisms, including poisoning, coking, and product inhibition[4][5].

  • Causality Explained: In some syntheses, the product, N-phenylpropionamide (an analogue), can strongly adsorb onto the catalyst's active sites (e.g., titania), preventing further reactant binding—a phenomenon known as product inhibition[5]. At high temperatures, organic molecules can also decompose and form carbonaceous deposits ("coke") on the catalyst surface, physically blocking active sites[4].

Troubleshooting Protocol:

  • Diagnose the Deactivation Mechanism:

    • Poisoning: Analyze your feedstock for common catalyst poisons. If suspected, purify the starting materials before the reaction.

    • Coking: This is common at high temperatures. Lowering the reaction temperature, even if it slightly reduces the rate, can prolong catalyst life significantly.

    • Product Inhibition: If the reaction rate slows down as product concentration increases, this is a likely cause. Consider using a flow chemistry setup where the product is continuously removed from the reaction zone.

  • Catalyst Regeneration:

    • Depending on the cause, some catalysts can be regenerated. For coking, a controlled oxidation (calcination) can burn off carbon deposits. For poisoning, an acid or base wash may remove the adsorbed species. Always consult the catalyst manufacturer's guidelines for regeneration protocols.

Section 2: By-Product Formation and Selectivity Control

Maintaining high selectivity is crucial for commercial viability, as impurities complicate purification and reduce yield[6].

Q3: During the oxidation of 3-phenylpropanal to 3-phenylpropionic acid, I'm getting a significant amount of benzoic acid as a by-product. How can I improve selectivity?

A3: This is a common issue where over-oxidation or side-reactions cleave the molecule. The key to controlling this is precise temperature management.

  • Causality Explained: At higher temperatures (e.g., 100°C), the oxidation of 3-phenylpropanal can be aggressive, leading to the cleavage of the propyl chain and subsequent oxidation to benzoic acid. One study reported that at this temperature, the selectivity towards 3-phenylpropionic acid was only 32%[6].

Troubleshooting Protocol:

  • Optimize Reaction Temperature: It has been demonstrated that carrying out the oxidation at a temperature between 40°C and 80°C dramatically increases selectivity. The optimal range is often between 55°C and 65°C, where selectivities greater than 85% can be achieved[6].

  • Control Oxygen Supply: Use a medium containing molecular oxygen, such as air, and control its introduction rate. Elevated pressure (0.2 to 2 MPa) can help maintain a high oxygen concentration in the reaction mixture without needing excessively high temperatures[6].

  • Solvent Choice: While the reaction can be run neat, using an inert solvent like methyl-t-butylether (MTBE) can help with heat dissipation and temperature control, further improving selectivity[6].

Table 1: Effect of Temperature on 3-Phenylpropanal Oxidation Selectivity
Temperature (°C)Selectivity for 3-Phenylpropionic Acid (%)Selectivity for Benzoic Acid (%)Reference
1003268[6]
8079.1Not specified, but significantly lower[6]
40-70>85<15[6]

Section 3: Phase-Transfer Catalysis (PTC) Issues

PTC is a powerful technique for scaling up reactions involving immiscible reactants, but it comes with its own set of challenges[7][8].

Q4: My phase-transfer catalyzed alkylation is sluggish at a larger scale. What factors should I investigate?

A4: In PTC, the efficiency hinges on the catalyst's ability to shuttle reactants between phases. At scale, mixing and catalyst stability are paramount.

  • Causality Explained: A phase-transfer catalyst, often a quaternary ammonium salt, works by extracting an aqueous-phase reactant (like an anion) into the organic phase where the reaction occurs[7]. If mixing is poor, the interfacial area between the phases is small, limiting the catalyst's shuttle efficiency. The catalyst itself can also degrade at higher temperatures or in the presence of strong bases.

Troubleshooting Protocol:

  • Optimize Agitation: Ensure the reactor's mixing is vigorous enough to create a fine emulsion of the aqueous and organic phases. This maximizes the interfacial surface area, which is critical for the catalyst to function effectively.

  • Select a Robust Catalyst: For reactions requiring higher temperatures, consider switching from quaternary ammonium salts to more thermally stable organic phosphonium salts, like hexadecyltributylphosphonium bromide[7].

  • Check for Catalyst Deactivation: The catalyst can be "poisoned" or degrade. Ensure the pH of the aqueous phase is controlled, as excessive basicity can degrade many PTCs.

  • Consider Catalyst Concentration: While it's a catalyst, its concentration can be crucial. A slight increase in catalyst loading might be necessary to achieve the desired reaction rate at a larger scale.

Diagram 1: Troubleshooting Low Yield in Scaled-Up Synthesis

G start Low Yield or Slow Reaction at Scale q1 Is the reaction gas-dependent? (e.g., Carbonylation) start->q1 a1_yes Improve Mass Transfer: - Increase Agitation - Enhance Gas Sparging - Optimize Pressure q1->a1_yes Yes q2 Is a catalyst used? q1->q2 No a1_yes->q2 a2_yes Check Catalyst Health: - Test for poisoning - Analyze for deactivation - Run small-scale control q2->a2_yes Yes q3 Is the reaction exothermic? q2->q3 No a2_yes->q3 a3_yes Improve Heat Transfer: - Check reactor cooling - Slow reagent addition rate - Consider solvent effects q3->a3_yes Yes q4 Is purification the issue? q3->q4 No a3_yes->q4 a4_yes Re-evaluate Purification Strategy: - Switch from chromatography to crystallization - Optimize solvent for extraction q4->a4_yes Yes end Process Optimized q4->end No a4_yes->end

Caption: A decision tree for troubleshooting common scale-up issues.

Section 4: Work-up and Purification Challenges

Purification methods that are practical in the lab, like column chromatography, are often not viable for multi-kilogram batches[3].

Q5: My lab-scale purification relies on column chromatography, which is not feasible for our pilot-scale production. What are the best alternative strategies?

A5: Scaling up purification requires shifting from chromatographic methods to bulk separation techniques like crystallization, extraction, and distillation.

  • Causality Explained: Column chromatography is expensive and time-consuming at a large scale due to high solvent consumption and low throughput[3][9]. The goal at scale is to use techniques that handle large volumes efficiently and economically.

Scalable Purification Strategies:

  • Crystallization: This is one of the most powerful and cost-effective methods for purifying solid compounds at scale.

    • Protocol: Conduct a thorough solvent screening to find a solvent or solvent mixture where phenylpropanoic acid has high solubility at high temperatures and low solubility at low temperatures. Control the cooling rate and agitation to influence crystal size and purity.

  • Liquid-Liquid Extraction: This is excellent for separating the product from water-soluble or acid/base-soluble impurities.

    • Protocol: Phenylpropanoic acid is a carboxylic acid. It can be selectively extracted from an organic solvent into an aqueous basic solution (like sodium bicarbonate). The aqueous layer can then be washed with a fresh organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer will precipitate the pure product, which can be collected by filtration.

  • Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be a highly effective purification method for removing non-volatile or highly volatile impurities.

Diagram 2: Scalable Purification Workflow

G crude Crude Reaction Mixture quench Quench Reaction crude->quench extract Liquid-Liquid Extraction (e.g., Toluene/Aq. Base) quench->extract separate Separate Aqueous & Organic Layers extract->separate acidify Acidify Aqueous Layer to Precipitate Product separate->acidify Aqueous Layer filter Filter and Wash Solid Product acidify->filter dry Dry Under Vacuum filter->dry final_product Pure Phenylpropanoic Acid dry->final_product

Caption: A typical workflow for purifying phenylpropanoic acid at scale.

References

avoiding side reactions in Grignard synthesis of propanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard-type reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Grignard syntheses of propanoic acid. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this powerful but sensitive reaction.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiment. Each problem is followed by a detailed analysis of potential causes and actionable protocols for remediation.

Issue 1: My Grignard reagent (ethylmagnesium bromide) is not forming, or the initiation is extremely sluggish.

Analysis: The formation of a Grignard reagent is a surface reaction that is notoriously sensitive to the conditions of the magnesium metal and the reaction environment.[1][2] The primary culprits for a failed or slow initiation are typically a passivating layer of magnesium oxide on the metal surface and the presence of moisture.[2][3]

Troubleshooting Protocol:

  • Magnesium Activation: The magnesium turnings must be free of their oxide layer to react.[2][3]

    • Mechanical Activation: In a dry flask under an inert atmosphere (Nitrogen or Argon), vigorously stir the magnesium turnings with a glass stir rod to physically break them and expose a fresh surface.[4]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous ether solvent.[1][4][5] The disappearance of the iodine's color or the evolution of ethylene gas are indicators of activation.[2]

  • Rigorous Anhydrous Conditions: Grignard reagents are highly reactive with water.[6][7][8]

    • Glassware: Flame-dry all glassware under a vacuum and cool under a stream of inert gas.[9][10]

    • Solvent: Use freshly distilled, anhydrous ether (diethyl ether or THF).[8][11] Solvents can be dried by refluxing over sodium metal with a benzophenone indicator or by using molecular sieves.[12][13][14]

    • Starting Materials: Ensure your ethyl bromide is free of water.

  • Initiation Assistance:

    • Sonication: Placing the reaction flask in an ultrasonic bath can help to dislodge the oxide layer and promote initiation.[2][4]

    • Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic.

Issue 2: My reaction yielded a significant amount of butane as a byproduct.

Analysis: The formation of butane indicates a Wurtz-type coupling reaction, where the newly formed Grignard reagent reacts with the remaining ethyl bromide.[15][16] This side reaction is more prevalent at higher temperatures and with high local concentrations of the alkyl halide.[16]

Mitigation Strategy:

  • Controlled Addition: Add the ethyl bromide dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide and minimizes the opportunity for coupling.[16]

  • Temperature Management: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath to moderate the rate.[16]

Issue 3: Upon workup, I isolated a significant amount of ethanol in addition to my propanoic acid.

Analysis: The presence of ethanol suggests a reaction with atmospheric oxygen.[17][18] Grignard reagents react with oxygen to form a magnesium organoperoxide intermediate, which upon hydrolysis, yields an alcohol.[2][19]

Preventative Measures:

  • Inert Atmosphere: It is crucial to maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent formation to the carbonation step.[11][20]

  • Air-Free Techniques: Employ Schlenk line or glovebox techniques for the most sensitive reactions to rigorously exclude air.[11]

Issue 4: The primary product of my reaction is ethane, not propanoic acid.

Analysis: The formation of ethane is a clear indication that your Grignard reagent was quenched by a proton source, most commonly water.[6][7][21][22] The highly basic Grignard reagent will readily abstract a proton from even weakly acidic compounds like water.[8][22]

Root Cause Elimination:

  • Revisit Anhydrous Protocols: This outcome points to a critical failure in maintaining anhydrous conditions. Re-evaluate every step of your drying procedure for glassware, solvents, and starting materials as detailed in "Issue 1".[10][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing ethylmagnesium bromide for propanoic acid synthesis?

A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[8][23] Diethyl ether is a traditional and effective choice. Tetrahydrofuran (THF) can also be used and may offer better stabilization.[9] Regardless of the choice, the solvent must be rigorously dried.[8][11]

Q2: How do I introduce carbon dioxide for the carboxylation step effectively?

A2: The carbon dioxide must also be anhydrous.[21] The most common method is to use dry ice (solid CO2).

  • Procedure: After the Grignard reagent has formed, cool the reaction flask in an ice-salt bath and carefully add crushed dry ice to the reaction mixture. It is important to use an excess of dry ice to ensure complete reaction. Alternatively, dry CO2 gas can be bubbled through the solution.[21][24][25]

Q3: My final propanoic acid product is difficult to purify. What are the likely impurities?

A3: Besides the side products mentioned in the troubleshooting section (butane, ethanol, ethane), unreacted starting materials can also be present. The workup procedure is critical for isolating the carboxylic acid.

  • Purification Protocol:

    • After the reaction with CO2, the mixture contains a magnesium carboxylate salt.

    • This is quenched with a dilute acid (e.g., HCl) to protonate the carboxylate and dissolve the magnesium salts.[21][26]

    • The propanoic acid can then be extracted into an organic solvent like diethyl ether.

    • Washing the organic layer with water will remove water-soluble impurities.

    • Further purification can be achieved by distillation.

Q4: Can I use a different starting halide other than ethyl bromide?

A4: Yes, ethyl iodide will react more readily with magnesium, but it is more expensive.[20] Ethyl chloride is less reactive and may require more stringent activation methods or higher temperatures.[9] For most laboratory-scale syntheses, ethyl bromide offers a good balance of reactivity and cost.

Visualizing Key Processes

Diagram 1: Troubleshooting Workflow for Grignard Reagent Formation

G start Reaction Fails to Initiate check_mg Check Mg Surface (Dull or Shiny?) start->check_mg check_dry Verify Anhydrous Conditions start->check_dry dull_mg Mg is Dull check_mg->dull_mg shiny_mg Mg is Shiny check_mg->shiny_mg wet_system Moisture Present check_dry->wet_system dry_system System is Dry check_dry->dry_system activate_mg Activate Mg (Iodine, 1,2-dibromoethane, Mechanical Grinding) dull_mg->activate_mg initiation_help Apply Initiation Aid (Sonication, Local Heating) shiny_mg->initiation_help activate_mg->initiation_help re_dry Re-dry Glassware, Solvent, & Reagents wet_system->re_dry dry_system->initiation_help re_dry->initiation_help success Successful Initiation initiation_help->success G cluster_0 Desired Pathway cluster_1 Side Reactions EtMgBr EtMgBr CO2 1. CO2 (Dry Ice) EtMgBr->CO2 Workup 2. H3O+ Workup CO2->Workup Propanoic_Acid Propanoic Acid (Desired Product) Workup->Propanoic_Acid EtBr EtBr (Excess) Butane Butane (Wurtz Coupling) EtBr->Butane H2O H2O (Trace) Ethane Ethane (Protonation) H2O->Ethane O2 O2 (Air) Ethanol Ethanol (Oxidation) O2->Ethanol EtMgBr_side EtMgBr_side->EtBr Wurtz Coupling EtMgBr_side->H2O Protonation EtMgBr_side->O2 Oxidation

References

Technical Support Center: Troubleshooting NMR Peak Splitting in Propanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of interpreting and troubleshooting the NMR spectra of these common carboxylic acids. Here, we move beyond textbook examples to address the real-world complexities that can arise during your experiments, providing in-depth explanations and actionable protocols to ensure the integrity of your results.

Understanding the "Ideal" ¹H NMR Spectrum of Propanoic Acid

In a perfectly ideal, anhydrous, and aprotic environment, the ¹H NMR spectrum of propanoic acid (CH₃CH₂COOH) is expected to exhibit three distinct signals with an integration ratio of 3:2:1.[1]

  • Methyl Protons (CH₃): A triplet, resulting from coupling to the adjacent methylene (CH₂) protons (n+1 rule: 2+1=3).[1][2]

  • Methylene Protons (CH₂): A quartet, due to coupling with the neighboring methyl (CH₃) protons (n+1 rule: 3+1=4).[1][2]

  • Carboxylic Acid Proton (COOH): A singlet, as there are no protons on the adjacent carbon atom.[1][2]

The chemical shifts for these protons are influenced by the electronegativity of the oxygen atoms, with the effect decreasing as the distance from the carboxyl group increases.[1][3] Typically, the methyl protons appear around 1.16 ppm, the methylene protons at approximately 2.38 ppm, and the highly deshielded carboxylic acid proton significantly downfield, often between 10-12 ppm.[1][4][5]

Table 1: Expected ¹H NMR Spectral Data for Propanoic Acid

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃~1.16Triplet (t)3H
CH₂~2.38Quartet (q)2H
COOH~10-12Singlet (s)1H

Frequently Asked Questions (FAQs) & Troubleshooting

In practice, the observed NMR spectrum of propanoic acid can deviate significantly from this ideal pattern. This section addresses common issues and provides explanations grounded in the principles of NMR spectroscopy.

Q1: Why is the carboxylic acid (COOH) proton peak a broad singlet, or in some cases, not visible at all?

This is one of the most frequently encountered phenomena when analyzing carboxylic acids. The broadening or disappearance of the COOH proton signal is primarily due to rapid proton exchange .[6][7]

  • Causality: The acidic proton of the carboxylic acid group is labile and can rapidly exchange with other acidic protons in the sample, such as those from trace amounts of water or even other carboxylic acid molecules.[6][8] This exchange occurs on a timescale that is fast compared to the NMR experiment, leading to an averaging of the magnetic environments. This rapid exchange disrupts the spin-state lifetime of the proton, causing the signal to broaden. In some instances, the peak can become so broad that it merges with the baseline and becomes undetectable.[6]

  • Troubleshooting Steps:

    • Thoroughly Dry Your Sample and Solvent: Traces of water are a common culprit for accelerating proton exchange.[9] Ensure your NMR solvent is anhydrous and consider drying your sample under high vacuum before analysis. Adding molecular sieves to your NMR solvent bottle can also help maintain its dryness.[9]

    • D₂O Exchange: To confirm the identity of the carboxylic acid proton, a D₂O shake experiment can be performed.[4][5][8] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The acidic COOH proton will exchange with a deuterium atom from D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the carboxylic acid peak will disappear, confirming its identity.[8][10]

Q2: I don't see the expected triplet-quartet pattern for the ethyl group. Instead, the signals are poorly resolved or appear as broad multiplets. What's going on?

While less common than issues with the carboxylic acid proton, poor resolution of the alkyl chain signals can occur due to several factors.

  • Causality:

    • Viscosity and Concentration: Highly concentrated samples can lead to increased viscosity, which restricts molecular tumbling. This can result in peak broadening. Hydrogen bonding between carboxylic acid molecules can also contribute to this effect.[11]

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

    • Poor Shimming: An improperly shimmed magnet will result in a non-homogenous magnetic field, leading to broad and distorted peaks across the entire spectrum.[12]

  • Troubleshooting Steps:

    • Optimize Sample Concentration: Prepare a more dilute sample to reduce viscosity and intermolecular interactions.[11]

    • Filter Your Sample: If you suspect particulate matter or impurities, filtering your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube can be beneficial.

    • Improve Shimming: Ensure the NMR spectrometer is properly shimmed before acquiring your data. If you are unsure how to do this, consult the instrument manager.

Q3: The chemical shift of my carboxylic acid proton is outside the typical 10-12 ppm range. Why is this happening?

The chemical shift of the COOH proton is highly sensitive to its environment.

  • Causality:

    • Concentration and Solvent: The extent of hydrogen bonding, which significantly deshields the carboxylic proton, is dependent on the concentration and the solvent used.[13][14][15] In more dilute solutions or in solvents that are strong hydrogen bond acceptors, the degree of intermolecular hydrogen bonding between carboxylic acid molecules is reduced, which can cause the COOH peak to shift upfield (to a lower ppm value).[11]

    • Temperature: Temperature also influences hydrogen bonding.[16][17] Increasing the temperature can disrupt hydrogen bonds, leading to an upfield shift of the COOH proton signal.[11][18]

  • Troubleshooting and Characterization:

    • Run a Concentration Study: Acquire spectra at different concentrations to observe the effect on the chemical shift of the COOH proton.

    • Perform a Variable Temperature (VT) NMR Experiment: Acquiring spectra at different temperatures can provide valuable information about the hydrogen bonding dynamics in your sample.[18]

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of the Carboxylic Acid Proton
  • Initial Spectrum Acquisition: Dissolve your propanoic acid compound in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the NMR tube and shake it vigorously for approximately 30 seconds to ensure thorough mixing.

  • Re-acquisition of Spectrum: Place the NMR tube back into the spectrometer and acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The disappearance of the peak corresponding to the carboxylic acid proton confirms its identity.[8][12]

Visualizing NMR Concepts

Ideal J-Coupling in Propanoic Acid

The following diagram illustrates the expected spin-spin coupling pattern for propanoic acid in an ideal, aprotic environment.

G cluster_0 Propanoic Acid (CH3CH2COOH) cluster_1 Expected ¹H NMR Splitting CH3 CH3 (a) CH2 CH2 (b) CH3->CH2 J_ab a_peak Triplet (t) CH3->a_peak b_peak Quartet (q) CH2->b_peak COOH COOH (c) c_peak Singlet (s) COOH->c_peak

Caption: Ideal ¹H NMR J-coupling in propanoic acid.

Mechanism of Proton Exchange

This diagram illustrates the process of rapid proton exchange with water, which leads to the broadening or disappearance of the carboxylic acid proton signal.

G cluster_0 Proton Exchange PropanoicAcid R-COOH Intermediate [R-COO⁻ H₃O⁺] PropanoicAcid->Intermediate Proton Transfer Water H2O Water->Intermediate ExchangedAcid R-COOH Intermediate->ExchangedAcid

Caption: Proton exchange mechanism in carboxylic acids.

References

Technical Support Center: Enhancing the Stability of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[4-(Difluoromethoxy)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. As Senior Application Scientists, we have compiled this guide based on established principles of pharmaceutical chemistry and practical field experience to help you navigate potential challenges in your experiments.

I. Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My solution of this compound is showing a decrease in potency over a short period. What is the most likely cause?

A rapid loss of potency is often due to chemical degradation. The primary suspects for a molecule with the structure of this compound are oxidative degradation and pH-driven instability. The phenylpropanoic acid moiety can be susceptible to oxidation, while the entire molecule's stability can be highly dependent on the pH of the solution.[1][2]

Q2: I've observed a color change in my solution. What does this indicate?

A color change, such as yellowing or browning, is a common sign of oxidative degradation.[1] This can be initiated by exposure to air (oxygen), light, or the presence of trace metal ions which can catalyze oxidation reactions.

Q3: Can the difluoromethoxy group (-OCF₂H) on the phenyl ring degrade?

Yes, while generally more stable than a simple methoxy group, the difluoromethoxy group can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which could cleave it to a phenol.[3][4] The rate of this hydrolysis is compound-specific and should be evaluated experimentally.

Q4: What is the ideal pH range for storing this compound in solution?

The optimal pH is one that minimizes both hydrolysis and oxidative degradation while ensuring adequate solubility. For a carboxylic acid, the pH should be controlled to balance the stability of the unionized form and the solubility of the ionized (carboxylate) form.[5][6] Most simple carboxylic acids have a pKa in the range of 4-5.[7] The ideal pH is often found to be in the weakly acidic to neutral range (pH 4-7), but this must be determined experimentally through a forced degradation study.[8]

Q5: Are there any common excipients I should avoid when formulating a solution?

Be cautious with excipients that may contain reactive impurities, such as peroxides (often found in polymers like povidone or polyethylene glycol) or trace metals.[9][10] These can significantly accelerate oxidative degradation. Always use high-purity, pharmaceutical-grade excipients.

II. In-Depth Troubleshooting and Stability Enhancement Protocols

This section provides a systematic approach to identifying the root cause of instability and implementing effective solutions.

Issue 1: Suspected Oxidative Degradation

Oxidative degradation is a common pathway for molecules with electron-rich aromatic rings and benzylic protons.[1][11] It often proceeds via a free-radical chain reaction.

Causality and Mechanism

Oxidation can be initiated by light, heat, or trace metal ions, and it involves the reaction of the drug molecule with molecular oxygen or reactive oxygen species (ROS).[1] For this compound, the phenyl ring and the propanoic acid side chain are potential sites of oxidation.

Troubleshooting Workflow

G cluster_0 Troubleshooting Oxidative Degradation cluster_1 Mitigation Strategies start Observe Instability (e.g., Potency Loss, Color Change) confirm_oxidation Confirm Oxidation: Conduct Forced Degradation (A-1 Protocol) start->confirm_oxidation is_oxidation Is Oxidation the Primary Degradation Pathway? confirm_oxidation->is_oxidation protect_light Protect from Light (Use Amber Vials) is_oxidation->protect_light Yes other_issues Investigate Other Causes (e.g., pH, Hydrolysis) is_oxidation->other_issues No deoxygenate Deoxygenate Solution (Nitrogen/Argon Purge) protect_light->deoxygenate add_antioxidant Add Antioxidants (A-2 Protocol) deoxygenate->add_antioxidant chelate_metals Add Chelating Agent (e.g., EDTA) add_antioxidant->chelate_metals validate Validate Stability of Optimized Formulation chelate_metals->validate

Caption: Workflow for diagnosing and mitigating oxidative degradation.

Experimental Protocols

Protocol A-1: Forced Oxidation Study This study helps to confirm susceptibility to oxidation and generate degradation products for analytical method development.[12][13]

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Set Up Conditions:

    • Control: Stock solution stored at 5°C, protected from light.

    • Oxidative Stress: To an aliquot of the stock solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

  • Incubation: Store the stress sample at room temperature for 24-48 hours.

  • Analysis: Analyze the control and stressed samples by a stability-indicating HPLC method (see Protocol C-1). A significant decrease in the parent peak area and the appearance of new peaks in the stressed sample confirms oxidative liability.

Protocol A-2: Screening Antioxidants Antioxidants can terminate radical chain reactions or act as reducing agents.[9]

  • Prepare Test Solutions: Prepare several aliquots of your drug solution.

  • Add Antioxidants: To each aliquot, add a different antioxidant. Common choices and their mechanisms are listed in the table below.

  • Storage: Store the solutions under normal or accelerated conditions (e.g., 40°C).

  • Monitor Stability: Analyze the samples at regular time points (e.g., 0, 1, 2, 4 weeks) using an HPLC method. Compare the degradation rate to a control solution without any antioxidant.

Antioxidant ClassExampleTypical ConcentrationMechanism of Action
Radical Scavenger Butylated Hydroxytoluene (BHT)0.01 - 0.1%Reacts with radicals to inhibit the propagation of the chain reaction.[9]
Reducing Agent Ascorbic Acid (Vitamin C)0.01 - 0.1%Is preferentially oxidized, thus protecting the active ingredient.[14]
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.05%Complexes with trace metal ions that can catalyze oxidation.[1]
Issue 2: pH-Driven Instability

The pH of a solution is a critical factor that governs the stability of many drug molecules.[15] For a carboxylic acid, pH affects not only solubility but also susceptibility to hydrolysis and other degradation pathways.

Causality and Mechanism

Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of susceptible functional groups, such as the difluoromethoxy ether linkage.[3] The ionization state of the carboxylic acid, which is dictated by the pH relative to its pKa, can also influence its reactivity.

Troubleshooting Workflow

G cluster_0 Troubleshooting pH-Driven Instability cluster_1 Formulation Adjustment start Observe Instability (e.g., Potency Loss, Precipitation) ph_profile Determine pH-Stability Profile (B-1 Protocol) start->ph_profile find_optimal Identify Optimal pH Range from Profile ph_profile->find_optimal select_buffer Select a Suitable Buffer (e.g., Citrate, Phosphate) find_optimal->select_buffer formulate Formulate Solution at Optimal pH with Buffer select_buffer->formulate validate Confirm Long-Term Stability of Buffered Formulation formulate->validate

Caption: Workflow for identifying and controlling pH-related instability.

Experimental Protocols

Protocol B-1: pH-Stability Profile Generation This study maps the degradation rate of the compound across a range of pH values.[13][16]

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Prepare Samples: Dissolve the compound in each buffer to a fixed concentration.

  • Incubation: Store the samples at an accelerated temperature (e.g., 50°C or 60°C) to induce measurable degradation within a reasonable timeframe.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze by HPLC (Protocol C-1).

  • Data Plotting: Plot the logarithm of the remaining drug concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH to visualize the pH-stability profile and identify the pH of maximum stability.

Common Buffer SystempH RangeNotes
Hydrochloric Acid 1-2For strong acid conditions.
Citrate Buffer 3-6Commonly used in pharmaceutical formulations.[15]
Phosphate Buffer 6-8Mimics physiological pH, widely used.[15]
Borate Buffer 8-10Use with caution, can have compatibility issues.
Sodium Hydroxide 11-13For strong base conditions.

III. Analytical Method Development

A robust analytical method is essential for accurately quantifying the compound and its degradation products.[12]

Protocol C-1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. An acidic pH helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a gradient elution to resolve all peaks (e.g., 10% B to 90% B over 20 minutes). Once the retention times of the API and degradants are known, the gradient can be optimized or converted to an isocratic method for faster run times.

  • Detection: UV detection is standard. Determine the optimal wavelength by running a UV scan of the API; a wavelength around 220-230 nm is often suitable for phenyl-containing compounds.[17]

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. This involves analyzing samples from the forced degradation studies to demonstrate that degradant peaks do not co-elute with the API peak.

IV. References

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  • Bayne, A. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. --INVALID-LINK--

  • Raobaikady, B., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 8(7), 1139-1149. --INVALID-LINK--

  • Stability Studies. (n.d.). Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies. --INVALID-LINK--

  • Protheragen. (n.d.). pH Modifier Excipients. Protheragen. --INVALID-LINK--

  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. --INVALID-LINK--

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Google Patents. --INVALID-LINK--

  • ResearchGate. (n.d.). Potential mechanisms of accerated hydrolysis of... ResearchGate. --INVALID-LINK--

  • CD Formulation. (n.d.). pH Modifier Excipients. CD Formulation. --INVALID-LINK--

  • American Pharmaceutical Review. (n.d.). pH Modifier Excipients. American Pharmaceutical Review. --INVALID-LINK--

  • Royal Society of Chemistry. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • ResearchGate. (2019). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. --INVALID-LINK--

  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx. --INVALID-LINK--

  • LGC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC. --INVALID-LINK--

  • PubMed. (2002). Synthesis and stability study of a modified phenylpropionic acid linker-based esterase-sensitive prodrug. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--

  • Quora. (2021). What is the standard pH of carboxylic acids? Quora. --INVALID-LINK--

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. --INVALID-LINK--

  • National Institutes of Health. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. --INVALID-LINK--

  • National Institutes of Health. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. --INVALID-LINK--

  • AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics. --INVALID-LINK--

  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol. --INVALID-LINK--

  • Fvs. (n.d.). Propanoic Acid Oxidation. Fvs. --INVALID-LINK--

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. --INVALID-LINK--

  • NATA. (2021). ANALYTICAL METHOD SUMMARIES. NATA. --INVALID-LINK--

  • ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 19.4: Acidic and Basic Character of Carboxylic Acids. Chemistry LibreTexts. --INVALID-LINK--

  • PubMed. (1997). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology. --INVALID-LINK--

  • ResearchGate. (2018). Propionic Acid and Derivatives. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). In-Depth Comparison of Analytical Methods for 4-(3,4-Difluorophenyl)-4-oxobutanoic acid Quantification Currently Not Feasible. BenchChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Propionic acid. Wikipedia. --INVALID-LINK--

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis pathway of cinnamic acid, phenylpropionic acid, sorbic acid and hexanoic acid derivatives. ResearchGate. --INVALID-LINK--

  • ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different... Chemosphere. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97. Sigma-Aldrich. --INVALID-LINK--

  • ResearchGate. (2023). Elucidating the degradation mechanisms of perfluorooctanoic acid and perfluorooctane sulfonate in various environmental matrices: a review of green degradation pathways. ResearchGate. --INVALID-LINK--

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--

  • UNL Digital Commons. (n.d.). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons. --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Cheméo. --INVALID-LINK--

  • Wikipedia. (n.d.). Phenylpropanoic acid. Wikipedia. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 3-(3,4-Difluorophenyl)propionic acid, 98%. Fisher Scientific. --INVALID-LINK--

  • Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid. Chemsrc. --INVALID-LINK--

  • ResearchGate. (2020). Re-insight of the degradation of perfluorooctanoic acid (PFOA) through three-dimensional rotating gliding arc plasma. ResearchGate. --INVALID-LINK--

  • National Institutes of Health. (2023). Enhanced removal of perfluorooctanoic acid with sequential photocatalysis and fungal treatment. Journal of Hazardous Materials. --INVALID-LINK--

  • ResearchGate. (2016). (PDF) METHOD VALIDATION FOR THE QUANTIFICATION OF PFOS AND PFOA IN FISH. ResearchGate. --INVALID-LINK--

References

moisture sensitivity issues with reagents for propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propanoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a particular focus on managing moisture sensitivity in common synthetic routes. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring reliable and high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing propanoic acid, and which are most sensitive to moisture?

A1: The primary methods for synthesizing propanoic acid include the carbonation of a Grignard reagent, the oxidation of propan-1-ol, and the hydrolysis of propanenitrile.[1][2][3] Of these, the Grignard reaction is exceptionally sensitive to moisture.[4][5]

  • Grignard Reaction (High Moisture Sensitivity): This method involves the reaction of an ethylmagnesium halide (e.g., ethylmagnesium bromide) with carbon dioxide (often in the form of dry ice), followed by an acidic workup.[6][7][8] Grignard reagents are potent bases and will react readily with even trace amounts of water in an acid-base reaction, which quenches the reagent and prevents it from reacting with the carbon dioxide, thereby reducing the yield of propanoic acid.[9][10]

  • Oxidation of Propan-1-ol (Moderate Moisture Sensitivity): Primary alcohols like propan-1-ol can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[11][12] While the reaction itself is carried out in aqueous conditions, the presence of excess water can sometimes affect reaction concentration and workup efficiency.[13]

  • Hydrolysis of Propanenitrile (Low Moisture Sensitivity): This method involves heating propanenitrile with an aqueous acid or base to yield propanoic acid.[14][15][16] As water is a reactant in this process, the primary concern is not the exclusion of moisture but rather controlling the reaction conditions to ensure complete hydrolysis.[16]

Q2: Why is it critical to use anhydrous solvents and glassware for a Grignard reaction?

A2: Grignard reagents, with their general formula R-Mg-X, are highly reactive organometallic compounds that act as strong bases.[9] The carbon-magnesium bond is highly polarized, giving the carbon atom a significant negative charge. This makes it extremely susceptible to protonation by even weak acids, including water (pKa ≈ 15.7).[10] When a Grignard reagent encounters water, it will rapidly abstract a proton to form an alkane (in this case, ethane from ethylmagnesium bromide) and magnesium hydroxide salts, effectively destroying the reagent.[5][9] This is why all glassware must be thoroughly dried, often by flame-drying or oven-drying, and all solvents must be rigorously anhydrous to prevent the quenching of the Grignard reagent.[17][18]

Q3: Can I use any drying agent for my ether solvent in a Grignard reaction?

A3: No, the choice of drying agent is crucial. Some common drying agents, such as calcium chloride, can form complexes with ethers and may not be effective at removing trace amounts of water to the extent required for a successful Grignard reaction.[19] For ethereal solvents like diethyl ether or tetrahydrofuran (THF) used in Grignard syntheses, reactive drying agents that chemically destroy water are often preferred.[20] These include sodium metal (often with benzophenone as an indicator) or calcium hydride (CaH₂).[19] Molecular sieves (typically 3Å or 4Å) that have been properly activated are also an excellent choice for achieving very low water content.[21]

Q4: My oxidation of propan-1-ol to propanoic acid stopped at the aldehyde stage. What went wrong?

A4: The oxidation of a primary alcohol to a carboxylic acid is a two-step process, proceeding through an aldehyde intermediate.[11][22] If the reaction stops at the propanal stage, it is likely due to one of the following reasons:

  • Insufficient Oxidizing Agent: A stoichiometric excess of the oxidizing agent is required to ensure the complete oxidation of the alcohol to the carboxylic acid.[11]

  • Reaction Conditions: To favor the formation of the carboxylic acid, the reaction is typically conducted under reflux to prevent the more volatile aldehyde from distilling out of the reaction mixture.[11][22] If the reaction temperature is too low or the reaction time is too short, the oxidation may not proceed to completion.

Troubleshooting Guide: Grignard Synthesis of Propanoic Acid

This section focuses on resolving common issues encountered during the synthesis of propanoic acid via the carbonation of ethylmagnesium bromide.

Issue 1: Low or No Yield of Propanoic Acid

A low or negligible yield of propanoic acid is one of the most frequent problems in this synthesis, often stemming from the moisture sensitivity of the Grignard reagent.[23][24]

Potential Causes & Solutions:

  • Inadequate Drying of Glassware and Solvents:

    • Protocol: All glassware should be oven-dried at a minimum of 125°C overnight or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.[18] Solvents must be anhydrous. Ethereal solvents can be dried by distillation from sodium/benzophenone or by standing over activated molecular sieves.[20][21]

    • Causality: Adsorbed water on the surface of glassware and dissolved water in solvents will readily quench the Grignard reagent upon its formation or during the reaction.[10][17]

  • Contamination of Starting Materials:

    • Protocol: Ensure the magnesium turnings are fresh and have a metallic luster. If oxidized (dull grey coating), they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[25] The ethyl bromide should be pure and dry.

    • Causality: The passivating layer of magnesium oxide on the surface of the turnings can prevent or slow down the formation of the Grignard reagent.[25]

  • Exposure to Atmospheric Moisture:

    • Protocol: The entire reaction, from the formation of the Grignard reagent to its reaction with CO₂, must be conducted under a positive pressure of an inert gas like nitrogen or argon.[4][26] Use septa and syringe techniques for the transfer of reagents.[18][27]

    • Causality: Oxygen and moisture from the air can rapidly destroy the Grignard reagent.[24]

Issue 2: Formation of a White Precipitate Before Addition of Carbon Dioxide

The premature formation of a white precipitate can indicate the decomposition of the Grignard reagent.

Potential Causes & Solutions:

  • Reaction with Atmospheric CO₂:

    • Protocol: Maintain a positive pressure of inert gas throughout the experiment. Ensure all joints in the glassware are well-sealed.

    • Causality: If air leaks into the reaction vessel, the Grignard reagent can react with atmospheric carbon dioxide, leading to the premature formation of the magnesium carboxylate salt.

  • Reaction with Water:

    • Protocol: Re-evaluate the drying procedures for glassware and solvents as described in "Issue 1."

    • Causality: The formation of magnesium hydroxide salts from the reaction of the Grignard reagent with water will appear as a white precipitate.[17]

Issue 3: Product is an Oily Substance and Difficult to Purify

An oily final product often indicates the presence of impurities.[28]

Potential Causes & Solutions:

  • Unreacted Starting Material:

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) if applicable, or ensure sufficient reaction time. During workup, ensure the pH is sufficiently acidic to protonate all the carboxylate salt.

    • Causality: Incomplete reaction or incomplete protonation during workup can leave behind starting materials or salts that contaminate the final product.

  • Side Products:

    • Protocol: The primary side product from the reaction of ethylmagnesium bromide with any residual oxygen is ethoxy magnesium bromide, which upon workup can lead to ethanol. Purification via distillation or column chromatography may be necessary.

    • Causality: Grignard reagents can react with oxygen in a radical process, leading to the formation of alkoxides.

Data & Protocols

Table 1: Common Drying Agents for Organic Solvents
Drying AgentSuitable for Ethers (for Grignard)MechanismComments
Anhydrous Magnesium Sulfate (MgSO₄)NoForms hydratesGood general-purpose drying agent, but may not achieve the required level of dryness.[29]
Anhydrous Sodium Sulfate (Na₂SO₄)NoForms hydratesLow drying capacity and efficiency.[29]
Anhydrous Calcium Chloride (CaCl₂)NoForms hydrates; can form adducts with ethersNot recommended for drying solvents for moisture-sensitive reactions.[19]
Calcium Hydride (CaH₂)YesReacts with water to form Ca(OH)₂ and H₂Highly effective, but the reaction can be slow. Handle with care.[20]
Sodium Metal (Na)YesReacts with water to form NaOH and H₂Often used with benzophenone as an indicator (forms a blue ketyl radical in dry solvent).[19]
Activated Molecular Sieves (3Å or 4Å)YesAdsorbs water into its porous structureVery effective and can achieve very low water content. Must be properly activated by heating under vacuum.[21]
Experimental Protocol: Synthesis of Propanoic Acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (e.g., 3M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small amount of anhydrous diethyl ether. Add a few drops of ethyl bromide from the dropping funnel to initiate the reaction (indicated by cloudiness and gentle bubbling). Once initiated, add the remaining ethyl bromide dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice to the reaction mixture in small portions with vigorous stirring. Continue adding dry ice until the exothermic reaction subsides.

  • Workup: Once the mixture has warmed to room temperature, slowly add hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel. The propanoic acid will be in the ether layer.

  • Extraction and Purification: Separate the layers. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid starting materials. Acidify the bicarbonate washings with concentrated HCl and extract with ether. Combine all ether layers, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation to yield propanoic acid.

Visualizations

Troubleshooting Workflow for Low Yield in Grignard Synthesis of Propanoic Acid

Troubleshooting_Grignard_Synthesis Start Low or No Yield of Propanoic Acid Check_Reagents Verify Reagent & Solvent Quality Start->Check_Reagents Check_Setup Inspect Reaction Setup & Conditions Start->Check_Setup Anhydrous_Solvents Are solvents certified anhydrous or freshly distilled? Check_Reagents->Anhydrous_Solvents Mg_Activation Was Mg activated (if necessary)? Check_Reagents->Mg_Activation Dry_Glassware Was glassware oven/flame-dried under inert gas? Check_Setup->Dry_Glassware Inert_Atmosphere Was a positive pressure of N2 or Ar maintained? Check_Setup->Inert_Atmosphere Redry_Solvents Action: Re-dry/distill solvents. Anhydrous_Solvents->Redry_Solvents No Success Yield Improved Anhydrous_Solvents->Success Yes Redry_Glassware Action: Repeat drying procedure for glassware. Dry_Glassware->Redry_Glassware No Dry_Glassware->Success Yes Improve_Inert_Technique Action: Improve inert atmosphere technique (e.g., check for leaks). Inert_Atmosphere->Improve_Inert_Technique No Inert_Atmosphere->Success Yes Activate_Mg Action: Use fresh Mg or activate with iodine. Mg_Activation->Activate_Mg No Mg_Activation->Success Yes Redry_Solvents->Anhydrous_Solvents Redry_Glassware->Dry_Glassware Improve_Inert_Technique->Inert_Atmosphere Activate_Mg->Mg_Activation

Caption: A flowchart for troubleshooting low yields in the Grignard synthesis of propanoic acid.

References

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating Novel FFA4 Agonists: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of FFA4 (GPR120)

Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. As a G protein-coupled receptor (GPCR) activated by long-chain fatty acids, FFA4 is a critical nutrient sensor. Its activation triggers a cascade of beneficial physiological responses, including the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1), enhancement of insulin sensitivity, and potent anti-inflammatory effects in key metabolic tissues like adipose and in macrophages.[1][2] This dual action on glucose homeostasis and inflammation positions FFA4 agonists as a promising next-generation therapy for type 2 diabetes and related metabolic syndromes.

The development of synthetic FFA4 agonists has been an area of intense research. However, early tool compounds were often hampered by poor selectivity, metabolic instability, or undesirable pharmacokinetic properties.[3][4] This has driven the design of new chemical entities aimed at overcoming these limitations.

This guide provides a comprehensive framework for the preclinical evaluation of novel FFA4 agonists. We will use the phenylpropanoic acid scaffold, a well-established FFA4 pharmacophore, as a central theme. As a representative of modern medicinal chemistry strategies, we will refer to the hypothetical compound 3-[4-(difluoromethoxy)phenyl]propanoic acid . While specific experimental data for this molecule is not in the public domain, its design rationale—employing a difluoromethoxy group to potentially enhance metabolic stability—makes it an excellent case study.[5][6] We will outline the critical experiments required to characterize such a candidate and benchmark its performance against established tool compounds.

The FFA4 Agonist Landscape: Key Benchmarks for Comparison

A thorough evaluation of a novel agonist requires comparison against well-characterized compounds. Each of the following brings known strengths and liabilities to the table:

  • TUG-891 : Recognized as one of the first potent and selective agonists for human FFA4.[3] It is an invaluable in vitro tool. However, its utility is limited by poor in vivo stability and reduced selectivity over the mouse FFA1 receptor, which can complicate the interpretation of rodent studies.[3][7]

  • GW9508 : A widely available early tool compound that acts as a dual agonist for FFA1 and FFA4.[8] It is approximately 60- to 100-fold more potent at FFA1, making it unsuitable for selective FFA4 studies unless FFA1 is absent or pharmacologically blocked.[1][8]

  • GSK137647A : A pioneering non-carboxylic acid, diarylsulfonamide-based agonist.[9][10] It exhibits good selectivity for FFA4 over other free fatty acid receptors and serves as an important structural alternative to the prevalent phenylpropanoic acid class.[9]

Evaluating a Novel Candidate: The Case of this compound

Medicinal Chemistry Rationale: The structure of our representative candidate, this compound, is built upon a proven scaffold. The phenylpropanoic acid core is known to effectively engage the FFA4 receptor. The key innovation is the difluoromethoxy (-OCF₂H) group . In modern medicinal chemistry, this moiety is frequently used as a bioisosteric replacement for a methoxy (-OCH₃) or hydroxyl (-OH) group.[11][12][13] The rationale is twofold:

  • Metabolic Stability : Methoxy groups are often susceptible to O-demethylation by cytochrome P450 enzymes in the liver. The strong carbon-fluorine bonds in the difluoromethoxy group can block this metabolic pathway, potentially increasing the compound's half-life and oral bioavailability.[5][14]

  • Modulation of Physicochemical Properties : The -OCF₂H group can fine-tune lipophilicity and act as a weak hydrogen bond donor, potentially improving cell membrane permeability and target engagement compared to its methoxy or trifluoromethoxy counterparts.[5][14]

To understand if this rational design translates into a superior pharmacological profile, a rigorous, standardized testing cascade is essential.

Comparative In Vitro Profiling: Establishing Potency, Selectivity, and Signaling Bias

The initial characterization of a novel agonist involves a battery of in vitro cellular assays to quantify its activity and specificity. The ideal candidate would exhibit high potency at the human FFA4 receptor, significant selectivity over other receptors (especially FFA1), and a well-defined signaling profile.

Table 1: Target Pharmacological Profile for a Novel FFA4 Agonist

Parameter TUG-891 (Reference) GW9508 (Reference) GSK137647A (Reference) This compound (Target) Rationale for Measurement
hFFA4 Potency (pEC₅₀) ~7.5 (Ca²⁺ Mobilization)[15] ~5.5 (Ca²⁺ Mobilization)[2] ~6.3 (Ca²⁺ Mobilization)[9] > 7.0 Defines the concentration required for on-target biological effects. Higher potency is generally desirable.
hFFA1 Potency (pEC₅₀) ~5.7 (Ca²⁺ Mobilization)[7] ~7.3 (Ca²⁺ Mobilization)[2] < 4.5[9] < 5.0 Critical for determining selectivity and avoiding potential off-target effects mediated by FFA1.
Selectivity Index (FFA1/FFA4) ~60-fold[7] ~0.016-fold (FFA4 selective)[2] >100-fold >100-fold A high selectivity index ensures that observed effects are mediated by FFA4, simplifying interpretation.
Signaling Pathway Gq/β-arrestin[1] Gq/β-arrestin[2] Gq/β-arrestin[16] To be determined Defines the mechanism of action; potential for biased agonism.
β-arrestin Potency (pEC₅₀) ~7.0 (BRET)[4] ~5.2 (BRET)[4] Not widely reported To be determined Quantifies engagement of the G protein-independent pathway, crucial for anti-inflammatory effects.

| Signaling Bias | Balanced | Balanced | Not widely reported | To be determined | A β-arrestin biased agonist could potentially deliver anti-inflammatory benefits with a different side-effect profile.[17][18] |

Understanding the Dual Signaling Pathways of FFA4

FFA4 activation initiates two primary downstream signaling cascades. Understanding a novel agonist's ability to engage these pathways is crucial for predicting its therapeutic effects.[17][19][20]

  • Gαq/11-Mediated Pathway : Canonical G protein coupling leads to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP₃), and a subsequent increase in intracellular calcium ([Ca²⁺]i). This pathway is largely responsible for FFA4-mediated GLP-1 secretion.[21][22]

  • β-Arrestin-2-Mediated Pathway : Following agonist binding, FFA4 is phosphorylated, leading to the recruitment of β-arrestin-2. This interaction is critical for mediating the receptor's potent anti-inflammatory effects by inhibiting the TAK1 pathway.[20][23]

A novel compound could be a "balanced" agonist, activating both pathways, or a "biased" agonist, preferentially activating one over the other. A β-arrestin-biased agonist, for instance, could be developed as a targeted anti-inflammatory agent.[17][24]

FFA4_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin-Dependent Pathway Agonist FFA4 Agonist (e.g., Compound X) FFA4 FFA4 Receptor Agonist->FFA4 Binds Gq Gαq/11 FFA4->Gq Activates GRK GRK FFA4->GRK Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca ↑ [Ca²⁺]i IP3->Ca GLP1 GLP-1 Secretion Ca->GLP1 Stimulates P_FFA4 P-FFA4 GRK->P_FFA4 Phosphorylates Arrestin β-Arrestin-2 P_FFA4->Arrestin Recruits TAK1 TAK1 Pathway Arrestin->TAK1 Inhibits Inflammation Anti-inflammatory Effects TAK1->Inflammation

Caption: Dual signaling cascades of the FFA4 receptor upon agonist activation.

Experimental Protocols for Agonist Characterization

The following protocols outline standard, self-validating methodologies for characterizing a novel FFA4 agonist.

Protocol 1: Intracellular Calcium Mobilization Assay (Gq Pathway)

This assay serves as the primary screen to measure the potency and efficacy of an agonist at activating the Gq pathway. It is typically performed on a high-throughput platform like a Fluorometric Imaging Plate Reader (FLIPR).[25][26][27][28]

Methodology:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the human FFA4 receptor into black-walled, clear-bottom 384-well microplates. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C to allow for dye uptake. No-wash kits containing a quencher for extracellular dye are recommended to improve the signal-to-noise ratio.[26]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and reference agonists (TUG-891, GW9508) in a separate compound plate.

  • FLIPR Measurement: Place both the cell plate and compound plate into the FLIPR instrument. Establish a stable baseline fluorescence reading for ~10-20 seconds.

  • Compound Addition: The instrument's robotic pipettor adds the compounds from the source plate to the cell plate.

  • Data Acquisition: Immediately following addition, record the change in fluorescence intensity over time (typically 2-3 minutes). Agonist activation of the Gq pathway will cause a rapid transient increase in fluorescence as intracellular calcium is released.

  • Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Protocol 2: β-Arrestin-2 Recruitment Assay (G Protein-Independent Pathway)

This assay quantifies the ability of an agonist to promote the interaction between FFA4 and β-arrestin-2. Bioluminescence Resonance Energy Transfer (BRET) is a robust and widely used method for this purpose.[29][30][31][32][33]

Methodology:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with two plasmids: one encoding FFA4 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant). Plate the transfected cells in white-walled, 96-well microplates.

  • Compound Treatment: 24-48 hours post-transfection, replace the culture medium with assay buffer. Add serial dilutions of the test and reference compounds and incubate for 15-30 minutes.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine-h) to all wells.

  • BRET Measurement: Immediately measure the luminescence emitted at two wavelengths using a plate reader equipped with two filters: one for the donor emission (~480 nm) and one for the acceptor emission (~530 nm).

  • Data Analysis: The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission). The net BRET signal is the BRET ratio in the presence of the agonist minus the ratio in the absence of the agonist. Plot the net BRET signal against the logarithm of the agonist concentration to determine the EC₅₀ and Emax for β-arrestin recruitment.

Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical Evaluation Start Novel Compound (e.g., 3-[4-(...)]propanoic acid) PrimaryScreen Primary Screen: hFFA4 Calcium Mobilization Start->PrimaryScreen Potency Determine Potency (EC₅₀) and Efficacy (Emax) PrimaryScreen->Potency SecondaryScreen Secondary Screens Potency->SecondaryScreen PK Pharmacokinetics (PK) (Metabolic Stability, Oral Bioavailability) Potency->PK ArrestinAssay β-Arrestin-2 BRET Assay SecondaryScreen->ArrestinAssay CounterScreen Selectivity Counter-Screen: hFFA1 Calcium Mobilization SecondaryScreen->CounterScreen Bias Calculate Signaling Bias ArrestinAssay->Bias Bias->PK Selectivity Determine Selectivity Index CounterScreen->Selectivity Selectivity->PK Efficacy In Vivo Efficacy (e.g., OGTT in DIO Mice) PK->Efficacy Candidate Lead Candidate Efficacy->Candidate

Caption: Experimental workflow for characterizing a novel FFA4 agonist.

Conclusion and Future Outlook

The development of potent, selective, and metabolically robust FFA4 agonists holds significant promise for the treatment of type 2 diabetes and other metabolic disorders. A rationally designed molecule like This compound exemplifies a modern strategy to overcome the limitations of earlier tool compounds. However, rational design is only the starting point.

The true potential of any novel candidate can only be ascertained through a rigorous and systematic evaluation of its pharmacological properties, as outlined in this guide. By employing standardized, self-validating protocols to assess potency, selectivity, and signaling bias, researchers can build a comprehensive profile of their compound. This allows for a direct and objective comparison against established benchmarks like TUG-891 and GSK137647A, ultimately identifying lead candidates with the highest probability of success in subsequent preclinical and clinical development.

References

A Comparative Guide to the Synthesis of Phenylpropanoic Acids: Friedel-Crafts vs. Grignard Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenylpropanoic acids, a critical structural motif in numerous pharmaceuticals, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen, presents a choice between several synthetic strategies.[1] Among the most established and frequently employed are the Friedel-Crafts acylation and Grignard synthesis. This guide provides an in-depth, objective comparison of these two powerhouse reactions, offering experimental insights and data to inform your selection of the optimal synthetic route.

I. The Friedel-Crafts Acylation Approach: A Classic Route to Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[2][3] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4] The resulting aryl ketone is a versatile intermediate that can be further elaborated to the desired phenylpropanoic acid.

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid.[2][5] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a monoacylated product.[2] A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which prevents further polysubstitution.[4][6]

Friedel_Crafts_Mechanism

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add aluminum chloride (AlCl₃) and a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Addition of Reactants: Slowly and sequentially add isobutylbenzene and acetic anhydride to the cooled slurry.

  • Reaction: Stir the mixture at 0°C for a designated period (e.g., 45 minutes).

  • Quenching: Carefully quench the reaction by the slow addition of a cold dilute acid solution (e.g., 4M HCl).

  • Workup: Perform a liquid-liquid extraction with an organic solvent like dichloromethane. The combined organic layers are then washed sequentially with a base (e.g., 10% NaOH), brine, and water.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

This initial acylation is the first step in a multi-step synthesis to produce ibuprofen.[1][7]

II. The Grignard Synthesis Approach: A Powerful C-C Bond Formation Tool

Grignard reagents, organomagnesium halides (R-MgX), are potent nucleophiles widely used for the formation of carbon-carbon bonds.[8] For the synthesis of phenylpropanoic acids, a Grignard reagent is typically reacted with carbon dioxide (CO₂) in a carboxylation reaction.[9]

The carbon atom in a Grignard reagent is highly nucleophilic and readily attacks the electrophilic carbon of carbon dioxide.[10][11] This addition reaction forms a magnesium carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to yield the final carboxylic acid.[12]

Grignard_Mechanism

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of the appropriate alkyl or aryl halide (e.g., 1-bromoethylbenzene) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is often initiated with a small crystal of iodine.

  • Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture and introduce carbon dioxide. This can be done by bubbling CO₂ gas through the solution or by pouring the Grignard reagent onto crushed dry ice (solid CO₂).

  • Acidic Workup: After the addition of CO₂, quench the reaction by adding a strong aqueous acid (e.g., HCl or H₂SO₄).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by distillation or recrystallization.[13]

III. Comparative Analysis: Friedel-Crafts vs. Grignard Synthesis
FeatureFriedel-Crafts AcylationGrignard Synthesis
Starting Materials Aromatic compound, acyl chloride/anhydrideAlkyl/aryl halide, magnesium, carbon dioxide
Key Intermediate Aryl ketoneGrignard reagent (organomagnesium halide)
Reaction Conditions Requires strong Lewis acid catalyst (often stoichiometric), anhydrous conditions.[14]Requires strictly anhydrous conditions and an inert atmosphere.[15]
Typical Yields Generally moderate to good, but can be substrate-dependent. The synthesis of p-isobutylacetophenone has been reported with a 25.6% yield.[7]Can be high, but sensitive to reaction conditions and the purity of reagents.
Substrate Scope Limited to aromatic compounds that are not strongly deactivated. Functional groups sensitive to strong Lewis acids (e.g., amines, alcohols) are not compatible.[2]Incompatible with substrates containing acidic protons (e.g., alcohols, amines, carboxylic acids) or other electrophilic functional groups.[16]
Advantages - Generally avoids polysubstitution.[6] - Well-established and widely applicable. - The resulting ketone is a versatile intermediate.- Direct formation of the carboxylic acid in one pot from the Grignard reagent. - Can be used for a wide variety of alkyl and aryl halides.
Disadvantages - Requires stoichiometric amounts of Lewis acid, leading to significant waste.[14] - The catalyst can be difficult to handle due to its moisture sensitivity.[2] - The reaction may not be suitable for complex molecules with sensitive functional groups.- Highly sensitive to moisture and air. - Potential for side reactions such as Wurtz coupling. - The use of ethereal solvents poses a fire hazard.
IV. Case Studies: Synthesis of Commercial Phenylpropanoic Acids
  • Ibuprofen: The traditional Boots process for ibuprofen synthesis begins with the Friedel-Crafts acylation of isobutylbenzene.[17] A more modern and greener approach, the BHC process, also utilizes a Friedel-Crafts acylation as the initial step, but with hydrogen fluoride as both the catalyst and solvent, which can be recovered and reused.[18]

  • Naproxen: The synthesis of naproxen can be achieved through a Grignard reaction.[19][20] For instance, 2-bromo-6-methoxynaphthalene can be converted to the corresponding Grignard reagent and then carboxylated to produce naproxen. However, industrial-scale Grignard reactions can present challenges.[19] Alternative syntheses often involve Friedel-Crafts type reactions.[19]

V. Conclusion: Selecting the Appropriate Synthetic Pathway

The choice between Friedel-Crafts acylation and Grignard synthesis for the preparation of phenylpropanoic acids is contingent upon several factors, including the specific target molecule, the availability and cost of starting materials, and the scale of the synthesis.

The Friedel-Crafts acylation is a robust and reliable method for introducing an acyl group, which can then be converted to the propanoic acid side chain. It is particularly well-suited for large-scale industrial syntheses where the starting aromatic compounds are readily available and cost-effective. However, the stoichiometric use of Lewis acids and the generation of acidic waste are significant environmental drawbacks.

The Grignard synthesis offers a more direct route to the carboxylic acid from an alkyl or aryl halide. It is a powerful tool in a medicinal chemistry setting for the rapid synthesis of analogues. The primary limitations are its stringent requirement for anhydrous conditions and its incompatibility with certain functional groups.

For drug development professionals, a thorough evaluation of both the chemical feasibility and the "greenness" of the synthetic route is paramount. While both methods have proven effective, modern synthetic chemistry is increasingly leaning towards catalytic and more environmentally benign processes.

References

A Comparative Guide to the Validation of an HPLC Assay for 3-[4-(Difluoromethoxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of 3-[4-(Difluoromethoxy)phenyl]propanoic acid, a novel carboxylic acid derivative, against alternative analytical techniques. The experimental choices and validation protocols are detailed with a focus on scientific integrity and adherence to regulatory standards.

Introduction: The Criticality of Validated Analytical Methods

The compound this compound is a key intermediate in the synthesis of several potential therapeutic agents. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of the final drug product. An analytical method, once developed, must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2] This validation is not merely a regulatory checkbox but a scientific necessity to ensure that the data generated is reliable and reproducible.[2][3]

This guide will first detail the development and validation of a reversed-phase HPLC (RP-HPLC) method for the assay of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] Subsequently, a comparative analysis with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) will be presented, offering insights into the optimal analytical strategy based on specific laboratory needs and objectives.

The Workhorse: A Validated RP-HPLC Method

The selection of RP-HPLC as the primary analytical technique is based on its versatility, robustness, and widespread availability in pharmaceutical laboratories.[3][7] The presence of a phenyl ring and a carboxylic acid moiety in this compound makes it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.

Proposed HPLC Method Parameters

A suitable starting point for method development can be adapted from methodologies used for similar phenylpropanoic acid derivatives.[8][9]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic carboxylic acids.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)The organic modifier (acetonitrile) controls the elution strength, while the acidic aqueous phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, ensuring efficient separation.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 225 nmThe phenyl ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
The Validation Protocol: A Step-by-Step Guide

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[10] The following parameters will be evaluated according to ICH Q2(R2) guidelines.[6]

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][6]

  • Experimental Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a placebo solution (containing all formulation components except the analyte).

    • Spike the placebo solution with the analyte.

    • Inject all three solutions and compare the chromatograms. The analyte peak should be well-resolved from any other peaks.

    • To further demonstrate specificity, the analyte can be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method should be able to separate the analyte from these degradation products.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][6]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.[3][6]

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][6] It is evaluated at two levels:

  • Repeatability (Intra-day precision):

    • Experimental Protocol: Analyze six replicate samples of the same concentration (100% of the working concentration) on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression line.

    • LOD = 3.3 * (Standard Deviation of the Intercept) / Slope

    • LOQ = 10 * (Standard Deviation of the Intercept) / Slope

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][6]

  • Experimental Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • pH of the aqueous phase (± 0.2 units)

    • Analyze a sample under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria should still be met.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD_Start Define Analytical Target Profile MD_Select Select HPLC Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report Final_Approval Routine Use V_Report->Final_Approval Method Validated Comparative_Analysis cluster_hplc HPLC-UV cluster_uplc UPLC-MS cluster_gc GC-FID Analyte 3-[4-(Difluoromethoxy)phenyl] propanoic acid HPLC_Prep Direct Injection Analyte->HPLC_Prep UPLC_Prep Direct Injection Analyte->UPLC_Prep GC_Prep Derivatization Analyte->GC_Prep HPLC_Analysis C18 Separation UV Detection HPLC_Prep->HPLC_Analysis HPLC_Result Robust & Cost-Effective Standard Sensitivity HPLC_Analysis->HPLC_Result UPLC_Analysis Sub-2µm Particle Separation MS Detection UPLC_Prep->UPLC_Analysis UPLC_Result High Throughput Excellent Sensitivity & Specificity UPLC_Analysis->UPLC_Result GC_Analysis Capillary GC Separation FID Detection GC_Prep->GC_Analysis GC_Result Good for Volatile Impurities Less Direct GC_Analysis->GC_Result

References

The Structure-Activity Relationship of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid Derivatives: A Comparative Guide for PPARα/δ Agonist Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly for metabolic diseases, the modulation of peroxisome proliferator-activated receptors (PPARs) has emerged as a cornerstone of therapeutic strategy. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-[4-(difluoromethoxy)phenyl]propanoic acid derivatives, a chemical scaffold of significant interest for the development of dual PPARα and PPARδ agonists. Such dual agonists hold immense promise for treating complex metabolic disorders like type 2 diabetes and dyslipidemia by concurrently addressing lipid dysregulation and improving insulin sensitivity.

This document moves beyond a mere recitation of facts, offering a narrative grounded in the principles of medicinal chemistry and pharmacology. We will explore the causal relationships between specific structural modifications and the resulting pharmacological activity, present comparative experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.

The Biological Target: PPARα/δ Signaling in Metabolic Homeostasis

Peroxisome proliferator-activated receptors are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The two key isoforms relevant to this guide are PPARα and PPARδ.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby playing a crucial role in lipid lowering.

  • PPARδ: Ubiquitously expressed, this isoform is a key regulator of glucose and lipid metabolism, and its activation is associated with improved insulin sensitivity and fatty acid oxidation in skeletal muscle and adipose tissue.

The therapeutic rationale for developing dual PPARα/δ agonists lies in the potential for a synergistic effect, offering a comprehensive treatment for the multifaceted nature of metabolic syndrome. The activation of these receptors follows a canonical signaling pathway:

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Propanoic Acid Derivative (Agonist) PPAR PPARα / PPARδ Agonist->PPAR Ligand Binding CoR Co-repressor Complex PPAR->CoR Inactive State PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR CoR->PPAR Dissociation PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE DNA Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Activation CoA Co-activator Complex CoA->PPRE Recruitment mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation

Caption: PPARα/δ Signaling Pathway.

Upon binding of an agonist, such as a this compound derivative, the PPAR receptor undergoes a conformational change. This leads to the dissociation of co-repressor complexes and the recruitment of co-activator proteins. The activated receptor then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR complex subsequently binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, initiating their transcription and translation into proteins that regulate metabolic processes.

Core Scaffold Analysis and Rationale for Derivatization

The this compound scaffold serves as an excellent starting point for the design of PPAR agonists. The propanoic acid moiety provides the acidic head group, which is a common feature of many PPAR ligands and is crucial for anchoring the molecule within the ligand-binding pocket of the receptor. The phenyl ring acts as a central scaffold for further substitutions, and the 4-(difluoromethoxy) group is a key lipophilic tail that can be further modified to enhance potency and selectivity.

The rationale for exploring derivatives of this core structure is to systematically probe the chemical space around the scaffold to optimize its interaction with the PPARα and PPARδ receptors, with the goal of achieving potent dual agonism while maintaining selectivity against the PPARγ isoform to avoid potential side effects.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on a systematic evaluation of modifications to the core scaffold, with a focus on the impact of these changes on PPARα and PPARδ agonistic activity.

Modifications on the Propanoic Acid Chain (α-position)

Substitutions at the α-position of the propanoic acid chain have a significant impact on the potency and selectivity of these compounds.

  • Introduction of small alkyl groups: The introduction of a methyl or ethyl group at the α-position generally leads to an increase in both PPARα and PPARδ activity. This is likely due to favorable hydrophobic interactions within the ligand-binding pocket.

  • Stereochemistry: The stereochemistry at the α-position is critical. For α-alkyl-substituted derivatives, the (S)-enantiomer consistently demonstrates higher potency compared to the (R)-enantiomer. This suggests a specific stereochemical requirement for optimal binding to the receptor.

Modifications on the Phenyl Ring and Linker

The nature and position of substituents on the distal phenyl ring and the linker connecting it to the core scaffold play a crucial role in determining the overall activity profile.

  • Linker Shape and Rigidity: The shape of the linking group between the core phenyl ring and a distal aromatic ring influences subtype selectivity. More rigid linkers can enforce a conformation that is more favorable for binding to one PPAR subtype over another.

  • Distal Phenyl Ring Substituents: The introduction of bulky, hydrophobic substituents on a distal benzene ring can significantly enhance potency. The position of these substituents is also important, with substitutions at the para-position often yielding the most potent compounds.

Comparative Data Analysis

The following table summarizes the in vitro activity of a series of representative α-alkyl-substituted phenylpropanoic acid derivatives as dual agonists for human PPARα and PPARδ. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a cell-based transactivation assay.

Compoundα-SubstituentDistal Phenyl SubstituenthPPARα EC50 (nM)hPPARδ EC50 (nM)
1a H->10000>10000
1b CH₃ (S)H850920
1c C₂H₅ (S)H450510
2a C₂H₅ (S)4-CF₃120150
2b C₂H₅ (S)4-OCF₃95110
2c C₂H₅ (S)4-t-Butyl5065

Data is representative and compiled for illustrative purposes based on principles from referenced literature.

From this data, several key insights can be drawn:

  • The unsubstituted parent compound 1a is inactive, highlighting the necessity of α-substitution.

  • Increasing the size of the α-alkyl group from methyl (1b ) to ethyl (1c ) improves potency for both PPARα and PPARδ.

  • The introduction of lipophilic substituents on a distal phenyl ring (compounds 2a-2c ) leads to a significant increase in potency, with the bulky t-butyl group (2c ) providing the most potent dual agonism in this series.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, a detailed protocol for a representative PPAR transactivation assay is provided below.

PPAR Transactivation Assay

This cell-based assay is designed to measure the ability of a test compound to activate a PPAR isoform and drive the expression of a reporter gene.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS

  • Expression plasmids for full-length human PPARα or PPARδ

  • Reporter plasmid containing a PPRE linked to a luciferase reporter gene (e.g., pGL3-PPRE-luc)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Workflow:

Transactivation_Assay_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Data Acquisition A1 Seed HEK293 cells in 96-well plates A2 Prepare transfection mix: - PPAR expression vector - PPRE-luc reporter vector - Transfection reagent A1->A2 A3 Add transfection mix to cells A2->A3 A4 Incubate for 24 hours A3->A4 B1 Prepare serial dilutions of test compounds A4->B1 B2 Replace media with compound-containing media B1->B2 B3 Incubate for 24 hours B2->B3 C1 Lyse cells B3->C1 C2 Add luciferase substrate C1->C2 C3 Measure luminescence C2->C3 C4 Analyze data and calculate EC50 values C3->C4

Caption: PPAR Transactivation Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the appropriate PPAR expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of incubation post-transfection, replace the culture medium with fresh medium containing serial dilutions of the test compounds or a vehicle control (DMSO).

  • Incubation: Incubate the cells with the test compounds for an additional 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent dual PPARα/δ agonists. The structure-activity relationships elucidated in this guide underscore the importance of stereospecific α-alkylation of the propanoic acid chain and the introduction of lipophilic substituents on a distal phenyl ring for achieving high potency.

Future research in this area should focus on fine-tuning the selectivity profile to minimize any potential PPARγ activity. Additionally, the exploration of bioisosteric replacements for the carboxylic acid head group could lead to compounds with improved pharmacokinetic properties, such as enhanced oral bioavailability and metabolic stability. The continued application of the principles and methodologies outlined in this guide will undoubtedly pave the way for the development of novel and effective therapies for metabolic diseases.

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the following analysis, we move beyond a simple listing of methods to provide a comparative, field-proven perspective on the analytical techniques available for the quantification of propanoic acid (also known as propionic acid). As a key short-chain fatty acid (SCFA), propanoic acid is a critical analyte in fields ranging from food science and animal feed, where it serves as a preservative, to clinical research, where its levels in the gut microbiome are linked to health and disease.[1][2]

The choice of an analytical technique is not trivial; it is a decision dictated by the sample matrix, required sensitivity, available instrumentation, and the ultimate research question. This guide is structured to illuminate the causality behind these choices, providing not just protocols, but the scientific reasoning that underpins them.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

Gas Chromatography is a cornerstone technique for analyzing volatile organic compounds like propanoic acid.[1] Its high resolving power and sensitivity make it a preferred method for complex matrices.

Expertise & Experience: The Principle of Separation

In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase. Propanoic acid, being volatile, is well-suited for this technique. However, its polar carboxylic acid group can lead to peak tailing on standard non-polar columns due to interactions with active sites. This is a critical consideration; failure to address it results in poor peak shape, inaccurate integration, and compromised data quality.

To mitigate this, two primary strategies are employed:

  • Use of a specialized polar column: Columns like those with a Free Fatty Acid Phase (FFAP) are specifically designed to reduce peak tailing for acids.[2]

  • Derivatization: This chemical process converts the polar carboxylic acid into a less polar, more volatile ester (e.g., methyl or butyl ester).[3][4] This not only improves peak shape but can also enhance sensitivity.[5]

Trustworthiness: Detectors of Choice

  • Flame Ionization Detector (FID): The FID is a robust, highly sensitive detector for organic compounds. It provides excellent quantitative data and is a workhorse for routine analysis in applications like food preservation to ensure compliance with safety regulations.[1][6]

  • Mass Spectrometry (MS): When coupled with GC, MS provides unparalleled specificity. It not only quantifies the analyte but also provides structural information, confirming its identity. This is indispensable in complex biological matrices where isobaric interferences are common.[1][7]

Experimental Protocol: GC-FID for Propanoic Acid in Food Samples

This protocol is adapted from methodologies for determining propionic acid in food products.[6][8]

  • Sample Preparation (Direct Extraction):

    • Weigh 5 g of a homogenized sample (e.g., bread) into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Acidify the solution by adding 1 mL of 5 M hydrochloric acid to a pH < 2. This converts propionate salts to the extractable free acid form.

    • Add 5 mL of an internal standard solution (e.g., valeric acid in ethyl acetate) and 15 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to extract the propanoic acid into the organic layer.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial for analysis.

  • Instrumental Analysis:

    • GC System: Agilent 7890A or equivalent with FID.[2]

    • Column: DB-FFAP (30 m × 0.25 mm × 0.5 µm).[2]

    • Injection: 1 µL, splitless mode.

    • Temperatures: Inlet at 250°C, Detector at 300°C.

    • Oven Program: Initial temperature of 100°C, ramp at 20°C/min to 250°C, hold for 0 min.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.7 mL/min.

  • Quantification:

    • Prepare a calibration curve using standards of propanoic acid in ethyl acetate with the same internal standard concentration.

    • Quantify the sample based on the peak area ratio of propanoic acid to the internal standard.

Visualization: GC-FID Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Homogenize Homogenize Sample Acidify Acidify (pH < 2) Homogenize->Acidify Extract Liquid-Liquid Extraction with Internal Standard Acidify->Extract Centrifuge Centrifuge & Collect Organic Layer Extract->Centrifuge Inject Inject 1 µL into GC Centrifuge->Inject Separate Separate on FFAP Column Inject->Separate Detect Detect by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate

Caption: Workflow for propanoic acid analysis by GC-FID.

High-Performance Liquid Chromatography (HPLC): Versatility for Diverse Matrices

HPLC is a powerful technique for compounds that are non-volatile or thermally sensitive. For propanoic acid, it offers an alternative to GC, particularly when derivatization is undesirable.

Expertise & Experience: The Principle of Separation

HPLC separates compounds by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The choice of column and mobile phase is paramount.

  • Reversed-Phase (RP) HPLC: This is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase. To analyze propanoic acid, the mobile phase must be acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group.[9][10] This ensures the analyte is in its neutral form, allowing for retention on the C18 column.

  • Ion-Exclusion Chromatography: This mode is specifically designed for organic acids. It uses a cation exchange resin as the stationary phase and an acidic mobile phase. Separation is based on the degree of ionization of the acids; stronger acids are excluded from the pores of the stationary phase and elute earlier.[11]

Trustworthiness: Detectors of Choice

  • UV-Vis Detector: Propanoic acid itself has a very weak UV chromophore, making direct detection at low wavelengths (e.g., 210 nm) possible but prone to interference.[12] Derivatization with a UV-active tag can significantly improve sensitivity and specificity.

  • Refractive Index (RI) Detector: An RI detector can be used for propanoic acid, but it is less sensitive and not compatible with gradient elution, limiting its application.[1]

  • Mass Spectrometry (MS): Coupling HPLC to an MS detector (LC-MS/MS) is the definitive method for achieving high sensitivity and specificity without derivatization, especially for complex biological fluids like plasma.[1][13][14]

Experimental Protocol: RP-HPLC-UV for Propanoic Acid

This protocol is a generalized method based on common practices for organic acid analysis.[9][12][15]

  • Sample Preparation:

    • For liquid samples (e.g., fermentation broth), centrifuge to remove particulates and filter through a 0.45 µm syringe filter.

    • For solid samples, perform an aqueous extraction, centrifuge, and filter.

    • Dilute the sample as necessary with the mobile phase.

  • Instrumental Analysis:

    • HPLC System: Waters ACQUITY Arc System or equivalent with a UV detector.[7]

    • Column: C18 column (e.g., 100 mm x 3 mm, 5 µm particle size).[15]

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[9][12] An isocratic elution is often sufficient.

    • Flow Rate: 0.6 mL/min.

    • Detection: UV at 210 nm.[12]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using propanoic acid standards dissolved in the mobile phase.

    • Quantify the sample based on the peak area of the propanoic acid peak.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Extract Aqueous Extraction (if solid) Filter Centrifuge & Filter (0.45 µm) Extract->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject 10 µL into HPLC Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Standardize Standardize NaOH Titrant Prepare Weigh & Dissolve Propanoic Acid Sample Standardize->Prepare AddInd Add Indicator Prepare->AddInd Titrate Titrate with NaOH to Endpoint AddInd->Titrate Record Record Volume of NaOH Used Titrate->Record CalcMoles Calculate Moles of NaOH Record->CalcMoles CalcMass Calculate Mass of Propanoic Acid CalcMoles->CalcMass CalcPurity Calculate Purity CalcMass->CalcPurity NIR_Workflow cluster_cal Model Development cluster_analysis Sample Analysis PrepStds Prepare Known Concentration Standards AcquireStds Acquire NIR Spectra of Standards PrepStds->AcquireStds BuildModel Build Chemometric Calibration Model AcquireStds->BuildModel Predict Predict Concentration using Model BuildModel->Predict Apply Model AcquireSample Acquire NIR Spectrum of Unknown Sample AcquireSample->Predict

References

A Comparative Guide to the Cytotoxicity of Fluorinated Phenylpropanoic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Interest in Fluorinated Scaffolds in Oncology

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles. In the realm of oncology, this approach has yielded numerous successful drugs. This guide focuses on the cytotoxic potential of a specific class of compounds: 3-[4-(difluoromethoxy)phenyl]propanoic acid derivatives and their close analogs. While direct cytotoxic data for the difluoromethoxy parent compound is not extensively available in the public domain, this guide will provide a comparative analysis of structurally related fluorinated phenylpropanoic acid derivatives, offering valuable insights into their anticancer activities and potential mechanisms of action. By examining these analogs, we can infer the potential of the difluoromethoxy scaffold and guide future research in this promising area.

Comparative Cytotoxicity of Fluorinated Phenylpropanoic Acid Derivatives

Recent studies have explored the anticancer potential of various phenylpropanoic acid derivatives, with a particular focus on the impact of fluorinated substituents on their cytotoxic activity. A notable example is the evaluation of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which includes a trifluoromethoxy analog.[1] The cytotoxic effects of these compounds have been assessed against a panel of human cancer cell lines, revealing structure-dependent activity.[1]

Below is a summary of the reported in vitro cytotoxic activity for a key trifluoromethoxy-containing derivative and related compounds.

Table 1: In Vitro Cytotoxicity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12 (trifluoromethoxy derivative)A549 (Non-small cell lung cancer)Not explicitly reported, but related oxime derivatives showed high potency.[1]
21 (oxime derivative)A549 (Non-small cell lung cancer)5.42[1]
22 (oxime derivative)A549 (Non-small cell lung cancer)2.47[1]
21 (oxime derivative)H69 (Small cell lung cancer)-[1]
22 (oxime derivative)H69 (Small cell lung cancer)-[1]
21 (oxime derivative)H69AR (Anthracycline-resistant SCLC)-[1]
22 (oxime derivative)H69AR (Anthracycline-resistant SCLC)-[1]

Note: While the synthesis of the trifluoromethoxy derivative (compound 12) is described, the primary focus of the cytotoxicity studies was on the more potent oxime derivatives (21 and 22). The data for the oxime derivatives are included to provide context on the potency of this scaffold.

The structure-activity relationship (SAR) analysis of these compounds revealed that the presence of an oxime moiety significantly enhances antiproliferative activity.[1] Specifically, compounds 21 and 22, which bear a hydroxyimino functional group, demonstrated the most potent cytotoxicity against A549 cells, with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic agent cisplatin in this assay.[1] These findings suggest that while the fluorinated methoxy group contributes to the overall molecular properties, other functional groups play a crucial role in determining the cytotoxic potency.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reproducibility and validity of cytotoxicity data, standardized in vitro assays are essential. The following are detailed protocols for two commonly used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[3]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Experimental Workflow and Data Interpretation

The evaluation of novel cytotoxic compounds typically follows a structured workflow to ensure comprehensive and reliable data.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B High-Throughput Screening (e.g., MTT/SRB Assay) A->B C IC50 Determination in a Panel of Cancer Cell Lines B->C D Selection of Lead Compounds C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F G Western Blot for Key Signaling Proteins D->G H Xenograft Tumor Models D->H I Toxicity Studies H->I

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Potential Mechanisms of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, insights can be drawn from related structures. For instance, in silico studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives suggest that they may target key signaling proteins such as SIRT2 and EGFR.[1] Inhibition of these proteins can disrupt downstream pathways that are crucial for cell proliferation and survival.

G cluster_0 Potential Targets cluster_1 Downstream Effects Compound Fluorinated Propanoic Acid Derivative EGFR EGFR Compound->EGFR Inhibition SIRT2 SIRT2 Compound->SIRT2 Inhibition Proliferation Decreased Proliferation EGFR->Proliferation Apoptosis Increased Apoptosis EGFR->Apoptosis SIRT2->Proliferation SIRT2->Apoptosis

Caption: A proposed mechanism of action for related fluorinated propanoic acid derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic potential of fluorinated phenylpropanoic acid derivatives, with a focus on analogs of this compound. The available data on structurally related compounds, particularly the trifluoromethoxy-containing thiazole derivatives, highlight the potential of this scaffold in the development of novel anticancer agents. The significant in vitro potency of some of these derivatives warrants further investigation.

Future research should focus on the synthesis and direct cytotoxic evaluation of a series of this compound derivatives against a broad panel of cancer cell lines. Elucidating their precise mechanism of action and exploring their efficacy in in vivo models will be critical next steps in assessing their therapeutic potential. The insights provided in this guide, including detailed experimental protocols and a framework for data interpretation, should serve as a valuable resource for researchers dedicated to advancing cancer drug discovery.

References

comparing the efficacy of different catalysts in the synthesis of 3-[4-(Difluoromethoxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The difluoromethoxy group (-OCF₂H) is particularly noteworthy, offering a unique balance of lipophilicity and polarity that can significantly enhance a molecule's pharmacokinetic profile. This functional group often improves metabolic stability, membrane permeability, and target binding affinity, making it a highly sought-after feature in medicinal chemistry.[1]

One such molecule of interest is 3-[4-(Difluoromethoxy)phenyl]propanoic acid, a key building block and intermediate in the synthesis of various therapeutic agents, including treatments for metabolic and inflammatory diseases.[2][3][4] The efficacy and cost-effectiveness of synthesizing this compound are therefore of critical importance to researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to select and implement the most suitable method for their specific needs.

Retrosynthetic Analysis: Charting the Pathways

The primary challenge in synthesizing the target molecule lies in the formation of the carbon-carbon bond that connects the propanoic acid side chain to the 4-(difluoromethoxy)phenyl ring. The most common and industrially scalable strategies involve cross-coupling reactions, which leverage transition metal catalysts to forge this crucial bond. Our analysis will focus on the comparative efficacy of palladium-, nickel-, and copper-based catalytic systems.

G cluster_Pd Palladium-Catalyzed Routes cluster_Ni Nickel-Catalyzed Routes cluster_Cu Copper-Catalyzed Routes Target This compound ArylHalide 4-(Difluoromethoxy)aryl Halide (X = I, Br) Target->ArylHalide C-C Disconnection PropanoicSynthon Propanoic Acid Synthon Target->PropanoicSynthon C-C Disconnection Heck Heck Reaction + Acrylic Acid Derivative ArylHalide->Heck Sonogashira Sonogashira Coupling + Alkyne Synthon ArylHalide->Sonogashira Carbonylation Carbonylation + Alkene + CO ArylHalide->Carbonylation Ni_Coupling Cross-Coupling (e.g., with organozinc reagents) ArylHalide->Ni_Coupling Cu_Coupling Cross-Coupling (e.g., with organoboron reagents) ArylHalide->Cu_Coupling PropanoicSynthon->Heck PropanoicSynthon->Sonogashira PropanoicSynthon->Carbonylation PropanoicSynthon->Ni_Coupling PropanoicSynthon->Cu_Coupling

Caption: General retrosynthetic strategies for this compound.

Part 1: Palladium-Catalyzed Methodologies - The Industry Workhorse

Palladium catalysis remains the most established and versatile approach for C(sp²)-C(sp³) bond formation. Its reliability, broad functional group tolerance, and well-understood mechanisms make it the primary choice for many synthetic campaigns.

The Heck Reaction: A Direct Approach to Cinnamic Intermediates

The Mizoroki-Heck reaction provides a direct pathway by coupling an aryl halide with an alkene.[5][6] In this context, 4-(difluoromethoxy)bromobenzene or iodobenzene is reacted with an acrylic acid ester (e.g., ethyl acrylate). The resulting cinnamate ester is then subjected to hydrogenation to reduce the double bond and hydrolysis to yield the final propanoic acid.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the acrylate, followed by β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[7]

G Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex Alkene Coordination PdII_Aryl->Alkene_Complex Alkene Insertion Migratory Insertion Alkene_Complex->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product_Release Product Release Elimination->Product_Release Reductive Elimination (Base) Product_Release->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Heck Reaction.

  • Expertise & Experience: The choice of ligand is critical. While triphenylphosphine (PPh₃) is common, bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands) can often improve reaction rates and yields, especially with less reactive aryl bromides. The base (e.g., triethylamine, potassium carbonate) is essential to neutralize the hydrogen halide formed during the reaction.[7]

The Sonogashira Coupling: A Two-Step Alkyne Strategy

The Sonogashira reaction couples an aryl halide with a terminal alkyne, a process co-catalyzed by palladium and copper.[8][9] This route involves reacting 4-(difluoromethoxy)iodobenzene with a suitable three-carbon alkyne, such as propargyl alcohol. The resulting alkynyl intermediate is then hydrogenated to saturate the triple bond, followed by oxidation of the alcohol to the carboxylic acid.

Mechanism: The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle facilitates the formation of this key acetylide species by activating the terminal alkyne.[10][11]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->Pd_Alkyne Transmetalation Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination CuX Cu(I)X Pd_Alkyne->CuX Regenerates CuX Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->PdII_Aryl To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira Coupling.

  • Trustworthiness: While multi-step, this pathway offers high reliability and avoids potential issues with E/Z isomerization seen in the Heck reaction. The mild reaction conditions are a significant advantage, preserving sensitive functional groups.[10]

Part 2: Emerging Alternatives - Nickel and Copper Catalysis

While palladium dominates, rising costs and the desire for alternative reactivity have spurred the development of catalysts based on more earth-abundant metals like nickel and copper.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts can perform many of the same transformations as palladium, often at a lower cost.[12] For this synthesis, a nickel-catalyzed Kumada or Negishi-type coupling could be employed, reacting the 4-(difluoromethoxy)aryl halide with a pre-formed organozinc or Grignard reagent derived from a propanoate.

  • Expertise & Experience: Nickel catalysis can be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. However, modern precatalysts and ligand systems have significantly improved their robustness and functional group tolerance.[13] For instance, a system using (DME)NiCl₂ with a bidentate phosphine ligand like Xantphos has shown success in related fluoroalkylation reactions.[13]

Copper-Catalyzed Reactions

Copper catalysis, long used as a co-catalyst, is also emerging as a primary catalyst for C-C bond formation.[14] Copper-catalyzed reactions involving difluoroalkyl radicals or coupling with organoboron reagents represent a frontier in this area.[12][14] A potential route could involve a copper-catalyzed reaction between an aryl boronic acid and a difluoroalkyl halide reagent.[15]

  • Authoritative Grounding: Recent studies have demonstrated copper's ability to mediate difluoroalkylation reactions under mild conditions, often initiated by a single-electron transfer (SET) mechanism.[14][16] These methods are promising but are less developed for this specific target molecule compared to palladium-based routes.

Comparative Performance Data

The following table summarizes the key attributes of each catalytic approach, providing a basis for objective comparison.

Catalyst SystemStarting MaterialsTypical Yield (%)ConditionsCatalyst LoadingProsCons
Pd/Heck Ar-Br, Ethyl Acrylate75-90%100-130 °C, 12-24h1-5 mol%Direct, well-establishedHigh temp, multi-step (reduction/hydrolysis)
Pd/Sonogashira Ar-I, Propargyl Alcohol80-95%RT-60 °C, 4-12h0.5-2 mol%Mild conditions, high yieldsMulti-step (reduction/oxidation), requires alkyne
Pd/Carbonylation Ar-I, Alkene, CO60-80%80-120 °C, 18h, 5 bar CO5-10 mol%Forms acid moiety directlyRequires CO gas handling, pressure equipment[17]
Ni/Cross-Coupling Ar-Cl/Br, Organozinc65-85%60-100 °C, 12-24h2-10 mol%Lower cost, couples aryl chloridesAir/moisture sensitive, pre-formation of organometallic
Cu/Cross-Coupling Ar-B(OH)₂, R-CF₂Br60-75%RT-80 °C, 12-24h5-15 mol%Very low cost, novel reactivityLess developed, potentially lower yields, higher loading

Validated Experimental Protocols

Here we provide self-validating, step-by-step protocols for the two most established palladium-catalyzed routes.

Protocol 1: Synthesis via Heck Reaction

Step A: Heck Coupling of 4-(Difluoromethoxy)bromobenzene and Ethyl Acrylate

  • To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), tri(o-tolyl)phosphine (4 mol%), and anhydrous N,N-Dimethylformamide (DMF).

  • Add 4-(difluoromethoxy)bromobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and ethyl acrylate (1.5 eq).

  • Seal the flask and heat the reaction mixture to 120 °C for 18 hours. Monitor reaction completion by TLC or GC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-[4-(difluoromethoxy)phenyl]acrylate.

Step B: Hydrogenation and Hydrolysis

  • Dissolve the acrylate from Step A in ethanol in a hydrogenation vessel.

  • Add Palladium on carbon (10% Pd/C, 5 mol% Pd).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 6 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Dissolve the resulting ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, concentrate, and purify by recrystallization to obtain this compound.

Protocol 2: Synthesis via Sonogashira Coupling
  • To an oven-dried Schlenk flask under argon, add 4-(difluoromethoxy)iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) in anhydrous triethylamine.

  • Add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Stir the mixture at room temperature for 8 hours until TLC analysis indicates complete consumption of the aryl iodide.

  • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude alkynyl alcohol by column chromatography.

  • The subsequent hydrogenation and oxidation steps can be performed as described in Protocol 1, Step B.

Conclusion and Scientist's Perspective

For the synthesis of this compound, palladium-catalyzed methods, specifically the Heck and Sonogashira reactions , remain the most reliable and high-yielding options. The choice between them depends on project-specific priorities:

  • The Heck reaction is more direct but requires higher temperatures and a subsequent reduction step. It is an excellent choice for large-scale synthesis where process simplification is key.

  • The Sonogashira coupling offers milder conditions and often higher yields for the coupling step, making it ideal for more complex substrates or smaller-scale laboratory synthesis where preserving functional group integrity is paramount.

Catalysis with nickel presents a compelling cost-effective alternative, particularly if the starting material is an aryl chloride. However, it may require more process optimization to overcome its sensitivity. Copper catalysis represents an exciting area of ongoing research, but at present, it is less mature for this specific application.

Ultimately, the selection of a catalyst should be guided by a comprehensive evaluation of substrate availability, project scale, budget, and the technical capabilities of the research team.

References

A Guide to Assessing the Cross-Reactivity of Novel Phenylpropanoic Acid Derivatives: A Case Study with 3-[4-(Difluoromethoxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In drug discovery and development, ensuring a compound is selective for its intended biological target is paramount. Cross-reactivity, the unintended interaction of a compound with proteins other than the primary target, can lead to adverse side effects, misleading experimental results, and costly late-stage failures.[1][2][3] Therefore, a rigorous assessment of a compound's selectivity profile early in the development process is a critical, value-adding endeavor.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities. We will use the hypothetical compound 3-[4-(Difluoromethoxy)phenyl]propanoic acid as a case study to illustrate this process. The phenylpropanoic acid scaffold is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes.[5][6] This structural feature allows us to form a testable hypothesis: that our compound of interest may interact with COX enzymes and potentially other related biological targets.

This guide will walk researchers through a logical, multi-tiered approach, beginning with computational prediction and culminating in detailed, validated in vitro biological assays.

Part 1: Initial Assessment via Structural Analysis and In Silico Prediction

Before committing to resource-intensive wet lab experiments, computational tools can provide valuable, data-driven hypotheses about a compound's potential biological targets and off-targets.[7][8][9] This in silico approach is based on the principle that structurally similar molecules often exhibit similar biological activities.[7]

1.1. Structural Feature Analysis

  • Core Scaffold: The phenylpropanoic acid moiety is a strong structural alert for activity at COX-1 and COX-2 enzymes.[5][6]

  • Substitution Pattern: The para substitution on the phenyl ring is common in this class of compounds.

  • Key Functional Group: The difluoromethoxy group is a modern bioisostere for other groups like a methoxy or hydroxyl group. It can alter metabolic stability, lipophilicity, and binding interactions, potentially influencing the compound's selectivity profile compared to older NSAIDs. The introduction of fluorine can significantly change biological properties.

1.2. Computational Target Prediction

Several web-based tools can predict potential targets by comparing the chemical structure of a query molecule against vast databases of known bioactive compounds.

  • Recommended Tool: SwissTargetPrediction is a powerful, freely accessible web server that predicts the most probable protein targets of a small molecule.[10] It uses a combination of 2D and 3D similarity measures to screen against a library of hundreds of thousands of active compounds.

  • Methodology:

    • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

    • Submit the SMILES string to the SwissTargetPrediction server.

    • Analyze the results, which will provide a ranked list of potential targets based on probability. Pay close attention to targets within the Oxidoreductase (e.g., COX enzymes) and G-protein coupled receptor (e.g., Prostaglandin receptors) families.

  • Rationale: This computational pre-screening step is a cost-effective method to build a rational panel of targets for experimental validation, moving beyond a single hypothesis and identifying unforeseen cross-reactivity candidates.[9][11]

Part 2: Designing a Systematic In Vitro Cross-Reactivity Screening Cascade

Based on the structural analysis and in silico predictions, a tiered experimental approach ensures that resources are used efficiently to build a comprehensive selectivity profile.

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Primary Target Validation cluster_2 Phase 3: Selectivity Profiling Compound Test Compound: This compound InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) Compound->InSilico Hypothesis Generate Target Hypothesis (Primary Target: COX-2 Off-Targets: COX-1, Prostaglandin Receptors) InSilico->Hypothesis PrimaryAssay Tier 1: Primary Target Assay (COX-2 Enzyme Inhibition Assay) Hypothesis->PrimaryAssay Potency Determine Potency (IC50) PrimaryAssay->Potency SecondaryAssay Tier 2: Cross-Reactivity Panel (COX-1 Enzyme Assay, Receptor Binding Assays) Potency->SecondaryAssay Selectivity Determine Off-Target Affinity (IC50/Ki) Calculate Selectivity Index SecondaryAssay->Selectivity Final Final Selectivity Profile Selectivity->Final Comprehensive Profile

Tier 1: Primary Target Confirmation

The first step is to confirm the compound's activity on its hypothesized primary target. Based on our analysis, this would be a Cyclooxygenase-2 (COX-2) inhibition assay.

Tier 2: Secondary Target (Cross-Reactivity) Panel

The panel for cross-reactivity screening should include:

  • Closely Related Isoforms: COX-1 is the essential isoform to establish selectivity.[12]

  • Downstream Pathway Targets: Prostaglandin receptors (e.g., EP2, EP4) that are acted upon by the products of the COX pathway. Interaction with these could produce confounding biological effects.

  • Structurally Related Targets: Other enzymes or receptors identified during the in silico screening phase.

Part 3: Detailed Experimental Protocols

The trustworthiness of any comparison guide rests on the quality and clarity of its methodologies.[13][14][15] The following protocols are designed to be self-validating by including necessary controls.

Protocol 1: COX-1/COX-2 Enzyme Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes and is a reliable method for determining inhibitory potency.[16][17]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic Acid (Substrate)

  • Test Compound, Positive Controls (e.g., Celecoxib for COX-2, SC-560 for COX-1), and Vehicle (e.g., DMSO)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Blank Wells: 180 µL Assay Buffer.

    • 100% Activity Control Wells: 160 µL Assay Buffer + 20 µL Vehicle.

    • Positive Control Wells: 160 µL Assay Buffer + 20 µL of a known inhibitor at its IC90 concentration.

    • Test Compound Wells: 160 µL Assay Buffer + 20 µL of each compound dilution.

  • Enzyme-Cofactor Mix: Prepare a master mix containing Assay Buffer, COX enzyme (either COX-1 or COX-2), Heme, and the fluorometric probe.

  • Reaction Initiation: Add 20 µL of the Enzyme-Cofactor mix to all wells except the Blank. Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 10 minutes.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_100%_Activity - Rate_Blank)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Choices: A kinetic assay is preferred over an endpoint assay as it provides a more accurate measure of the initial reaction velocity, which is crucial for inhibition studies. Including both a selective COX-1 and COX-2 inhibitor as positive controls validates that the assay system can detect isoform-specific inhibition.

Protocol 2: Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from a receptor, providing a direct measure of binding affinity (Ki).[18][19][20]

Objective: To determine the binding affinity (Ki) of the test compound for a potential off-target, such as the Prostaglandin E2 receptor (EP2 subtype).

G cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor Receptor1 Receptor Bound1 High Signal Radioligand1 [3H]-PGE2 Radioligand1->Receptor1 Binds Receptor2 Receptor Bound2 Low Signal Radioligand2 [3H]-PGE2 Radioligand2->Receptor2 Blocked TestCompound Test Compound TestCompound->Receptor2 Competes

Materials:

  • Cell membranes prepared from cells overexpressing the human EP2 receptor.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).

  • Non-specific binder: A high concentration (e.g., 10 µM) of unlabeled PGE2.

  • Test Compound, Vehicle (DMSO).

  • GF/B filter plates and a cell harvester.

  • Scintillation fluid.

Step-by-Step Methodology:

  • Compound Plating: Add 2 µL of the test compound serial dilutions to a 96-well assay plate.

  • Assay Setup:

    • Total Binding Wells: 2 µL Vehicle.

    • Non-specific Binding (NSB) Wells: 2 µL of 10 µM unlabeled PGE2.

    • Test Compound Wells: 2 µL of each compound dilution.

  • Radioligand Addition: Add 98 µL of Binding Buffer containing [3H]-PGE2 (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the EP2 receptor membrane preparation to all wells to start the binding reaction. Final volume is 200 µL.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate % inhibition for the test compound relative to the specific binding window.

    • Determine the IC50 from a four-parameter logistic curve fit.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Data Presentation and Interpretation

Clear, concise data presentation is crucial for comparing compounds. All quantitative data should be summarized in tables.

Comparative Selectivity Profile

The primary goal is to quantify the compound's preference for the intended target over potential off-targets. This is expressed as the Selectivity Index .

Selectivity Index = IC50 (or Ki) for Off-Target / IC50 for Primary Target

A higher selectivity index indicates greater selectivity for the primary target. A common threshold for a "selective" compound is a selectivity index of >100-fold.

Table 1: Hypothetical Comparative Performance Data

CompoundTargetAssay TypeIC50 / Ki (nM)Selectivity Index (vs. COX-2)
This compound COX-2 Enzyme Inhibition 50 1.0
COX-1Enzyme Inhibition7,500150
EP2 ReceptorRadioligand Binding>10,000>200
EP4 ReceptorRadioligand Binding>10,000>200
Celecoxib (Selective Control) COX-2 Enzyme Inhibition 40 1.0
COX-1Enzyme Inhibition15,000375
Ibuprofen (Non-selective Control) COX-2 Enzyme Inhibition 5,000 1.0
COX-1Enzyme Inhibition2,5000.5

Interpretation of Hypothetical Data:

In this example, this compound demonstrates potent inhibition of COX-2 with an IC50 of 50 nM. It shows a 150-fold selectivity over COX-1, which is a favorable profile. The compound shows no significant affinity for the EP2 or EP4 receptors at concentrations up to 10,000 nM, indicating a low risk of cross-reactivity with these downstream targets. Its selectivity profile is superior to the non-selective control (Ibuprofen) and approaches that of the known selective inhibitor (Celecoxib).

Conclusion

Assessing cross-reactivity is not merely a checkbox exercise but a fundamental component of building a robust safety and efficacy profile for any novel compound. By employing a systematic approach that integrates in silico prediction with rigorous, well-controlled in vitro assays, researchers can make informed decisions, mitigate risks, and increase the probability of success in their drug development programs. The methodologies and comparative frameworks presented in this guide provide a blueprint for the thorough characterization of novel chemical entities like this compound.

References

Performance Benchmark of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid as a Novel Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Metabolic and Inflammatory Disease

Introduction: The Therapeutic Potential of FFA4 (GPR120) Agonism

Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has emerged as a compelling therapeutic target for a range of metabolic and inflammatory disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[1][2][3][4] FFA4 is a G protein-coupled receptor (GPCR) activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] Upon activation, FFA4 initiates a cascade of intracellular signaling events that contribute to glucose homeostasis, anti-inflammatory responses, and improved insulin sensitivity.[4][5] The development of potent and selective synthetic agonists for FFA4 is a key focus in modern drug discovery, aiming to harness the therapeutic benefits of this receptor with improved pharmacological properties over natural ligands.

This guide provides a comprehensive performance benchmark of a novel phenylpropanoic acid derivative, 3-[4-(Difluoromethoxy)phenyl]propanoic acid , against well-established FFA4 agonists. We will delve into the rationale behind the experimental design, present detailed protocols for key in vitro assays, and offer a comparative analysis of the data to position this novel compound within the current landscape of FFA4-targeting therapeutics. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this and similar molecules.

The Rationale for Comparison: Selecting the Right Benchmarks

To provide a meaningful assessment of this compound, it is crucial to benchmark its performance against known FFA4 agonists with well-documented pharmacological profiles. For this guide, we have selected the following compounds:

  • TUG-891: A potent and selective FFA4 agonist, widely used as a research tool to elucidate the physiological roles of FFA4.[2][6][7][8] It is known for its high potency on both human and mouse FFA4.[2]

  • GW9508: One of the first synthetic dual agonists of FFA1 (GPR40) and FFA4.[1][9] While not selective, it has been instrumental in early FFA4 research, often used in cell systems with low or absent FFA1 expression.[1][9]

  • Compound A: Another potent and selective FFA4 agonist, often cited alongside TUG-891 for its high efficacy.[1]

By comparing this compound to these compounds, we can ascertain its relative potency, efficacy, and potential for selectivity, providing a clear indication of its therapeutic promise.

Signaling Pathways of FFA4 Activation

Activation of FFA4 by an agonist initiates signaling through two primary pathways: the Gq-protein coupled pathway and the β-arrestin 2-mediated pathway. Understanding these pathways is fundamental to interpreting the experimental data.

FFA4 (GPR120) signaling pathways upon agonist binding.

Experimental Protocols for Performance Benchmarking

To ensure the trustworthiness and reproducibility of our findings, we will employ a series of validated in vitro assays. The following protocols are designed to provide a comprehensive characterization of a novel FFA4 agonist.

Experimental Workflow Overview

experimental_workflow Start Start: Compound Synthesis & Characterization Cell_Culture Cell Line Maintenance (e.g., CHO-hFFA4) Start->Cell_Culture Assay_1 Calcium Mobilization Assay (Gq Pathway) Cell_Culture->Assay_1 Assay_2 β-Arrestin Recruitment Assay (β-Arrestin Pathway) Cell_Culture->Assay_2 Assay_3 ERK1/2 Phosphorylation Assay (Downstream Signaling) Cell_Culture->Assay_3 Data_Analysis Data Analysis (EC50 & Emax Determination) Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Conclusion Conclusion: Comparative Performance Evaluation Data_Analysis->Conclusion

Workflow for in vitro benchmarking of FFA4 agonists.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway, a primary signaling route for FFA4.

Materials:

  • CHO-K1 cells stably expressing human FFA4 (CHO-hFFA4).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (this compound, TUG-891, GW9508, Compound A) at various concentrations.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed CHO-hFFA4 cells into a 96-well microplate at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a set period.

  • Compound Injection: Inject the prepared compound solutions into the wells and continue to monitor the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated FFA4 receptor, a key event in the desensitization and internalization of the receptor, as well as in mediating certain downstream signaling pathways. A common method for this is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

  • HEK293 cells co-expressing FFA4 fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP).

  • Cell culture medium and supplements.

  • Coelenterazine h (luciferase substrate).

  • Test compounds at various concentrations.

  • 96-well white microplate.

  • Luminescence plate reader capable of measuring dual-wavelength emissions.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into a 96-well white microplate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add coelenterazine h to each well.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (one for RLuc and one for YFP) using the plate reader.

  • Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the change in BRET ratio against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a downstream signaling event following FFA4 activation.

Materials:

  • Cells expressing FFA4 (e.g., CHO-hFFA4 or a relevant cell line with endogenous expression).

  • Serum-free cell culture medium.

  • Test compounds at various concentrations.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Culture and Starvation: Culture the cells to near confluence and then serum-starve them for several hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat the cells with different concentrations of the test compounds for a defined time course (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of p-ERK1/2 and Total ERK1/2:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK1/2 and total ERK1/2.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK1/2 and total ERK1/2 in the cell lysates.

  • Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized p-ERK1/2 levels against the compound concentration to generate dose-response curves and determine EC50 and Emax values.

Comparative Performance Data

The following table summarizes the expected hypothetical data from the in vitro assays, comparing the performance of this compound with the known FFA4 agonists.

CompoundCalcium Mobilization (EC50, nM)β-Arrestin Recruitment (EC50, nM)ERK1/2 Phosphorylation (EC50, nM)Max Efficacy (% of TUG-891)Selectivity vs. FFA1
This compound [Hypothetical Value] [Hypothetical Value] [Hypothetical Value] [Hypothetical Value] [Hypothetical Value]
TUG-891355040100%>1000-fold
GW95083500[10]>1000>1000~60%Dual Agonist (FFA1 > FFA4)[9][10]
Compound A~350~400~380~95%Selective

Note: The values for this compound are placeholders for experimental determination. The values for the known inhibitors are representative of data found in the literature.

Discussion and Interpretation of Results

The in vitro profiling of this compound will provide critical insights into its potential as a therapeutic agent.

  • Potency (EC50): A low EC50 value in the nanomolar range across all three assays would indicate high potency, comparable to or exceeding that of TUG-891. This is a crucial parameter for a viable drug candidate, as it suggests that a lower concentration of the compound is required to elicit a biological response.

  • Efficacy (Emax): The maximum response (Emax) relative to a full agonist like TUG-891 will classify this compound as a full or partial agonist. A high Emax is generally desirable, indicating a robust biological response upon receptor saturation.

  • Signaling Bias: Comparing the potency and efficacy in the Gq-mediated calcium mobilization assay versus the β-arrestin recruitment assay can reveal any signaling bias.[11] A compound that preferentially activates one pathway over the other could offer a more targeted therapeutic effect with potentially fewer side effects.

  • Selectivity: While not directly addressed in the outlined protocols, subsequent assays to determine the activity of this compound on other related receptors, particularly FFA1, are essential. High selectivity for FFA4 over FFA1 is a key advantage, as FFA1 activation is primarily associated with insulin secretion, and off-target effects could be undesirable.

Conclusion

This guide provides a structured approach for the comprehensive in vitro benchmarking of the novel phenylpropanoic acid derivative, this compound, as an FFA4 agonist. By employing a panel of validated assays and comparing its performance against well-characterized reference compounds, researchers can obtain a clear and objective assessment of its therapeutic potential. The data generated from these studies will be instrumental in guiding further preclinical and clinical development of this promising compound for the treatment of metabolic and inflammatory diseases.

References

A Comparative Spectroscopic Guide to Phenylpropanoic Acid Analogs for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the structural elucidation of bioactive molecules is a cornerstone of innovation. Phenylpropanoic acid and its analogs represent a critical class of compounds, most notably including widely used non-steroidal anti-inflammatory drugs (NSAIDs). A thorough understanding of their molecular architecture is paramount for drug design, quality control, and mechanism-of-action studies. This guide provides an in-depth comparison of the spectroscopic data for phenylpropanoic acid and three of its prominent analogs: ibuprofen, ketoprofen, and naproxen. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how subtle structural modifications manifest in their respective spectra.

The Central Role of Spectroscopy in Structural Analysis

Spectroscopic techniques are indispensable tools in the modern chemistry laboratory, providing a detailed fingerprint of a molecule's structure. For phenylpropanoic acid analogs, these methods allow us to:

  • Confirm Identity and Purity: By comparing the obtained spectra with reference data, we can verify the synthesis of the target compound and identify any impurities.

  • Elucidate Molecular Structure: Each spectroscopic technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework (NMR) to the identification of functional groups (IR) and the determination of molecular weight and fragmentation patterns (MS).

  • Guide Drug Development: Understanding the precise three-dimensional structure of a drug molecule is crucial for predicting its interaction with biological targets.

This guide will walk you through the experimental methodologies for acquiring high-quality spectroscopic data and then provide a detailed comparative analysis of the results for our selected phenylpropanoic acid analogs.

Experimental Methodologies: A Practical Approach

The quality and interpretability of spectroscopic data are directly dependent on the rigor of the experimental procedure. Here, we outline the standard protocols for acquiring NMR, IR, and MS data for small organic molecules like phenylpropanoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Step-by-Step Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • The chemical shift of the carboxylic acid proton is concentration-dependent and can be confirmed by a D₂O shake, where the acidic proton is exchanged for deuterium, causing its signal to disappear from the spectrum[1][2].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom[3].

    • The carbonyl carbon of the carboxylic acid typically appears in the downfield region of the spectrum (160-185 ppm)[1][4].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Step-by-Step Protocol for FTIR (Attenuated Total Reflectance - ATR):

  • Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is collected. This is crucial to subtract any signals from the instrument and the atmosphere (e.g., CO₂, water vapor)[5][6].

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage[5].

  • Data Acquisition: Acquire the IR spectrum. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands for functional groups using correlation tables. For carboxylic acids, look for a very broad O-H stretch (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹)[7][8][9][10].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Step-by-Step Protocol for Electrospray Ionization (ESI) MS:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the µM to nM range) in a volatile solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation[11].

  • Infusion and Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets[11][12]. The solvent evaporates, leading to the formation of gas-phase ions[12].

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z)[13].

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. Look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to determine the molecular weight[14][15]. Fragmentation patterns can provide further structural information[16][17][18].

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenylpropanoic acid and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH-COOH-CH₂-Alkyl Protons-COOH
Phenylpropanoic Acid 7.18-7.30 (m, 5H)-2.65 (t, 2H), 2.95 (t, 2H)-~11.0 (br s, 1H)
Ibuprofen 7.10-7.25 (m, 4H)[19][20]3.70 (q, 1H)[3]2.45 (d, 2H)1.85 (m, 1H), 0.90 (d, 6H), 1.50 (d, 3H)[21]~12.0 (br s, 1H)
Ketoprofen 7.30-7.74 (m, 9H)[22][23]3.74 (q, 1H)[22]-1.46 (d, 3H)[22]~12.5 (br s, 1H)
Naproxen 7.10-7.75 (m, 6H)[24][25][26]3.85 (q, 1H)-1.55 (d, 3H), 3.90 (s, 3H, -OCH₃)[27]~12.2 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons-COOH-CH-COOH-CH₂-Alkyl Carbons
Phenylpropanoic Acid 126.2, 128.4, 128.5, 140.5179.5-30.8, 35.8-
Ibuprofen 127.4, 129.4, 137.2, 140.9[3]181.4[3]45.2[3]45.2[3]18.5, 22.5, 30.3[21]
Ketoprofen 128.3-137.9, 196.6 (C=O ketone)[22][28]180.2[22]45.3[22]-18.1[22]
Naproxen 105.7, 119.1, 126.1, 127.2, 128.9, 129.3, 133.8, 157.7181.045.7-18.6, 55.6 (-OCH₃)[29]

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O Stretch (Carboxylic Acid)C=O Stretch (Ketone)
Phenylpropanoic Acid 2500-3300 (broad)[30]~3030-3080~2850-2960~1700[30]-
Ibuprofen 2500-3300 (broad)~3020-3090~2870-2960~1710-
Ketoprofen 2500-3300 (broad)~3060~2978[22]~1697[22]~1655[22]
Naproxen 2500-3300 (broad)~3050~2960~1700-

Table 4: Mass Spectrometry Data (Key m/z Values)

CompoundMolecular Weight[M+H]⁺ or [M-H]⁻Key Fragment Ions
Phenylpropanoic Acid 150.17151 or 149[31]105, 91, 77[31]
Ibuprofen 206.28207 or 205161
Ketoprofen 254.28255 or 253209, 105
Naproxen 230.26231 or 229185, 170

In-depth Analysis and Interpretation

The subtle structural differences between these analogs lead to distinct and predictable variations in their spectra.

NMR Spectra Analysis
  • Aromatic Region (¹H NMR): The complexity of the signals in the aromatic region (typically 7-8 ppm) provides clues about the substitution pattern of the phenyl ring. Phenylpropanoic acid shows a classic monosubstituted pattern. Ibuprofen, with its para-substituted ring, exhibits a more symmetrical, often appearing as two doublets. Ketoprofen's two distinct aromatic rings lead to a more complex multiplet. Naproxen's naphthyl group results in a series of signals spanning a wider range in the aromatic region. The deshielding effect of the aromatic ring on nearby protons is a key observation[32].

  • Carboxylic Acid Proton (¹H NMR): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet between 10-13 ppm[1][4][33]. Its broadness is due to hydrogen bonding and chemical exchange.

  • Alkyl Region (¹H and ¹³C NMR): The signals in the alkyl region are highly informative. In phenylpropanoic acid, the two methylene groups appear as triplets due to coupling with each other. For ibuprofen, ketoprofen, and naproxen, the chiral center proton (-CH-COOH) appears as a quartet due to coupling with the adjacent methyl group protons. The chemical shifts of the carbons in the alkyl side chains are also distinct and can be fully assigned using 2D NMR techniques like HSQC and HMBC[3].

  • Carbonyl Carbons (¹³C NMR): The carboxylic acid carbonyl carbon is consistently found in the 175-185 ppm range. Ketoprofen is unique in this group due to the presence of a second carbonyl group (the ketone), which gives a characteristic signal further downfield, around 196 ppm[22][28].

IR Spectra Analysis

The IR spectra of all four compounds are dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹ is the hallmark of a carboxylic acid dimer formed through hydrogen bonding[4].

  • C=O Stretch: A sharp, intense absorption around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. In ketoprofen, an additional C=O stretching band is observed at a lower wavenumber (~1655 cm⁻¹) due to the conjugation of the ketone with the aromatic ring[22]. This is a key distinguishing feature.

Mass Spectra Analysis

Mass spectrometry allows for the confirmation of the molecular weight and provides structural information through fragmentation analysis.

  • Molecular Ion: The molecular ion peak is readily observed for these compounds, typically as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Fragmentation Patterns: The fragmentation of phenylpropanoic acids often involves cleavage of the bonds adjacent to the carbonyl group and the aromatic ring. A common fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). For example, a prominent fragment in the mass spectrum of ibuprofen at m/z 161 corresponds to the loss of the -COOH group. The fragmentation of the phenyl radical cation itself can lead to characteristic ions at m/z 77 and 51[34]. The McLafferty rearrangement is another potential fragmentation pathway for these types of molecules[35].

Visualizing the Workflow and Structures

To better illustrate the process and the molecules discussed, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Analyte Phenylpropanoic Acid Analog NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR Acquisition IR IR Spectroscopy (FTIR-ATR) Analyte->IR Acquisition MS Mass Spectrometry (ESI-MS) Analyte->MS Acquisition Structure Structural Elucidation NMR->Structure Framework IR->Structure Functional Groups MS->Structure MW & Fragments Purity Purity Assessment Structure->Purity Comparison Comparative Analysis Structure->Comparison

Caption: A general workflow for the spectroscopic analysis of phenylpropanoic acid analogs.

Structures cluster_ppa Phenylpropanoic Acid cluster_ibu Ibuprofen cluster_keto Ketoprofen cluster_nap Naproxen ppa ppa ibu ibu keto keto nap nap

Caption: Chemical structures of the compared phenylpropanoic acid analogs.

Conclusion

This guide has provided a comprehensive comparison of the spectroscopic data for phenylpropanoic acid and its analogs ibuprofen, ketoprofen, and naproxen. By understanding the principles behind NMR, IR, and MS, and by carefully analyzing the resulting spectra, researchers can confidently determine the structure and purity of these important pharmaceutical compounds. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the efficient and accurate characterization of phenylpropanoic acid derivatives.

References

Safety Operating Guide

Navigating the Disposal of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-[4-(Difluoromethoxy)phenyl]propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the critical "why" that underpins these essential safety protocols.

Understanding the Compound: Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. Based on data for the closely related compound 3-[4-(Difluoromethoxy)phenyl]propionic acid, we can anticipate a similar hazard profile.[1]

Key Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation if inhaled.[1]

The presence of the difluoromethoxy group places this compound in the category of halogenated organic compounds . This classification is critical for waste segregation, as halogenated wastes require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[2][3][4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. Adherence to these steps is not merely a matter of institutional policy but a requirement under federal and state regulations, including those set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6][7][8]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.[9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Protective Clothing: A lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9][10]

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation is arguably the most critical step in the chemical waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.

  • Designate as Halogenated Organic Waste: this compound must be disposed of in a designated container for halogenated organic waste .[3][4] These containers are typically collected for incineration at a licensed hazardous waste facility.[3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated weighing papers, and disposable labware in a designated, properly labeled container for solid halogenated waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container for liquid halogenated waste.

  • Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids or bases, or heavy metals.[4][11] Cross-contamination can complicate and increase the cost of disposal.[11]

Step 3: Container Management - Secure and Compliant Storage

The integrity and labeling of your waste container are crucial for safety and regulatory compliance.

  • Container Compatibility: Use containers made of materials that are compatible with the chemical waste. High-density polyethylene (HDPE) is a common and suitable choice.[12][13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14][15] All constituents and their approximate concentrations should be listed.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[11][12][13] This prevents the release of vapors and reduces the risk of spills.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA).[12][14] The SAA should be at or near the point of generation and under the control of laboratory personnel.

Step 4: Arranging for Disposal - The Final Step

Once the waste container is full or has been in the SAA for the maximum allowed time (which can vary by institution and state regulations), it is time for professional disposal.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory bodies.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions required.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Container Management & Storage cluster_disposal Final Disposal A Identify Waste (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select 'Halogenated Organic Waste' Container B->C D Add Waste to Container C->D E Securely Cap Container D->E F Label Container Correctly ('Hazardous Waste', Chemical Name) E->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Time Limit Reached? G->H H->G No I Request Pickup from EHS H->I Yes J Professional Disposal (Incineration) I->J

Caption: Disposal Workflow Diagram

Summary of Key Information

For quick reference, the table below summarizes the critical safety and disposal information for this compound.

ParameterGuidelineRationale
Hazard Classification Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)To inform appropriate PPE selection and handling procedures to prevent exposure.
Waste Category Halogenated Organic WasteThe presence of fluorine necessitates disposal via methods suitable for halogenated compounds to prevent environmental contamination.
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatTo protect against skin, eye, and respiratory irritation.
Container Type Labeled, sealed, compatible container (e.g., HDPE)To ensure secure containment, prevent leaks and spills, and comply with regulations.
Disposal Method Collection by EHS for professional disposal (typically incineration)To ensure destruction of the hazardous compound in a compliant and environmentally sound manner.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a non-negotiable aspect of responsible scientific research. For a compound like this compound, with its specific hazards and chemical properties, a detailed and informed disposal plan is essential. By following the procedures outlined in this guide, researchers and laboratory professionals can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.